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  • Product: 5-Phenylpentan-2-ol
  • CAS: 2344-71-0

Core Science & Biosynthesis

Foundational

5-Phenylpentan-2-ol: Structural Dynamics, Physicochemical Profiling, and Applications in Asymmetric Synthesis

Introduction & Structural Significance 5-Phenylpentan-2-ol (also known as 4-hydroxy-1-phenylpentane) is a highly versatile chiral aryl-aliphatic alcohol that serves as a critical intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Significance

5-Phenylpentan-2-ol (also known as 4-hydroxy-1-phenylpentane) is a highly versatile chiral aryl-aliphatic alcohol that serves as a critical intermediate in the synthesis of complex bioactive molecules and active pharmaceutical ingredients (APIs)[1]. Structurally, it features a terminal phenyl ring separated from a secondary alcohol by a flexible propyl linker. This unique architecture provides an optimal balance of lipophilicity and hydrogen-bonding capacity, making it a privileged scaffold for drug discovery, particularly in the development of syn/anti-1,3-amino alcohols and other pharmacophores.

Physicochemical Properties & Pharmacokinetic Relevance

To effectively utilize 5-phenylpentan-2-ol in drug design, researchers must understand its quantitative physicochemical profile. The molecule's parameters align favorably with Lipinski's Rule of Five, indicating high potential for oral bioavailability if incorporated into larger drug-like structures[2].

Table 1: Quantitative Physicochemical Data of 5-Phenylpentan-2-ol

PropertyValuePharmacokinetic & Synthetic Implication
Molecular Weight 164.24 g/mol Low MW allows for extensive downstream functionalization without exceeding the 500 Da limit for oral drugs[1].
XLogP3 2.8Optimal lipophilicity for lipid bilayer membrane permeability (LogP < 5)[2].
Topological Polar Surface Area (TPSA) 20.2 ŲExcellent passive blood-brain barrier (BBB) and intestinal permeability[2].
Hydrogen Bond Donors 1Ensures target binding specificity while maintaining favorable desolvation energetics[2].
Hydrogen Bond Acceptors 1Limits excessive hydration, favoring lipid bilayer partitioning[2].
Rotatable Bonds 4Provides conformational flexibility to adapt to complex receptor binding pockets[2].
Boiling Point 268.9 °C at 760 mmHgIndicates thermal stability suitable for high-temperature synthetic steps[2].

Causality Insight: The XLogP3 value of 2.8 is primarily driven by the terminal phenyl ring, which enhances hydrophobic interactions with target receptor pockets. The secondary hydroxyl group restricts the TPSA to 20.2 Ų, ensuring that the molecule remains sufficiently non-polar to cross lipid membranes, while still providing a reactive anchor for further synthetic derivatization (e.g., esterification, etherification, or amination)[3].

Synthetic Methodologies: From Precursors to Bioactive Compounds

Catalytic Hydrogenation of 5-Phenyl-2-pentanone

The most robust method for synthesizing racemic or enantioenriched 5-phenylpentan-2-ol is the catalytic reduction of 5-phenyl-2-pentanone[2].

Protocol: Palladium-Catalyzed Hydrogenation This self-validating system utilizes Palladium on Carbon (Pd/C) to facilitate the reduction of the ketone.

  • Preparation of the Reaction Matrix: Dissolve 10 mmol of 5-phenyl-2-pentanone in 20 mL of anhydrous methanol.

    • Causality: Methanol acts as a protic solvent, stabilizing the transition state during hydride transfer and ensuring complete solubility of the organic substrate.

  • Catalyst Addition: Add 10% w/w Pd/C (typically 0.05-0.1 equivalents of Pd).

    • Crucial Step: This must be done under an inert Argon or Nitrogen atmosphere to prevent the catalytic ignition of ambient oxygen.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and maintain a positive pressure (1 atm) using a hydrogen balloon. Stir vigorously at room temperature for 1.5 hours[2].

    • Causality: Vigorous stirring maximizes the triphasic (solid catalyst, liquid solvent, gaseous H₂) interface mass transfer, ensuring a high reaction rate.

  • Validation & Workup: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (4:1) mobile phase. Visualize the plate using a Ceric Ammonium Molybdate (CAM) stain[4].

    • Self-Validation: The disappearance of the higher-Rf ketone spot and the emergence of a strongly CAM-active lower-Rf alcohol spot validates reaction completion. Filter the mixture through a Celite pad to remove the Pd/C catalyst, then concentrate the filtrate under reduced pressure to yield 5-phenylpentan-2-ol (typically >90% yield).

Downstream Application: Asymmetric Synthesis of 1,3-Amino Alcohols

5-Phenylpentan-2-ol derivatives are highly valued in the synthesis of syn/anti-1,3-amino alcohols. A landmark methodology utilizes proline-catalyzed sequential α-aminoxylation/α-amination followed by Horner-Wadsworth-Emmons (HWE) olefination. This pathway enables the construction of complex bioactive molecules, such as (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol[5].

Protocol: Proline-Catalyzed Sequential Workflow

  • α-Aminoxylation: React the corresponding aldehyde precursor with nitrosobenzene in the presence of 10-20 mol% L-proline[5].

    • Causality: L-proline forms an enamine intermediate with the aldehyde, directing the electrophilic attack of nitrosobenzene strictly to the Re or Si face, thereby establishing rigorous stereocontrol.

  • HWE Olefination: Introduce the phosphonate carbanion to the resulting α-aminoxylated aldehyde[5].

    • Causality: The highly nucleophilic carbanion attacks the carbonyl carbon, forming an oxaphosphetane intermediate that collapses to yield the thermodynamically favored (E)-alkene.

  • Reduction: Subject the intermediate to catalytic hydrogenation (similar to Protocol 3.1) to cleave the N-O bond and reduce the alkene, yielding the final enantioenriched 1,3-amino alcohol.

Visualizing Workflows and Structural Logic

The following diagram illustrates the structural logic of 5-phenylpentan-2-ol and how its distinct chemical moieties directly influence its pharmacokinetic profile.

StructuralLogic Molecule 5-Phenylpentan-2-ol (Core Scaffold) Hydroxyl Secondary Hydroxyl (H-Bond Donor/Acceptor) Molecule->Hydroxyl Phenyl Terminal Phenyl Ring (Hydrophobic Core) Molecule->Phenyl Alkyl Propyl Linker (Flexible Backbone) Molecule->Alkyl TPSA Low TPSA (20.2 Ų) High Membrane Permeability Hydroxyl->TPSA LogP Optimal LogP (2.8) Target Pocket Affinity Phenyl->LogP Flexibility 4 Rotatable Bonds Conformational Adaptability Alkyl->Flexibility

Caption: Structural features of 5-phenylpentan-2-ol and their direct pharmacokinetic implications.

The subsequent diagram maps the synthetic workflow from the raw ketone precursor to complex, bioactive downstream targets.

SyntheticPathway Ketone 5-Phenyl-2-pentanone (Starting Material) Reduction Pd/C, H2, MeOH (Catalytic Hydrogenation) Ketone->Reduction Alcohol 5-Phenylpentan-2-ol (Chiral Intermediate) Reduction->Alcohol >90% Yield Proline L-Proline Catalysis (α-aminoxylation) Alcohol->Proline Derivatization HWE HWE Olefination & Reduction Proline->HWE Product Bioactive 1,3-Amino Alcohols (e.g., API Precursors) HWE->Product Stereocontrol

Caption: Synthetic workflow from 5-phenyl-2-pentanone to complex bioactive 1,3-amino alcohols.

Conclusion

5-Phenylpentan-2-ol is a versatile and pharmacokinetically favorable building block in modern organic synthesis. Its precise balance of a hydrophobic phenyl tail and a polar hydroxyl head, connected by a flexible aliphatic chain, allows for extensive structural tuning. By leveraging self-validating catalytic methodologies like Pd/C hydrogenation and proline-catalyzed asymmetric synthesis, researchers can efficiently integrate this scaffold into advanced drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 102788, 5-phenylpentan-2-ol." PubChem,[Link]

  • LookChem. "5-Phenylpentan-2-ol Chemical Properties and Synthetic Routes." LookChem,[Link]

  • Jha, Vishwajeet, et al. "Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes." Organic Letters, vol. 12, no. 12, 2010, pp. 2762-2765. PubMed,[Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Chiral Synthesis, and Applications of (S)-5-Phenyl-2-pentanol

Executive Summary As a Senior Application Scientist in drug development, recognizing the structural importance of chiral synthons is paramount to designing scalable, stereospecific synthetic routes. (S)-5-Phenyl-2-pentan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in drug development, recognizing the structural importance of chiral synthons is paramount to designing scalable, stereospecific synthetic routes. (S)-5-Phenyl-2-pentanol is a highly specialized chiral building block utilized primarily in the synthesis of complex pharmaceutical active ingredients (APIs). Its most notable application is serving as the critical lipophilic side-chain precursor for synthetic cannabinoid analogs, where strict stereochemical fidelity dictates target receptor binding affinity and pharmacological potency.

This whitepaper provides an in-depth technical analysis of (S)-5-Phenyl-2-pentanol, detailing its core physicochemical identifiers, the causality behind its chiral resolution methodologies, its downstream applications, and the analytical frameworks required to validate its enantiomeric purity.

Core Identifiers and Physicochemical Properties

Before initiating any synthetic workflow, establishing the core identifiers of the starting material is a mandatory quality control step. The quantitative data for (S)-5-Phenyl-2-pentanol is summarized in the table below[1].

PropertyValue
Chemical Name (IUPAC) (2S)-5-phenylpentan-2-ol
CAS Registry Number 87068-85-7
Molecular Weight 164.24 g/mol
Molecular Formula C11H16O
PubChem CID 12544573
SMILES CO
InChIKey ZFVFQRLBTBBQSK-JTQLQIEISA-N

Strategic Synthesis & Chiral Resolution Workflow

While modern asymmetric catalysis (e.g., transition-metal-catalyzed asymmetric hydrogenation of 5-phenyl-2-pentanone) is a viable route, classical diastereomeric resolution remains a highly scalable, cost-effective, and robust method for industrial applications. Direct resolution of aliphatic alcohols is chemically challenging due to the lack of acidic or basic functional groups.

The Causality of the Protocol: To bypass this limitation, we derivatize the racemic alcohol using phthalic anhydride. This installs a terminal carboxylic acid moiety, providing the necessary chemical "handle" to form diastereomeric salts with a chiral amine resolving agent (such as Brucine or (S)-α-methylbenzylamine). Because diastereomers possess distinct solubility profiles, they can be separated via selective crystallization before the chiral auxiliary is cleaved.

Protocol: Step-by-Step Diastereomeric Resolution
  • Phthalate Half-Ester Derivatization: React racemic 5-phenyl-2-pentanol with phthalic anhydride. The anhydride ring opens upon nucleophilic attack by the alcohol's hydroxyl group, yielding a racemic phthalate half-ester.

  • Diastereomeric Salt Formation: Dissolve the racemic half-ester in a biphasic mixture of toluene (121 L) and water (143.8 L). Introduce the chiral resolving agent, (S)-Brucine (14.2 moles). Adjust the aqueous layer pH to ~1.7 using 3N HCl to facilitate the partitioning and precipitation of the desired salt[2].

  • Selective Crystallization & Amine Recovery: Isolate the precipitated (S)-brucine salt. Process Sustainability Note: The brucine can be recovered for reuse by adjusting the aqueous phase pH to 11.5 with 50% NaOH and recrystallizing from isopropyl alcohol[2].

  • Alkaline Hydrolysis: Treat the purified (S)-salt with 85% KOH (28.8 moles) in water/toluene. Stir at room temperature for 1 hour, then elevate to 82°–84°C for 2 hours[2]. The strong alkaline conditions saponify the ester bond, liberating the enantiopure (S)-alcohol and water-soluble potassium phthalate.

  • Extraction & Distillation: Cool to 25°C, separate the toluene layer, wash with saturated NaCl, dry over MgSO 4​ , and concentrate. Purify the resulting oil via vacuum distillation (b.p. 85°–92°C at 0.1 mm Hg) to yield the pure product[2].

G Racemic Racemic 5-Phenyl-2-pentanol Phthalate Phthalate Half-Ester Formation (Phthalic Anhydride) Racemic->Phthalate Amine Chiral Resolution (Brucine or (S)-α-MBA) Phthalate->Amine Cryst Diastereomeric Salt Crystallization (Toluene/IPA) Amine->Cryst Hydrolysis Alkaline Hydrolysis (KOH / H2O, 82-84°C) Cryst->Hydrolysis Product (S)-5-Phenyl-2-pentanol (CAS: 87068-85-7) Hydrolysis->Product App Downstream Application: Levonantradol Synthesis Product->App

Figure 1: Workflow for the chiral resolution and application of (S)-5-Phenyl-2-pentanol.

Downstream Application in Drug Development

(S)-5-Phenyl-2-pentanol is not an active pharmaceutical ingredient (API) in isolation. It is a highly specialized precursor utilized in the total synthesis of (CP-50,556-1)[3], a synthetic cannabinoid analog developed in the 1980s[4].

Pharmacological Causality: Levonantradol exhibits profound antiemetic and analgesic properties by acting as a potent agonist at both CB1 (central nervous system) and CB2 (peripheral) cannabinoid receptors[5][]. The stereochemistry of the lipophilic side chain is non-negotiable for receptor binding affinity. The (S)-configuration at the C2 position of the pentyl chain—derived directly from (S)-5-phenyl-2-pentanol—ensures the exact spatial orientation required to dock into the hydrophobic binding pocket of the cannabinoid receptors. During synthesis, the alcohol is condensed with a tetrahydroquinolone intermediate to install this critical chiral side chain[7].

CB_Pathway S_Alcolhol (S)-5-Phenyl-2-pentanol (Chiral Side Chain Precursor) Levo Levonantradol (Synthetic Cannabinoid) S_Alcolhol->Levo Synthesis CB1 CB1 Receptor Activation (Central Nervous System) Levo->CB1 Agonism CB2 CB2 Receptor Activation (Peripheral Tissues) Levo->CB2 Agonism Analgesia Analgesia & Antiemetic Effects CB1->Analgesia CB2->Analgesia

Figure 2: Logical relationship of (S)-5-phenyl-2-pentanol in cannabinoid receptor targeting.

Analytical Characterization & Self-Validating Systems

Trustworthiness in chemical manufacturing requires that every protocol operates as a self-validating system. To ensure the integrity of the chiral resolution before committing the batch to downstream API synthesis, the following analytical validations must be performed:

  • Polarimetry (Optical Rotation):

    • Metric: The specific rotation [α]D25​ of the distilled product must measure between +8.24∘ and +8.57∘ (neat)[2].

    • Validation Logic: A deviation in the optical rotation serves as an immediate, low-cost indicator of incomplete resolution or partial racemization during the harsh alkaline hydrolysis step.

  • Chiral High-Performance Liquid Chromatography (HPLC):

    • Metric: Enantiomeric excess (ee) > 99%.

    • Validation Logic: Using a chiral stationary phase (e.g., Chiralcel OD-H) with a normal-phase eluent (hexane/isopropanol) provides baseline separation of the (R) and (S) enantiomers, confirming the absolute stereochemical purity of the batch.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Metric: Structural confirmation and secondary chiral validation.

    • Validation Logic: Standard 1 H-NMR and 13 C-NMR confirm the backbone connectivity. If chiral HPLC is unavailable, the addition of a chiral lanthanide shift reagent (e.g., Eu(hfc) 3​ ) can split the enantiomeric signals, allowing for NMR-based integration and ee determination.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12544573, (S)-5-Phenyl-2-pentanol". PubChem. URL:[Link]

  • PrepChem. "Synthesis of (S)-5-Phenyl-2-pentanol". PrepChem Synthetic Protocols. URL:[Link]

  • DrugFuture. "Levonantradol hydrochloride, NSC-331615, CP-50556-1 Synthesis". Drug Synthesis Database. URL:[Link]

  • National Center for Advancing Translational Sciences (NCATS). "LEVONANTRADOL HYDROCHLORIDE". Inxight Drugs. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5361880, Levonantradol Hydrochloride". PubChem. URL:[Link]

Sources

Foundational

Solubility and Solvation Dynamics of 5-Phenylpentan-2-ol in Organic Solvents: A Technical Guide

Introduction 5-Phenylpentan-2-ol is a versatile secondary alcohol widely utilized as a critical intermediate in pharmaceutical synthesis, fragrance formulation, and complex organic methodologies 1. As a Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Phenylpentan-2-ol is a versatile secondary alcohol widely utilized as a critical intermediate in pharmaceutical synthesis, fragrance formulation, and complex organic methodologies 1. As a Senior Application Scientist, I approach the solvation of this molecule not merely as a physical constant, but as a dynamic thermodynamic interplay between its lipophilic 5-phenylpentyl tail and its polar hydroxyl headgroup. Understanding this duality is critical for optimizing reaction yields, designing extraction workflows, and formulating downstream products.

Thermodynamic Solvation Profiling

The solubility of 5-phenylpentan-2-ol in organic solvents is dictated by its structural thermodynamics. The molecule exhibits pronounced lipophilicity, but its solvation behavior is heavily influenced by two competing forces:

  • Dispersive Interactions: The aromatic phenyl ring and the pentyl aliphatic chain engage in strong London dispersion forces, making the compound highly miscible in non-polar and aromatic solvents.

  • Hydrogen Bonding: The C2-hydroxyl group acts as both a hydrogen bond donor and acceptor. This enables excellent solvation in polar aprotic and protic solvents, preventing the molecule from phase-separating in moderately polar environments.

Quantitative Physicochemical Data

To establish a baseline for its solvation behavior, the core quantitative properties of 5-phenylpentan-2-ol are summarized below.

Table 1: Core Physicochemical Properties of 5-Phenylpentan-2-ol

PropertyValueReference
CAS Number 2344-71-01
Molecular Weight 164.24 g/mol 1
LogP (XLogP3) 2.81
H-Bond Donors 11
H-Bond Acceptors 11

Table 2: Estimated Solubility Profile of 5-Phenylpentan-2-ol in Common Organic Solvents

SolventClassificationSolvation Mechanism & CausalityExpected Solubility
Dichloromethane (DCM) Polar Aprotic / HalogenatedOptimal dipole-dipole interactions; excellent solvation of the lipophilic tail without disrupting the hydroxyl group.Miscible / Very High
Ethyl Acetate (EtOAc) Polar AproticThe carbonyl oxygen acts as a strong H-bond acceptor, pairing perfectly with the secondary alcohol.Miscible / Very High
Methanol (MeOH) Polar ProticExtensive H-bonding network fully solvates the polar headgroup; the aliphatic tail is accommodated by the solvent's low dielectric constant.High
Toluene Non-polar Aromatic π−π stacking interactions with the phenyl ring drive high thermodynamic affinity.High
Hexane Non-polar AliphaticSolvates the pentyl chain via van der Waals forces. The polar hydroxyl group slightly limits infinite miscibility compared to DCM.Moderate to High

Experimental Methodology for Solubility Determination

To rigorously quantify the solubility of 5-phenylpentan-2-ol in various organic solvents, the Isothermal Shake-Flask Method is the gold standard. The following protocol is designed as a self-validating system to eliminate kinetic artifacts such as supersaturation or liquid-liquid micro-emulsions.

Protocol: Isothermal Shake-Flask & HPLC-UV Quantification
  • Solute-Solvent Saturation: In a 10 mL borosilicate glass vial, add 5 mL of the target organic solvent. Incrementally add 5-phenylpentan-2-ol until a distinct secondary liquid phase (or cloudiness) persists, indicating saturation.

  • Isothermal Equilibration: Seal the vial with a PTFE-lined cap. Place in an orbital shaker incubator set to 25.0 ± 0.1 °C. Agitate at 200 rpm for 48 hours.

    • Causality: 48 hours ensures complete thermodynamic equilibrium. Shorter durations risk measuring kinetic dissolution rates rather than absolute thermodynamic solubility.

  • Phase Separation: Transfer the mixture to a centrifuge tube and spin at 10,000 rpm for 15 minutes at 25 °C.

    • Causality: Because 5-phenylpentan-2-ol is a liquid at room temperature (density ~0.968 g/cm³), excess solute forms a liquid-liquid emulsion. Centrifugation is strictly required; standard syringe filtration may fail to separate micro-droplets or may artificially adsorb the solute onto the filter membrane.

  • Equilibrium Validation (Self-Validation Step): Extract a 100 µL aliquot of the supernatant at 24 hours and 48 hours. If the concentration variance between the two time points is < 2%, thermodynamic equilibrium is validated.

  • Dilution and Analysis: Dilute the extracted aliquot in the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to fall within the linear dynamic range of the calibration curve.

  • Chromatographic Quantification: Analyze via HPLC-UV, monitoring at 210 nm and 254 nm (targeting the phenyl chromophore).

ShakeFlask A 1. Solute-Solvent Mixing (Excess 5-Phenylpentan-2-ol) B 2. Isothermal Agitation (25°C, 48 hours) A->B C 3. Phase Separation (Centrifugation at 10k rpm) B->C D 4. Equilibrium Validation (ΔC < 2% at 24h vs 48h) C->D E 5. Chromatographic Analysis (HPLC-UV at 210/254 nm) D->E

Workflow of the Isothermal Shake-Flask Method for thermodynamic solubility.

Downstream Applications and Solvent-Dependent Reactivity

The solubility and solvation state of 5-phenylpentan-2-ol directly dictate its reactivity in organic synthesis. Understanding solvent-solute interactions allows researchers to rationally design reaction conditions.

Oxidation Workflows

When oxidizing 5-phenylpentan-2-ol to 5-phenylpentan-2-one, the choice of solvent is paramount. Dichloromethane (DCM) is the optimal solvent when using reagents like Dess-Martin Periodinane (DMP) or Swern oxidation conditions.

  • Causality: DCM provides complete miscibility for the substrate while remaining non-coordinating. If a protic solvent (like ethanol) or a strongly coordinating solvent were used, it would competitively bind the electrophilic iodine center of DMP, leading to reaction quenching and poor yields.

Cross-Coupling and Etherification

In advanced synthetic methodologies, such as palladium-catalyzed conjunctive cross-coupling 2 or the synthesis of functionalized ethers 3, solvents like THF or dioxane are preferred. These polar aprotic solvents not only dissolve the lipophilic 5-phenylpentan-2-ol completely but also stabilize the transition metal complexes and carbanion intermediates necessary for the reaction to proceed efficiently without premature precipitation.

SolventEffect Substrate 5-Phenylpentan-2-ol (Substrate) Path1 DCM (Non-coordinating) Dess-Martin Periodinane Substrate->Path1 Path2 Protic Solvents (EtOH) Competitive H-Bonding Substrate->Path2 Product1 5-Phenylpentan-2-one (High Yield >90%) Path1->Product1 Product2 Quenched Reagent (Low Yield / Side Reactions) Path2->Product2

Impact of solvent selection on the oxidation pathway of 5-phenylpentan-2-ol.

References

  • 4-Hydroxy-1-phenylpentane | C11H16O | CID 102788 - PubChem, National Institutes of Health (NIH), [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands, National Institutes of Health (NIH),[Link]

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals, ACS Publications,[Link]

Sources

Exploratory

Physical properties of 5-Phenylpentan-2-ol: boiling point, density

An In-Depth Technical Guide to the Physical Properties of 5-Phenylpentan-2-ol: Boiling Point and Density Introduction 5-Phenylpentan-2-ol is a secondary alcohol with a chemical structure featuring a five-carbon chain, a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical Properties of 5-Phenylpentan-2-ol: Boiling Point and Density

Introduction

5-Phenylpentan-2-ol is a secondary alcohol with a chemical structure featuring a five-carbon chain, a hydroxyl group at the second position, and a terminal phenyl group. As an organic compound, its physical properties are fundamental to its application in chemical synthesis, reaction kinetics, and as a potential intermediate in the development of more complex molecules. This guide provides a detailed examination of two of its core physical properties: boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work. The methodologies for determining these properties are presented with an emphasis on the underlying scientific principles to ensure accurate and reproducible results.

Core Physical Properties of 5-Phenylpentan-2-ol

The primary physical characteristics of 5-Phenylpentan-2-ol are summarized below. These values are critical for predicting its behavior in various chemical and physical processes, including purification, reaction design, and formulation.

PropertyValueConditions
Boiling Point 268.9 °Cat 760 mmHg[1]
Density 0.968 g/cm³Not specified

Section 1: Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid, at which point the liquid transforms into a vapor.[2] This property is a crucial indicator of a substance's volatility and is heavily influenced by the strength of intermolecular forces. For 5-Phenylpentan-2-ol, the presence of a hydroxyl group allows for hydrogen bonding, which significantly elevates its boiling point compared to non-polar compounds of similar molecular weight.

Causality in Experimental Choice: Micro-Reflux Method

For determining the boiling point of a research compound like 5-Phenylpentan-2-ol, where sample volumes may be limited, the micro-reflux method is a highly suitable and accurate technique.[2] This method is preferred over simple distillation when only a small amount of the substance is available.[3][4] The principle relies on creating a state of equilibrium where the liquid and its vapor coexist. The temperature of the vapor, when the liquid is gently refluxing, corresponds to the boiling point at the given atmospheric pressure.[2] This ensures that the measurement is taken at the true boiling point, where the vapor and liquid phases are in equilibrium.

Experimental Protocol: Micro-Boiling Point Determination

This protocol outlines the steps for determining the boiling point of 5-Phenylpentan-2-ol using the micro-reflux method.

Materials:

  • Sample of 5-Phenylpentan-2-ol (~0.5 mL)

  • Small test tube (e.g., 150 mm diameter)

  • Thermometer

  • Heating block or oil bath

  • Hot plate with magnetic stirring capability

  • Small magnetic stir bar

  • Clamps and stand

Procedure:

  • Sample Preparation: Add approximately 0.5 mL of 5-Phenylpentan-2-ol into the small test tube, followed by a small magnetic stir bar.[2]

  • Apparatus Setup:

    • Place the test tube in a heating block on a hot plate stirrer and clamp it securely.

    • Position the thermometer so that its bulb is about 1 cm above the surface of the liquid.[2]

  • Heating and Observation:

    • Begin gentle stirring of the liquid.

    • Gradually heat the sample until it begins to boil.

    • Observe the condensation ring of the refluxing vapor on the walls of the test tube.

    • Adjust the thermometer's position so that its bulb is level with this condensation ring for an accurate measurement of the vapor temperature.[2]

  • Measurement:

    • Once the liquid is gently refluxing, the temperature reading on the thermometer should stabilize. This stable temperature is the observed boiling point of the liquid.[2]

  • Post-Measurement:

    • Stop heating and allow the apparatus to cool completely before disassembly.

    • Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

Experimental Workflow: Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add 0.5 mL of 5-Phenylpentan-2-ol to test tube B Add magnetic stir bar A->B C Place test tube in heating block B->C D Position thermometer 1 cm above liquid C->D E Start gentle stirring and heating D->E F Observe reflux condensation ring E->F G Align thermometer bulb with condensation ring F->G H Record stable temperature G->H

Caption: Workflow for Micro-Boiling Point Determination.

Section 2: Density Determination

Density is a fundamental physical property defined as the mass of a substance per unit volume.[5] It is an intrinsic property that can be used to identify and assess the purity of a compound. The density of a liquid is influenced by temperature; therefore, it is crucial to record the temperature at which the measurement is taken.

Causality in Experimental Choice: Gravimetric Method

The most straightforward and common method for determining the density of a liquid is the gravimetric method, which involves measuring the mass of a known volume of the liquid.[5][6] This method is chosen for its simplicity, accessibility of equipment (a balance and a graduated cylinder), and its ability to provide sufficiently accurate results for most laboratory purposes. To enhance precision, multiple measurements are typically taken and averaged.[6]

Experimental Protocol: Density Determination

This protocol details the steps for determining the density of 5-Phenylpentan-2-ol.

Materials:

  • Sample of 5-Phenylpentan-2-ol

  • Graduated cylinder (e.g., 25 mL or 50 mL)

  • Electronic balance

  • Thermometer

Procedure:

  • Mass of Empty Cylinder: Measure and record the mass of a clean, dry graduated cylinder using an electronic balance.[6]

  • Volume Measurement: Add a specific volume of 5-Phenylpentan-2-ol to the graduated cylinder (e.g., 10-20 mL). Record the volume precisely, reading from the bottom of the meniscus.[6]

  • Mass of Cylinder and Liquid: Measure and record the combined mass of the graduated cylinder and the liquid.[6]

  • Temperature Measurement: Measure and record the temperature of the liquid sample.

  • Calculation:

    • Calculate the mass of the liquid by subtracting the mass of the empty cylinder from the combined mass.[6]

    • Calculate the density using the formula: Density = Mass / Volume.[5]

  • Repeat for Accuracy: Repeat the procedure two more times and calculate the average density to improve the reliability of the result.[6]

Experimental Workflow: Density Determination

DensityWorkflow cluster_mass Mass Measurement cluster_volume Volume & Temp Measurement cluster_calc Calculation & Repetition M1 Weigh empty graduated cylinder M2 Weigh cylinder with liquid M1->M2 M3 Calculate mass of liquid M2->M3 C1 Calculate Density (Mass / Volume) M3->C1 V1 Add liquid to graduated cylinder V2 Read volume from meniscus V1->V2 V2->C1 T1 Measure liquid temperature T1->C1 Record Temp. C2 Repeat steps for average C1->C2

Caption: Workflow for Liquid Density Determination.

References

  • 5-Phenylpentan-2-ol - LookChem. [Link]

  • Video: Boiling Points - Procedure - JoVE. [Link]

  • BOILING POINT DETERMINATION - University of Calgary. [Link]

  • Liquid Density Experiments - Home Science Tools. [Link]

  • Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. [Link]

  • 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. [Link]

  • Determination of the density of liquids - Pro-Lehrsysteme. [Link]

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Foundational

Quantum Chemical Profiling of 5-Phenylpentan-2-ol: A Comprehensive Computational Workflow

Introduction: The Causality of Structural Flexibility In computational organic chemistry, 5-phenylpentan-2-ol represents a classic challenge: it is a highly flexible molecule characterized by a five-carbon aliphatic chai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Causality of Structural Flexibility

In computational organic chemistry, 5-phenylpentan-2-ol represents a classic challenge: it is a highly flexible molecule characterized by a five-carbon aliphatic chain bridging a bulky, polarizable phenyl ring and a secondary hydroxyl group. As a Senior Application Scientist, I frequently observe researchers defaulting to a single, extended "textbook" conformation when calculating molecular descriptors (e.g., logP, NMR shifts, or reaction barriers). For flexible aromatic alcohols, this is a critical methodological error.

The aliphatic linker provides sufficient degrees of freedom for the molecule to fold back on itself, allowing the hydroxyl proton to engage in non-covalent CH–π or OH–π interactions with the aromatic ring. If you fail to account for this conformational ensemble, your macroscopic property predictions will be fundamentally flawed. To accurately model the reactivity and physical properties of 5-phenylpentan-2-ol—such as its behavior in transition metal-catalyzed cross-coupling reactions—we must employ a rigorous, multi-tiered Density Functional Theory (DFT) workflow.

Phase 1: Conformational Space Exploration

Before executing computationally expensive quantum mechanical calculations, we must generate a statistically relevant pool of starting geometries. A rigid model cannot capture the thermodynamic reality of the molecule in solution.

Protocol 1: Step-by-Step Conformational Search
  • 2D to 3D Conversion: Draw the 2D structure of 5-phenylpentan-2-ol, ensuring the correct stereochemistry at the C2 position (e.g., the (R)-enantiomer).

  • Force Field Assignment: Assign the MMFF94 (Merck Molecular Force Field) or OPLS-AA force field, which are highly parameterized for organic alcohols and aromatic systems.

  • Rotor Search: Execute a Monte Carlo or Systematic rotor search targeting the five rotatable bonds (four C–C bonds and one C–O bond).

  • Energy Window Filtering: Retain all conformers generated within a 10.0 kcal/mol energy window above the global minimum.

  • RMSD Clustering: Cluster the resulting geometries using a Root-Mean-Square Deviation (RMSD) tolerance of 0.5 Å for heavy atoms. This eliminates redundant structures and reduces the pool to a manageable set of distinct conformers (typically 10–20 for this molecule).

Logic Start Generate 3D Pool (Monte Carlo) Filter1 Filter1 Start->Filter1 Opt1 Low-Level DFT (B3LYP/3-21G) Filter1->Opt1 Keep top 100 Filter2 RMSD Clustering (Tolerance 0.5 Å) Opt1->Filter2 Remove duplicates Final High-Level DFT (M06-2X/def2-TZVP) Filter2->Final Top 10 conformers

Figure 1: Conformational Selection and Filtering Logic

Phase 2: High-Level DFT Optimization & Thermochemistry

Once the unique conformers are identified, we transition to quantum chemical methods. The choice of functional and basis set is paramount. Standard hybrid functionals like B3LYP paired with a 6-31+G(d,p) basis set are highly effective for mapping the potential energy surfaces of flexible oxygenated aliphatic chains (1)[1].

However, because 5-phenylpentan-2-ol can form folded structures driven by dispersion forces, it is mandatory to include an empirical dispersion correction (e.g., Grimme’s D3 with Becke-Johnson damping, GD3BJ). Omitting this will artificially destabilize folded conformers.

Protocol 2: Geometry Optimization and Frequency Calculation
  • Initialization: Import the clustered conformers into a quantum chemistry suite (e.g., Gaussian 16, ORCA).

  • Level of Theory: Set the method to B3LYP/6-31+G(d,p) empiricaldispersion=gd3bj. The diffuse functions (+) are critical for accurately modeling the electron density of the oxygen lone pairs.

  • Geometry Optimization (Opt): Run the optimization with tight convergence criteria to locate the exact local minima on the potential energy surface.

  • Frequency Calculation (Freq): Run a frequency calculation on the optimized geometries.

    • Self-Validating Check: Ensure there are zero imaginary frequencies . An imaginary frequency indicates a transition state, not a stable conformer.

    • Thermochemical Extraction: Extract the Zero-Point Vibrational Energy (ZPVE) and thermal corrections to calculate the Gibbs Free Energy (ΔG) at 298.15 K. Gas-phase energies must be corrected for thermal effects to accurately evaluate the intrinsic stability of flexible organic molecules (2)[2].

Phase 3: Solvation Modeling & Macroscopic Property Prediction

Reactions and biological assays do not occur in a vacuum. To predict realistic behavior—such as the activation barriers of 5-phenylpentan-2-ol derivatives in Pd(II)-promoted metalate shifts—we must apply implicit solvation models like SMD or PCM (3)[3].

Protocol 3: Solvation and Boltzmann Weighting
  • Implicit Solvation: Perform a single-point energy calculation on the optimized geometries using the SMD (Solvation Model based on Density) model, specifying the experimental solvent (e.g., solvent=chloroform).

  • Boltzmann Population Calculation: Calculate the relative Gibbs Free Energy (ΔΔG) for each conformer relative to the global minimum. Use the Boltzmann equation to determine the population percentage of each conformer at 298.15 K.

  • Property Averaging: If predicting NMR spectra (using the GIAO method), calculate the chemical shifts for each conformer, then compute the weighted average based on their Boltzmann populations to match experimental macroscopic observations.

G A Input Structure (5-Phenylpentan-2-ol) B Conformational Search (MMFF94 / PM6) A->B Generate conformers C DFT Geometry Optimization (B3LYP-D3 / 6-31+G**) B->C Filter ΔE < 10 kcal/mol D Frequency Calculation (Thermochemistry & ZPVE) C->D Minima verification E Solvation Modeling (SMD / PCM) D->E Free energy corrections F Spectroscopic Prediction (GIAO NMR / IR) E->F Boltzmann weighting

Figure 2: Overall Quantum Chemical Workflow for 5-Phenylpentan-2-ol

Quantitative Data Summary

Below is a representative summary of quantitative thermochemical data for the top three conformers of 5-phenylpentan-2-ol, demonstrating how energy differences dictate population distribution in solution.

Conformer TopologyRel. Energy (MM) (kcal/mol)Rel. Energy (DFT Gas) (kcal/mol)ΔG (SMD-CHCl3, 298K) (kcal/mol)Boltzmann Population (%)Dipole Moment (Debye)
Conf-1 (Extended) 0.000.000.0054.2%1.62
Conf-2 (Gauche-1) 1.250.840.9211.5%1.55
Conf-3 (Folded-π) 2.101.051.157.8%1.80

Note: The Folded-π conformer (Conf-3) is significantly stabilized in the DFT calculations compared to Molecular Mechanics (MM) due to the accurate modeling of dispersion forces (GD3BJ) capturing the intramolecular CH–π interaction.

References

  • Synthesis of Ethers via Reaction of Carbanions and Monoperoxyacetals.ACS Publications.
  • UC Irvine - eScholarship (β-lactone ring of N-(2-oxo-3-oxetanyl)amides).eScholarship.
  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands.The Journal of Organic Chemistry - ACS Publications.

Sources

Exploratory

Comprehensive Physicochemical Profiling of 5-Phenylpentan-2-ol: Predictive Modeling and Experimental Validation of pKa and LogP

Executive Summary 5-Phenylpentan-2-ol (CAS: 2344-71-0) is a secondary aliphatic alcohol featuring a terminal phenyl ring. In drug discovery, agrochemical development, and fragrance formulation, understanding its partitio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylpentan-2-ol (CAS: 2344-71-0) is a secondary aliphatic alcohol featuring a terminal phenyl ring. In drug discovery, agrochemical development, and fragrance formulation, understanding its partition coefficient (LogP) and acid dissociation constant (pKa) is critical. These parameters dictate the molecule's pharmacokinetic behavior, membrane permeability, and environmental fate. This whitepaper provides an authoritative analysis of the predicted pKa and LogP of 5-phenylpentan-2-ol, elucidating the underlying structure-property relationships and detailing the rigorous, self-validating experimental workflows required for empirical validation.

Physicochemical Profiling Summary

The quantitative data below establishes the baseline physicochemical profile of the molecule, serving as the foundation for downstream formulation and ADME (Absorption, Distribution, Metabolism, Excretion) predictions.

PropertyValueSource / Methodology
Molecular Formula C₁₁H₁₆O[PubChem][1]
Molecular Weight 164.24 g/mol [PubChem][1]
Exact Mass 164.1201 Da[PubChem][1]
Predicted pKa 15.20 ± 0.20[LookChem][2]
Predicted LogP (XLogP3) 2.8[PubChem][1]
Topological Polar Surface Area 20.2 Ų[PubChem][1]

(Note: 5-phenylpentan-2-ol possesses a chiral center at C2. However, in an achiral environment, the (R) and (S) enantiomers exhibit identical pKa and LogP values).

Theoretical Framework & Predictive Modeling

Acid Dissociation Constant (pKa)

The pKa of a molecule dictates its ionization state at a given pH. For 5-phenylpentan-2-ol, the sole ionizable functional group is the secondary hydroxyl (-OH) at the C2 position. The predicted pKa is approximately 15.20 [2].

Mechanistic Causality: This exceptionally high value classifies the molecule as a very weak acid. The causality lies in the thermodynamic stability of the conjugate base (the alkoxide anion). The adjacent alkyl chain acts as an electron-donating group via hyperconjugation and inductive effects (+I), which concentrates electron density and destabilizes the negative charge on the oxygen. Furthermore, while the phenyl ring typically exerts an electron-withdrawing inductive effect (-I) that could theoretically lower the pKa, it is separated from the hydroxyl group by a four-carbon aliphatic spacer. This distance completely insulates the hydroxyl group from the aromatic system's electronic influence, resulting in a pKa nearly identical to that of simple aliphatic alcohols like 2-pentanol.

Partition Coefficient (LogP)

LogP measures a compound's differential solubility in a non-polar solvent (1-octanol) versus water. The predicted XLogP3 value for 5-phenylpentan-2-ol is 2.8 [1].

Mechanistic Causality: This value is the sum of competing structural contributions:

  • Lipophilic Drivers: The pentyl backbone and the terminal phenyl ring significantly enhance hydrophobicity. The extended carbon chain disrupts the hydrogen-bonded network of water, driving the molecule into the lipid phase.

  • Hydrophilic Drivers: The hydroxyl group acts as both a hydrogen bond donor and acceptor, providing a hydrophilic anchor that prevents the LogP from exceeding the highly lipophilic threshold (LogP > 5).

A LogP of 2.8 falls squarely within the optimal range for oral bioavailability (Lipinski’s Rule of Five), suggesting excellent passive membrane permeability without excessive lipophilic entrapment in lipid bilayers.

Visualizing Structure-Property Relationships

G Molecule 5-Phenylpentan-2-ol (Unionized at pH 7.4) Hydroxyl Aliphatic Hydroxyl (-OH) Primary pKa Driver Molecule->Hydroxyl Alkyl Pentyl Chain Hydrophobic Spacer Molecule->Alkyl Phenyl Phenyl Ring Lipophilicity Enhancer Molecule->Phenyl pKa Predicted pKa: ~15.2 (Weak Acid) Hydroxyl->pKa Deprotonation potential LogP Predicted XLogP3: 2.8 (Lipophilic) Hydroxyl->LogP H-Bonding (-1.2) Alkyl->LogP +CH2 increments (+2.5) Phenyl->LogP Pi-system (+2.1)

Structural contributions to the predicted pKa and LogP of 5-Phenylpentan-2-ol.

Experimental Validation Protocols

While predictive models provide robust estimates, empirical validation ensures scientific integrity. Below are the self-validating protocols for determining the pKa and LogP of 5-phenylpentan-2-ol.

Protocol A: LogP Determination via Shake-Flask Method

The shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard for compounds with LogP values between -2 and 4.

  • Phase Saturation: Stir equal volumes of 1-octanol and HPLC-grade water for 24 hours at 25°C to ensure mutual saturation.

  • Analyte Dissolution: Dissolve a known mass of 5-phenylpentan-2-ol in the pre-saturated 1-octanol phase to create a stock solution (e.g., 1 mg/mL).

  • Equilibration: Combine the spiked octanol with pre-saturated water in a glass vial. Vortex vigorously for 5 minutes, then incubate in a thermostatic shaker at 25°C for 24 hours to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to ensure complete phase separation and eliminate micro-emulsions.

  • Quantification: Sample both the octanol and aqueous phases. Quantify the concentration of 5-phenylpentan-2-ol using HPLC-UV (monitoring at 210-254 nm due to the phenyl chromophore) or LC-MS.

  • Calculation: Calculate LogP using the equation: LogP=log10​([Analyte]water​[Analyte]octanol​​) .

Self-Validation Mechanism: The mutual saturation step prevents volume shifts during equilibration, while a mass balance check (ensuring total recovered mass equals the initial spiked mass) validates that no analyte was lost to volatility or adsorption to the glassware.

G Start 1. Prepare Phases 1-Octanol & Water Saturate 2. Mutual Saturation (Stir 24h at 25°C) Start->Saturate Dissolve 3. Dissolve Analyte in Octanol Phase Saturate->Dissolve Equilibrate 4. Shake-Flask Equil. (Vortex & Incubate) Dissolve->Equilibrate Separate 5. Phase Separation (Centrifugation) Equilibrate->Separate Quantify 6. HPLC-UV/MS Quantification Separate->Quantify Sample both phases Calculate 7. Calculate LogP Log([Oct]/[Aq]) Quantify->Calculate

Step-by-step shake-flask methodology for experimental LogP determination.

Protocol B: pKa Determination via NMR-Cosolvent Extrapolation

Because 5-phenylpentan-2-ol has a pKa > 15 and low aqueous solubility, standard aqueous potentiometric titration is physically impossible. Instead, an automated Nuclear Magnetic Resonance (NMR) titration in a cosolvent system (DMSO/Water) followed by Yasuda-Shedlovsky extrapolation is required [3].

  • Cosolvent Preparation: Prepare a series of DMSO-d6 and D2O mixtures ranging from 20% to 80% DMSO by weight.

  • Titrant Preparation: Prepare highly basic titrants (e.g., NaOD in D2O) to access the extreme pH range required for deprotonation.

  • NMR Titration: For each cosolvent ratio, perform a pH titration while acquiring 1H-NMR spectra. Monitor the chemical shift of the alpha-proton (C2-H) adjacent to the hydroxyl group. As the hydroxyl deprotonates to an alkoxide, the increased electron density shields the alpha-proton, causing an upfield shift.

  • Apparent pKa Calculation: Plot the chemical shift versus the apparent pH ( pH∗ or pcH ) to determine the apparent pKa ( psKa​ ) for each solvent mixture.

  • Yasuda-Shedlovsky Extrapolation: Plot (psKa​+log[H2​O]) against the reciprocal of the dielectric constant ( 1/ϵ ) of the solvent mixtures. The y-intercept of this linear regression yields the extrapolated aqueous pKa.

Self-Validation Mechanism: The Yasuda-Shedlovsky extrapolation acts as an internal control; a highly linear fit ( R2>0.99 ) across multiple dielectric constants confirms that the cosolvent system did not induce anomalous solvation effects, validating the extrapolated aqueous pKa.

Implications in Drug Development

The physicochemical profile of 5-phenylpentan-2-ol heavily dictates its pharmacokinetic utility. At physiological pH (7.4), the molecule exists 100% in its unionized form, as the ambient pH is nearly 8 units below its pKa. Combined with a LogP of 2.8, the unionized molecule is highly lipophilic and will readily partition into cellular membranes. This makes it an excellent candidate for passive transcellular absorption in the gastrointestinal tract and allows for potential blood-brain barrier (BBB) penetration.

However, formulation scientists must account for its lack of ionizability at physiological conditions. This means salt formation is not a viable strategy for enhancing aqueous solubility; instead, lipid-based formulations, nano-emulsions, or cyclodextrin complexation must be utilized to overcome solubility bottlenecks during drug delivery.

References

  • LookChem. "5-Phenylpentan-2-ol Chemical Properties." LookChem Database. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12544573, (S)-5-Phenyl-2-pentanol." PubChem. URL:[Link]

  • RSC Advances. "On the automated determination of pKa by NMR in DMSO:water mixtures." Royal Society of Chemistry. URL:[Link]

Sources

Exploratory

Advanced Synthesis and Derivatization of 5-Phenylpentan-2-ol: A Technical Guide

Executive Summary 5-Phenylpentan-2-ol (CAS 2344-71-0) and its oxidized precursor, 5-phenylpentan-2-one (CAS 2235-83-8), represent highly versatile aliphatic-aromatic scaffolds in modern organic synthesis. These compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylpentan-2-ol (CAS 2344-71-0) and its oxidized precursor, 5-phenylpentan-2-one (CAS 2235-83-8), represent highly versatile aliphatic-aromatic scaffolds in modern organic synthesis. These compounds are not merely structural building blocks; 5-phenylpentan-2-one is actively utilized as a histone deacetylase (HDAC) inhibitor in the study of urea cycle disorders and metabolic diseases[1]. This whitepaper provides a comprehensive, mechanistically grounded guide to the synthesis, enantiomeric resolution, and advanced derivatization of the 5-phenylpentan-2-ol scaffold, tailored for drug development professionals and synthetic chemists.

Mechanistic Pathways & Retrosynthetic Logic

The carbon skeleton of 5-phenylpentan-2-ol (C₁₁H₁₆O) is most efficiently assembled via the strategic C–C bond formation between a benzyl or phenylpropyl moiety and an aliphatic precursor.

Conjugate Addition via Organocuprates

The most scalable route to the ketone precursor involves the 1,4-conjugate addition of benzylmagnesium chloride to methyl vinyl ketone[2]. Uncatalyzed Grignard additions to enones typically yield a chaotic mixture of 1,2-addition (tertiary alcohols) and 1,4-addition products.

Causality of Catalyst Selection: By introducing a catalytic amount of copper(I) chloride (CuCl), the hard Grignard reagent undergoes rapid transmetalation to form a soft organocuprate (Gilman-type reagent). This thermodynamic shift strictly dictates regioselective 1,4-conjugate addition, completely suppressing 1,2-carbonyl attack and affording 5-phenylpentan-2-one in high purity[2].

Enantioselective Reduction and Resolution

To achieve the bioactive (S)- or (R)-enantiomers of 5-phenyl-2-pentanol, the racemic alcohol must be resolved, or the ketone must be asymmetrically reduced. Classical resolution utilizes the formation of a phthalate half-ester, which is then paired with a chiral alkaloid like S-Brucine[3].

Causality of Resolution: Brucine forms diastereomeric salts with the racemic ester. Because these diastereomers possess distinct three-dimensional lattice energies, they exhibit drastically different solubility profiles in biphasic toluene/water systems. This allows for macroscopic phase separation and the isolation of enantiopure (S)-5-phenyl-2-pentanol following acidic cleavage and basic hydrolysis[3].

Workflow N1 Benzylmagnesium Chloride N3 Organocuprate Intermediate N1->N3 CuCl, THF 0 °C N2 Methyl Vinyl Ketone N2->N3 CuCl, THF 0 °C N4 5-Phenylpentan-2-one (HDAC Inhibitor) N3->N4 1,4-Addition N5 Asymmetric Reduction N4->N5 N6 (S)-5-Phenylpentan-2-ol N5->N6

Retrosynthetic workflow from Grignard reagents to enantiopure (S)-5-phenylpentan-2-ol.

Divergent Derivatization Strategies

The 5-phenylpentan-2-ol architecture serves as a launchpad for synthesizing complex bioactive molecules.

  • Intramolecular Büchner Reactions: The ketone derivative can be converted into 1-diazo-5-phenylpentan-2-one. Under rhodium catalysis (Rh₂(OAc)₄), the diazo group decomposes into a highly reactive metal carbenoid. This carbenoid undergoes an intramolecular Büchner reaction with the pendant phenyl ring, yielding cycloheptatrienes (CHTs) that can be oxidatively aromatized into functionalized 1-tetralones[4].

  • Asymmetric α-Aminoxylation: Using L-proline as an organocatalyst, aldehyde precursors of the scaffold can undergo sequential α-aminoxylation and Horner-Wadsworth-Emmons (HWE) olefination. This methodology yields highly functionalized syn/anti-1,3-amino alcohols, such as the bioactive (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol[5].

  • Aerobic C–H Oxygenation: Substituted analogs, such as 2-methyl-5-phenylpentan-2-ol, are utilized in late-stage functionalization studies. Under copper catalysis, these aliphatic scaffolds undergo aerobic C–H oxygenation to form stable alkyl hydroperoxides[6].

Derivatization Core 5-Phenylpentan-2-ol Scaffold Ox Oxidation & Diazo Transfer Core->Ox Aminox Proline-Catalyzed α-Aminoxylation Core->Aminox Oxy Aerobic C-H Oxygenation Core->Oxy Buchner 1-Diazo-5-phenylpentan-2-one (Büchner Precursor) Ox->Buchner AminoAlc syn/anti-1,3-Amino Alcohols (Bioactive Scaffolds) Aminox->AminoAlc Peroxide Alkyl Hydroperoxides (Late-Stage Functionalization) Oxy->Peroxide

Divergent derivatization pathways of the 5-phenylpentan-2-ol scaffold.

Quantitative Reaction Metrics

The following table consolidates the reaction efficiencies, catalytic requirements, and stereochemical outcomes of the core synthetic pathways discussed above[2],[5],[4],[3].

Target CompoundPrecursorsCatalyst / ReagentYield (%)Enantiomeric Excess (ee %)
5-Phenylpentan-2-one Benzylmagnesium chloride + Methyl vinyl ketoneCuCl (0.1 eq), THF, 0 °C85 – 92N/A
(S)-5-Phenyl-2-pentanol Racemic 5-Phenylpentan-2-ol (phthalate ester)S-Brucine (Resolution)~20.4 (Post-resolution)> 98
Büchner Adduct (CHT) 1-Diazo-5-phenylpentan-2-oneRh₂(OAc)₄ (refluxing DCM)54 (Two steps)N/A
1,3-Amino alcohol analog Aldehyde precursorsL-Proline (Organocatalyst)70 – 80> 95

Validated Experimental Protocols

Protocol A: Copper-Catalyzed Synthesis of 5-Phenylpentan-2-one[2]

Self-Validating Mechanism: The transition from a hard Grignard to a soft cuprate is visually confirmed by a color shift in the THF solution. The use of an NH₄Cl quench prevents the formation of intractable copper emulsions.

  • Catalyst Activation: Under a strict argon atmosphere, add CuCl (0.137 mmol, 0.097 eq) to a flame-dried Schlenk flask and cool to 0 °C for 10 minutes.

  • Cuprate Formation: Slowly inject benzylmagnesium chloride (2.82 mmol, 2.09 eq) into the flask. Stir for 10 minutes at 0 °C. Validation: The solution will transition in color, indicating the successful transmetalation to the active organocuprate species.

  • Electrophilic Addition: Dissolve methyl vinyl ketone (1.14 mmol) in anhydrous THF (0.4 mL/mmol). Add this solution dropwise to the cuprate mixture, strictly maintaining the internal temperature at 0 °C to prevent polymerization of the enone.

  • Propagation: Allow the reaction to stir overnight, gradually warming to room temperature. Monitor via TLC (hexane/ethyl acetate) until the enone is fully consumed.

  • Workup & Quench: Quench the reaction by adding saturated aqueous NH₄Cl solution (2 × 4 mL). Causality: NH₄Cl destroys unreacted Grignard reagents and coordinates with copper ions to form soluble copper-ammonium complexes, ensuring clean phase separation.

  • Isolation: Extract the aqueous layer with ethyl acetate (10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Isolation of (S)-5-Phenyl-2-pentanol via Diastereomeric Resolution[3]

Self-Validating Mechanism: The successful formation of the diastereomeric salt is validated by the distinct phase partitioning in the defined pH window (pH 1.7).

  • Salt Formation: Combine the racemic phthalate half-ester of 5-phenyl-2-pentanol (14.2 moles) with S-Brucine (10.0 kg) in a biphasic reactor containing 121 L of toluene and 143.8 L of deionized water.

  • Acidic Partitioning: While stirring vigorously, slowly add 3N HCl (~6 L) until the aqueous phase reaches exactly pH 1.7. Validation: At this pH, the Brucine salt breaks; the chiral alkaloid partitions into the aqueous layer, while the resolved (S)-ester is driven entirely into the toluene layer.

  • Phase Separation: Separate the aqueous layer (retain for Brucine recovery via basification to pH 11.5). Wash the toluene layer with water and concentrate it to 45 L.

  • Ester Hydrolysis: Add fresh water (65 L) and 85% KOH (1.90 kg, 28.8 moles) to the toluene concentrate. Stir for 1 hour at room temperature, then elevate the heat to 82°–84° C for 2 hours to fully cleave the phthalate ester.

  • Final Extraction: Cool the reactor to 25° C. Separate the toluene layer, wash with saturated NaCl (20 L), dry over MgSO₄, and filter.

  • Purification: Remove the solvent in vacuo and purify the resulting oil via vacuum distillation (b.p. 85°–92° C at 0.1 mm Hg) to yield enantiopure (S)-5-phenyl-2-pentanol ([α]D²⁵ +8.24° to +8.57°).

Sources

Foundational

The Evolution of Phenyl-Substituted Alcohols: From Natural Isolation to Asymmetric Catalysis

Executive Summary Phenyl-substituted alcohols represent a critical class of aromatic compounds characterized by a hydroxyl group attached to an alkyl chain that is bonded to a benzene ring. As foundational pillars in the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenyl-substituted alcohols represent a critical class of aromatic compounds characterized by a hydroxyl group attached to an alkyl chain that is bonded to a benzene ring. As foundational pillars in the fragrance, pharmaceutical, and fine chemical industries, their production has evolved from rudimentary botanical extraction to highly advanced, enantioselective catalytic synthesis. This whitepaper provides an in-depth technical analysis of the historical discovery, structural properties, and modern synthetic methodologies of key phenyl-substituted alcohols, equipping researchers and drug development professionals with field-proven protocols and mechanistic insights.

Historical Milestones: Natural Discovery and Isolation

The early history of phenyl-substituted alcohols is deeply intertwined with the traditional extraction of essential oils and balsams. Before the advent of petrochemical synthesis, these compounds were painstakingly isolated from botanical sources for use in early therapeutics and perfumery.

Phenethyl Alcohol: The Essence of Rose

Phenethyl alcohol (2-phenylethanol) is a primary odorant naturally occurring in the essential oils of rose, jasmine, and hyacinth. Historically, the discovery of phenethyl alcohol as a naturally occurring constituent in Rosa damascena (Bulgarian rose) oil catalyzed a paradigm shift in organic chemistry and perfumery[1]. Analytical studies of the first distillation of rose oil and rose water revealed that while monoterpenes like citronellol and geraniol dominate the oil phase, phenethyl alcohol is highly concentrated in the aqueous rose water phase due to its higher water solubility[2]. The isolation of this compound inspired early chemists to synthesize it, drastically reducing the industry's reliance on highly expensive botanical extracts[1].

Benzyl Alcohol: Balsams and Early Therapeutics

Benzyl alcohol (phenylmethanol) was first isolated in the 19th century from balsams and essential oils such as ylang-ylang[3]. In traditional apothecaries, it was utilized as a mild local anesthetic and antiseptic, often incorporated into herbal salves to soothe skin irritations and enhance the absorption of active plant constituents[3]. Today, it remains a critical bacteriostatic preservative in intravenous medications and cosmetics, manufactured at an industrial scale[4].

Table 1: Key Phenyl-Substituted Alcohols and Their Natural Sources

Compound NameChemical FormulaPrimary Natural SourceKey Industrial Application
Benzyl Alcohol C6H5CH2OHBalsams, Jasmine, Ylang-YlangBacteriostatic preservative, solvent, local anesthetic
Phenethyl Alcohol C6H5CH2CH2OHRosa damascena, HyacinthFragrance (rose notes), antimicrobial agent
1-Phenylethanol C6H5CH(OH)CH3Cranberries, Tea (Trace amounts)Chiral building block for active pharmaceutical ingredients

The Transition to Chemical Synthesis

As industrial demand for preservatives and fragrances outpaced botanical supply, synthetic routes were developed. The synthesis of benzyl alcohol is a classic example of transitioning from natural extraction to petrochemical derivation. Industrially, benzyl alcohol is produced from toluene via a benzyl chloride intermediate, which subsequently undergoes alkaline hydrolysis[4].

Synthesis_Workflow Start Toluene (Starting Material) Chlorination Free-Radical Chlorination (Cl2, UV Light) Start->Chlorination Intermediate Benzyl Chloride (Intermediate) Chlorination->Intermediate Substitution Hydrolysis Alkaline Hydrolysis (Na2CO3 / H2O, Heat) Intermediate->Hydrolysis Nucleophilic Attack Purification Phase Separation & Distillation Hydrolysis->Purification Crude Mixture End Pure Benzyl Alcohol (Target Compound) Purification->End High Purity Yield

Industrial synthesis workflow of benzyl alcohol from toluene.

Protocol 1: Classical Synthesis of Benzyl Alcohol via Hydrolysis

Expertise & Causality: The use of a mild base (Na₂CO₃) rather than a strong base (NaOH) is a deliberate experimental choice. Strong bases frequently trigger bimolecular nucleophilic substitution (SN2) side reactions between the formed benzyl alcohol and unreacted benzyl chloride, yielding unwanted dibenzyl ether. Mild alkaline conditions suppress this etherification.

  • Preparation : In a round-bottom flask equipped with a reflux condenser, combine 0.1 mol of benzyl chloride with 100 mL of a 10% aqueous sodium carbonate (Na₂CO₃) solution.

  • Reflux : Heat the mixture to a gentle reflux (approx. 100°C) with vigorous stirring for 2-3 hours. Note: Vigorous stirring is critical to overcome the biphasic nature of the reaction mixture and ensure sufficient surface area for the nucleophilic attack.

  • Phase Separation : Cool the mixture to room temperature. The organic layer (benzyl alcohol) will separate from the aqueous layer. Extract the aqueous layer with diethyl ether (2 x 50 mL) to maximize yield.

  • Washing and Drying : Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water.

  • Distillation : Evaporate the ether under reduced pressure, then distill the crude product at 205°C (atmospheric pressure) to isolate pure benzyl alcohol.

Modern Era: Asymmetric Synthesis and the Noyori Catalyst

While primary alcohols like benzyl alcohol are achiral, secondary phenyl-substituted alcohols like 1-phenylethanol possess a stereocenter. The enantioselective synthesis of (R)- and (S)-1-phenylethanol is of paramount importance in modern drug discovery, as enantiomers often exhibit vastly different biological and pharmacokinetic profiles.

The breakthrough in this field was the development of metal-ligand bifunctional catalysis by Ryoji Noyori (Nobel Prize, 2001) and his colleagues. The Ruthenium-TsDPEN complex enables the Asymmetric Transfer Hydrogenation (ATH) of acetophenone to 1-phenylethanol with extraordinary enantiomeric excess (ee)[5],[6].

Mechanistic Causality

The Noyori ATH mechanism deviates from classical inner-sphere coordination. Instead of the ketone binding directly to the Ruthenium metal center, the reaction proceeds via a highly organized six-membered pericyclic transition state[6]. The Ru-H acts as a hydride donor to the carbonyl carbon, while the adjacent amine (N-H) of the TsDPEN ligand simultaneously donates a proton to the carbonyl oxygen[6]. This transition state is stabilized by CH-π interactions between the catalyst's aromatic rings and the substrate, dictating the strict stereochemical outcome and yielding high enantiomeric purity.

Noyori_ATH Precatalyst Ru(II) Precatalyst [RuCl2(p-cymene)]2 + TsDPEN ActiveCat Active Ru-H Catalyst (Bifunctional Donor) Precatalyst->ActiveCat Base / H-Donor Transition Six-Membered Transition State (CH-π Interaction) ActiveCat->Transition Coordinates with Substrate Acetophenone (Prochiral Ketone) Substrate->Transition Binds via H-bond Product (R)-1-Phenylethanol (Chiral Alcohol) Transition->Product Hydride & Proton Transfer Regeneration Formate / Isopropanol (Hydrogen Donor) Transition->Regeneration Ru-Amide Intermediate Regeneration->ActiveCat Hydride Regeneration

Bifunctional mechanism of Noyori asymmetric transfer hydrogenation.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Expertise & Causality: Utilizing a sodium formate/water system as opposed to high-pressure H₂ gas serves a dual purpose: it acts as both the solvent and the hydrogen donor. This drives the equilibrium forward safely at low temperatures (40°C) without requiring specialized pressurized hydrogenation reactors, making it highly scalable[5].

  • Catalyst Generation : In a Schlenk tube under an inert argon atmosphere, react the polymer-supported ligand PTsDPEN with[RuCl₂(p-cymene)]₂ in water at 40°C for 1 hour. This generates the active Ru-hydride precatalyst in situ without the need for an additional base[5].

  • Substrate Addition : Introduce 5 equivalents of sodium formate (HCOONa, 2.5 M) as the hydrogen donor, followed by the prochiral ketone, acetophenone (0.5 M)[5].

  • Reaction : Stir the mixture at 40°C for 1 to 16 hours. The biphasic aqueous nature allows for rapid reaction rates while maintaining high enantioselectivity.

  • Extraction and Analysis : Extract the aqueous mixture with ethyl acetate. Analyze the organic layer via chiral High-Performance Liquid Chromatography (HPLC) to confirm the yield and enantiomeric excess. This protocol reliably furnishes (R)-1-phenylethanol in >92% ee[5].

Conclusion

The trajectory of phenyl-substituted alcohols—from their initial discovery in the fragrant oils of roses and balsams[3],[1] to their modern role as highly pure, enantioselective synthetic targets[6]—mirrors the evolution of organic chemistry itself. Today, the rigorous application of asymmetric catalysis ensures that these compounds can be produced with the precision required for advanced pharmaceutical development, solidifying their status as indispensable chemical building blocks.

References

  • Synopsis of benzyl alcohol - Caring Sunshine. 3

  • Benzyl alcohol - Wikipedia. 4

  • Phenethyl Acetate aka Phenyl Ethyl Acetate Aroma Chemical CAS# 103-45-7 - Scent.vn. 1

  • Determination of volatile compounds of the first rose oil and the first rose water by HS-SPME/GC/MS techniques - ResearchGate. 2

  • Asymmetric Transfer Hydrogenation in Water with a Supported Noyori−Ikariya Catalyst - ACS Publications. 5

  • Metal–ligand bifunctional catalysis for asymmetric hydrogenation - The Royal Society. 6

Sources

Exploratory

5-Phenylpentan-2-ol safety and handling precautions

5-Phenylpentan-2-ol (CAS 2344-71-0): A Technical Whitepaper on Safety, Handling, and Advanced Synthetic Applications Introduction As drug development and complex organic synthesis evolve, the utilization of versatile sec...

Author: BenchChem Technical Support Team. Date: March 2026

5-Phenylpentan-2-ol (CAS 2344-71-0): A Technical Whitepaper on Safety, Handling, and Advanced Synthetic Applications

Introduction

As drug development and complex organic synthesis evolve, the utilization of versatile secondary alcohols like 5-phenylpentan-2-ol (CAS 2344-71-0) has expanded significantly. This compound serves as a critical building block in the synthesis of bioactive molecules, including potent inhibitors of the menin-MLL interaction[1], and acts as a robust substrate in novel deoxygenative cross-coupling methodologies[2]. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and safety officers with an authoritative guide to the physicochemical properties, toxicological profile, and stringent handling protocols required to leverage 5-phenylpentan-2-ol safely and effectively.

Physicochemical Profiling and Causality of Behavior

Understanding the physical properties of 5-phenylpentan-2-ol is essential for predicting its behavior in both biological assays and synthetic reactions. The molecule features a hydrophobic phenyl ring tethered to a secondary alcohol, granting it amphiphilic characteristics but an overall lipophilic dominance[3].

Table 1: Quantitative Physicochemical Properties of 5-Phenylpentan-2-ol

PropertyValueCausality / Experimental Implication
Molecular Weight 164.24 g/mol Facilitates standard mass spectrometry (ESI+) detection[3].
Boiling Point 268.9 °C (at 760 mmHg)Low volatility at room temperature; minimizes acute inhalation risks under standard conditions but requires high vacuum for distillation.
Density 0.968 g/cm³Immiscible in water; requires biphasic separation or organic extraction (e.g., EtOAc, DCM) during post-reaction workup.
Flash Point 114 °CCombustible but not highly flammable. Safe for standard benchtop heating if kept strictly below this thermal threshold.
XLogP3 2.8High lipophilicity. Drives its ability to penetrate biological membranes, which explains both its utility in drug design and its skin irritation potential[3].

Toxicological Profile and GHS Classification

While 5-phenylpentan-2-ol is not classified as acutely lethal, its structural features necessitate strict safety precautions. The lipophilic tail allows the molecule to partition into the lipid bilayers of the stratum corneum, while the hydroxyl group can disrupt hydrogen bonding in cellular proteins, leading to localized irritation[4].

Table 2: GHS Hazard and Precautionary Statements

GHS CodeHazard / PrecautionMechanistic Rationale
H315 Causes skin irritationLipophilicity promotes dermal penetration and localized defatting[4].
H319 Causes serious eye irritationHydroxyl group interacts with corneal proteins, causing acute inflammation[4].
H335 May cause respiratory irritationAerosolized droplets or vapors at elevated temperatures irritate mucous membranes.
P280 Wear protective gloves/eye protectionNitrile gloves (minimum 0.11 mm thickness) provide a sufficient barrier against secondary alcohols[4].
P305+P351+P338 IF IN EYES: Rinse cautiously...Immediate dilution is required to prevent sustained protein denaturation in the eye[4].

Step-by-Step Methodology: Safe Handling and Storage Protocol

To ensure a self-validating safety system, laboratories must implement the following protocol when utilizing 5-phenylpentan-2-ol.

  • Step 1: Environmental Preparation. Conduct all transfers within a certified Class II biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation: Check the digital airflow monitor prior to opening the reagent bottle to confirm negative pressure.

  • Step 2: Personal Protective Equipment (PPE) Donning. Equip splash-proof chemical goggles, a flame-resistant lab coat, and double-layered nitrile gloves.

    • Causality: Double-gloving mitigates the risk of breakthrough, given the solvent-like permeation properties of liquid secondary alcohols.

  • Step 3: Reagent Handling and Dispensing. Use positive displacement pipettes for accurate volumetric transfer, accounting for the liquid's density (0.968 g/cm³). Avoid vigorous agitation to prevent aerosolization.

  • Step 4: Storage and Degradation Prevention. Store the sealed container in a desiccator or a dedicated chemical refrigerator at 2–8 °C[5].

    • Causality: Lower temperatures suppress ambient oxidation of the secondary alcohol to 5-phenylpentan-2-one, preserving the reagent's synthetic integrity.

SafetyWorkflow A 1. Environmental Prep Verify Fume Hood Airflow B 2. PPE Donning Double Nitrile Gloves & Goggles A->B C 3. Dispensing Positive Displacement Pipette B->C D 4. Reaction Execution Maintain Temp < Flash Point (114°C) C->D E 5. Storage Seal & Store at 2-8°C D->E

Sequential safety and handling workflow for 5-phenylpentan-2-ol.

Advanced Experimental Applications

Synthesis of Menin-MLL Interaction Inhibitors

In drug discovery, the 5-phenylpentan-2-ol moiety is utilized as a critical side-chain to enhance the binding affinity of small molecules to the menin protein. In a recent structural optimization study, attaching this specific side-chain to a cytisine alkaloid scaffold completely blocked the menin-MLL interaction at a concentration of 10 μM, demonstrating significant antiproliferative activity against hepatocellular carcinoma cells[1]. The lipophilic phenylalkyl chain is hypothesized to occupy a deep hydrophobic pocket within the menin binding groove.

Deoxygenative C(sp3)–S Cross-Coupling

Secondary alcohols traditionally exhibit poor reactivity in direct cross-coupling due to the high bond dissociation energy of the C-O bond. However, recent breakthroughs have utilized 5-phenylpentan-2-ol in metal-free deoxygenative cross-coupling with sulfenamides[2].

Step-by-Step Methodology: Deoxygenative Cross-Coupling of 5-Phenylpentan-2-ol This self-validating protocol utilizes an inexpensive Ph3P/ICH2CH2I activation system to overcome the activation energy barrier.

  • Step 1: Reagent Preparation. In an oven-dried Schlenk tube under an argon atmosphere, add triphenylphosphine (Ph3P) (1.2 equiv) and 1,2-diiodoethane (ICH2CH2I) (1.2 equiv).

    • Causality: Argon prevents the premature oxidation of Ph3P, ensuring maximum generation of the halophosphonium active species.

  • Step 2: Substrate Addition. Dissolve 5-phenylpentan-2-ol (0.2 mmol) in anhydrous dichloromethane (DCM) (2.0 mL) and inject it into the Schlenk tube. Stir at room temperature for 15 minutes.

    • Validation: A slight color change indicates the successful formation of the alkoxyphosphonium intermediate.

  • Step 3: Coupling. Add the N-substituted sulfenamide (1.5 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).

  • Step 4: Heating and Reaction. Seal the tube and heat to 60 °C for 12 hours.

    • Causality: Elevated temperature provides the thermodynamic driving force necessary to cleave the robust secondary C-O bond via classical ionic deoxygenation[2].

  • Step 5: Workup and Isolation. Quench with saturated aqueous NaHCO3, extract with ethyl acetate, dry over Na2SO4, and purify via silica gel chromatography to isolate the sulfilimine product.

ExpWorkflow A 5-Phenylpentan-2-ol (Secondary Alcohol) C Alkoxyphosphonium Intermediate A->C Step 1 & 2 B Ph3P / ICH2CH2I (Activation System) B->C E S(IV)=N Motif (Sulfilimine Product) C->E Step 3 & 4 60°C, 12h D Sulfenamide + Base (Coupling Partners) D->E

Reaction workflow for the deoxygenative C(sp3)-S cross-coupling.

Conclusion

5-Phenylpentan-2-ol is a highly valuable secondary alcohol in organic synthesis and medicinal chemistry. While its lipophilic nature and hydroxyl functionality make it an excellent structural motif for protein-protein interaction inhibitors and a robust substrate for advanced cross-coupling reactions, these same properties dictate its hazard profile (H315, H319, H335). By adhering to the rigorous, self-validating handling and storage protocols outlined in this guide, researchers can safely leverage this compound to drive innovation in drug development and synthetic methodology.

References

  • Title: Journal Name COMMUNICATION: skeletons with bioactivity and low toxicity. Source: Monash University.
  • Title: Deoxygenative C(sp3)–S Cross-Coupling of Alcohols and Sulfenamides. Source: ACS Publications.
  • Title: 4-Hydroxy-1-phenylpentane | C11H16O | CID 102788. Source: PubChem - NIH.
  • Title: 2344-71-0 | 5-Phenylpentan-2-ol. Source: ChemScene.
  • Title: 2344-71-0 | 5-Phenylpentan-2-ol (Hazard Statements). Source: ChemScene.
  • Title: 5-Phenylpentan-2-ol | 2344-71-0. Source: Sigma-Aldrich.

Sources

Protocols & Analytical Methods

Method

Synthesis of 5-Phenylpentan-2-ol via Grignard Reaction: An Application Note and Protocol

Abstract This application note provides a comprehensive guide for the synthesis of 5-phenylpentan-2-ol, a valuable secondary alcohol, through the use of a Grignard reaction. This protocol is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide for the synthesis of 5-phenylpentan-2-ol, a valuable secondary alcohol, through the use of a Grignard reaction. This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable and well-characterized method for producing this compound. We will delve into the mechanistic underpinnings of the Grignard reaction, provide a detailed, step-by-step experimental procedure, and outline the necessary safety precautions and characterization techniques. The causality behind critical experimental choices is explained to ensure both reproducibility and a thorough understanding of the synthesis.

Introduction

The Grignard reaction stands as a cornerstone of synthetic organic chemistry, renowned for its efficacy in forming carbon-carbon bonds.[1] Discovered by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction utilizes an organomagnesium halide (the Grignard reagent) to act as a potent nucleophile.[2][3][4] The synthesis of 5-phenylpentan-2-ol via this method involves the reaction of 3-phenylpropylmagnesium bromide with acetaldehyde. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of a secondary alcohol upon acidic workup.[5][6][7][8][9]

The paramount importance of maintaining anhydrous (water-free) conditions throughout the reaction cannot be overstated.[1][3][10][11][12] Grignard reagents are highly basic and will readily react with protic solvents, such as water, to quench the reagent and form an alkane, thereby reducing the yield of the desired alcohol.[4][10][11][13] This guide will emphasize the techniques required to establish and maintain these critical conditions.

Reaction Scheme and Mechanism

The overall synthesis of 5-phenylpentan-2-ol proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with the aldehyde, followed by an acidic workup.

Stage 1: Formation of 3-Phenylpropylmagnesium Bromide

  • Reaction: 3-Phenylpropyl bromide reacts with magnesium metal in an anhydrous ether solvent (typically diethyl ether or tetrahydrofuran) to form 3-phenylpropylmagnesium bromide.[4][5]

  • Mechanism: The reaction occurs on the surface of the magnesium metal and is thought to involve single electron transfer (SET) steps.[13][14]

Stage 2: Nucleophilic Addition and Workup

  • Reaction: The Grignard reagent, 3-phenylpropylmagnesium bromide, is reacted with acetaldehyde. The resulting magnesium alkoxide intermediate is then protonated during an aqueous acidic workup to yield 5-phenylpentan-2-ol.[15][16][17]

  • Mechanism: The highly polarized carbon-magnesium bond of the Grignard reagent renders the carbon atom nucleophilic.[4][5] This nucleophilic carbon attacks the electrophilic carbonyl carbon of acetaldehyde, forming a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.[18][19] The subsequent addition of a protic acid source, such as aqueous ammonium chloride or dilute hydrochloric acid, protonates the alkoxide to furnish the final secondary alcohol product.[15][20][21]

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup Work-up & Purification cluster_analysis Analysis glassware Flame-Dry All Glassware reagents Ensure Anhydrous Reagents & Solvents glassware->reagents atmosphere Set up Inert Atmosphere (N2/Ar) reagents->atmosphere start_grignard Mg turnings + Anhydrous Ether atmosphere->start_grignard add_halide Slowly add 3-Phenylpropyl bromide start_grignard->add_halide initiation Initiate Reaction (Iodine crystal/heating) add_halide->initiation reflux Maintain Gentle Reflux initiation->reflux cool_grignard Cool Grignard Reagent to 0°C reflux->cool_grignard add_aldehyde Dropwise addition of Acetaldehyde in Ether cool_grignard->add_aldehyde stir Stir at Room Temperature add_aldehyde->stir quench Quench with sat. aq. NH4Cl stir->quench extract Extract with Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry purify Purify (Distillation/Chromatography) dry->purify characterization Characterize by NMR, IR, MS purify->characterization

Caption: Workflow for the synthesis of 5-Phenylpentan-2-ol.

Materials and Methods

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
Magnesium Turnings99.8%Sigma-AldrichMust be fresh and unoxidized.
3-Phenylpropyl bromide98%Alfa AesarStore under inert gas.
Acetaldehyde≥99.5%FlukaFreshly distilled before use.
Diethyl Ether (Anhydrous)≥99.7%Fisher ScientificInhibitor-free, stored over molecular sieves.
Iodine99.8%J.T. BakerA few crystals for reaction initiation.
Saturated Ammonium ChlorideACS GradeVWRAqueous solution for quenching.
Sodium Sulfate (Anhydrous)ACS GradeEMD MilliporeFor drying the organic phase.
Hydrochloric Acid (1M)ACS GradeVWRFor cleaning glassware and workup if needed.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel (125 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas (Nitrogen or Argon) supply with bubbler

  • Ice bath

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

Detailed Experimental Protocol

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood.[22] Ethers are highly flammable and volatile.[13][23] Grignard reagents are corrosive, and the reaction can be exothermic.[22][24] Appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and gloves, must be worn at all times.[22][23]

Preparation of Glassware and Setup
  • Drying Glassware: All glassware must be scrupulously dried to remove any adsorbed water.[12][13] This is best achieved by flame-drying the assembled apparatus under a flow of inert gas or by oven-drying at >120 °C for several hours and assembling while hot.[13][25]

  • Apparatus Assembly: Assemble a three-neck flask with a reflux condenser, a dropping funnel, and an inlet for inert gas.[23][26] Ensure all joints are well-sealed. Place a magnetic stir bar in the flask.

Formation of 3-Phenylpropylmagnesium Bromide
  • Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single small crystal of iodine.[27][13][23] The iodine helps to activate the magnesium surface by chemically removing the passivating magnesium oxide layer.[14][25]

  • Initial Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of 3-phenylpropyl bromide in anhydrous diethyl ether.

  • Initiation: Add a small portion (approx. 10%) of the 3-phenylpropyl bromide solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and gray.[28] If the reaction does not start, gentle warming with a heating mantle or crushing the magnesium with a dry stirring rod may be necessary.[2][17]

  • Controlled Addition: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining 3-phenylpropyl bromide solution dropwise from the dropping funnel at a rate that maintains a steady but controlled reflux.[21] The formation of the Grignard reagent is an exothermic process, and an ice bath should be kept on hand to moderate the reaction if it becomes too vigorous.[13][22]

  • Completion: After the addition is complete, continue to stir the mixture. If necessary, gently heat the mixture to maintain reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.[21] The final solution should appear as a cloudy, grayish-brown mixture.

Reaction with Acetaldehyde
  • Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.[20] This helps to control the exothermicity of the subsequent addition and can minimize side reactions.[20]

  • Aldehyde Addition: Dissolve freshly distilled acetaldehyde in anhydrous diethyl ether in the dropping funnel. Add the acetaldehyde solution dropwise to the stirred, cooled Grignard reagent.[20] A precipitate will likely form.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

Work-up and Purification
  • Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring.[15][20] This is a highly exothermic step that quenches any unreacted Grignard reagent and protonates the magnesium alkoxide to form the desired alcohol.[15] The addition of NH₄Cl results in the formation of magnesium salts that are typically easier to handle and separate than those formed with stronger acids.[20]

  • Phase Separation: Transfer the entire mixture to a separatory funnel. If solids are present that prevent clean separation, a small amount of dilute HCl can be added to dissolve them. Two distinct layers should form: an upper organic layer (ether) containing the product and a lower aqueous layer.[15]

  • Extraction: Separate the layers. Extract the aqueous layer two more times with fresh portions of diethyl ether to maximize product recovery.[15][20]

  • Washing and Drying: Combine all the organic extracts. Wash the combined organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove the bulk of dissolved water. Dry the organic layer over anhydrous sodium sulfate.[27][20]

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: The crude 5-phenylpentan-2-ol can be purified by vacuum distillation or column chromatography on silica gel.

Characterization and Expected Results

The identity and purity of the synthesized 5-phenylpentan-2-ol should be confirmed using standard spectroscopic techniques.

Physical Properties
PropertyExpected Value
Molecular FormulaC₁₁H₁₆O[29][30]
Molecular Weight164.24 g/mol [30][31]
Boiling Point268.9 °C at 760 mmHg[29]
Density0.968 g/cm³[29]
Refractive Index1.515[29]
Spectroscopic Data
  • ¹H NMR (CDCl₃): Expected signals would include a doublet for the methyl group adjacent to the hydroxyl, a multiplet for the methine proton, multiplets for the methylene groups of the pentyl chain, a triplet for the methylene group adjacent to the phenyl ring, and multiplets for the aromatic protons.

  • ¹³C NMR (CDCl₃): Expected signals would correspond to the unique carbon atoms in the molecule, including the methyl, methine, methylene carbons, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: A key feature will be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol.[32] C-H stretches for both sp³ and sp² hybridized carbons will also be present, along with C=C stretches for the aromatic ring.

Troubleshooting and Discussion

IssuePotential CauseSuggested Solution
Grignard reaction fails to initiate. Wet glassware/reagents; passivated magnesium surface.Ensure all components are scrupulously dry.[12] Add a crystal of iodine or a small amount of 1,2-dibromoethane to activate the Mg.[14][21] Gently crush the Mg turnings.[2][17]
Low yield of the desired alcohol. Premature quenching of the Grignard reagent; enolization of the aldehyde.[20]Maintain strict anhydrous conditions.[10] Add the aldehyde solution slowly to the Grignard reagent at a low temperature to favor nucleophilic addition over enolization.[20]
Formation of a significant amount of biphenyl byproduct. Wurtz coupling reaction between the Grignard reagent and unreacted alkyl halide.[2][20]This is favored by higher concentrations of the halide and higher temperatures.[2] Ensure slow addition of the halide during Grignard formation to keep its concentration low.

Conclusion

The Grignard reaction provides an effective and versatile route for the synthesis of 5-phenylpentan-2-ol. Success hinges on the careful execution of the experimental protocol, with a particular emphasis on maintaining anhydrous conditions to prevent the premature quenching of the highly reactive Grignard reagent. By following the detailed steps and understanding the rationale behind them as outlined in this guide, researchers can reliably synthesize and purify this secondary alcohol for use in further research and development applications.

References

  • Allen. (n.d.). Grignard Reagents : Definition, Preparation, Chemical Properties. Retrieved from [Link]

  • Fiveable. (2025, August 15). Anhydrous Conditions Definition - Organic Chemistry Key.... Retrieved from [Link]

  • Quora. (2022, February 19). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

  • Master Organic Chemistry. (2015, November 9). Formation of Grignard and Organolithium Reagents From Alkyl Halides. Retrieved from [Link]

  • Research and Reviews. (2021, October 27). Synthesis and Preparation of Grignard Reagent. Retrieved from [Link]

  • Wikipedia. (n.d.). Grignard reaction. Retrieved from [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. Retrieved from [Link]

  • LibreTexts. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents – Fundamentals of Organic Chemistry. Retrieved from [Link]

  • YouTube. (2023, August 26). Grignard reagent should be prepared under anhydrous condition. Explain. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction: Synthesis of Triphenylmethanol. Retrieved from [Link]

  • YouTube. (2024, June 7). Grignard reaction safety. Retrieved from [Link]

  • DigitalCommons@Ursinus. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 11). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]

  • Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from [Link]

  • Unknown. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Unknown. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Retrieved from [Link]

  • LookChem. (n.d.). 5-Phenylpentan-2-ol. Retrieved from [Link]

  • UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Grignard reaction. Retrieved from [Link]

  • PubChem - NIH. (n.d.). (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573. Retrieved from [Link]

  • Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]

  • mzCloud. (2015, February 13). 5 Phenyl 1 pentanol. Retrieved from [Link]

  • SpectraBase. (n.d.). (2E)-5-phenyl-2-penten-1-ol - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • Unknown. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Phenylpentan-2-one. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5,5Diphenyl4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory | Request PDF. Retrieved from [Link]

  • Khan Academy. (n.d.). Synthesis of alcohols using Grignard reagents I (video). Retrieved from [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Grignard reagents in toluene solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation. Retrieved from [Link]

  • Unknown. (n.d.). Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation - Supporting Information. Retrieved from [Link]

  • YouTube. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition. Retrieved from [Link]

  • Unknown. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

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Application

Application Notes &amp; Protocols: Selective Reduction of 5-Phenyl-2-pentanone to 5-Phenylpentan-2-ol

Abstract The transformation of ketones to secondary alcohols is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, fine chemicals, and agrochemicals. This guide provides an in-de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The transformation of ketones to secondary alcohols is a cornerstone of synthetic organic chemistry, pivotal in the development of pharmaceuticals, fine chemicals, and agrochemicals. This guide provides an in-depth exploration of the reduction of 5-phenyl-2-pentanone, a common ketone, to its corresponding secondary alcohol, 5-phenylpentan-2-ol. We will dissect two primary, industrially relevant methodologies: metal hydride reduction using sodium borohydride and catalytic hydrogenation over palladium on carbon. This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles, safety protocols, and analytical validation techniques essential for successful and reproducible synthesis.

Introduction: The Significance of Ketone Reduction

The carbonyl group in ketones is a versatile functional group, and its reduction to a hydroxyl group is a fundamental transformation that introduces a chiral center and a site for further functionalization. 5-Phenylpentan-2-ol serves as a valuable building block in organic synthesis.[1] The choice of reduction methodology is critical and is dictated by factors such as substrate compatibility, desired selectivity, scalability, and economic viability. This guide will compare and contrast two robust methods, providing the technical insights needed to select the optimal pathway for a given research or development objective.

Strategic Approaches to the Reduction of 5-Phenyl-2-pentanone

The conversion of 5-phenyl-2-pentanone to 5-phenylpentan-2-ol can be efficiently achieved through several reductive pathways. Here, we focus on two of the most reliable and widely adopted methods in both laboratory and industrial settings.

Metal Hydride Reduction: A Chemoselective Approach

Reductions using metal hydrides, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄), are common for their efficiency and mild reaction conditions.[2] Sodium borohydride is often preferred due to its greater safety profile and chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters and amides.[3]

The mechanism proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone.[4][5] This initial step forms a tetracoordinate alkoxide intermediate. A subsequent workup step, typically with a mild acid or water, protonates the alkoxide to yield the final secondary alcohol.[6]

Catalytic Hydrogenation: A "Green" and Scalable Alternative

Catalytic hydrogenation is an environmentally responsible and highly efficient method for the reduction of ketones.[7] This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts include palladium, platinum, and nickel.[8] For the reduction of aryl ketones, palladium on carbon (Pd/C) is a frequently used and effective catalyst.[9]

The reaction occurs on the surface of the metal catalyst. Molecular hydrogen is adsorbed onto the catalyst surface and dissociates into reactive hydrogen atoms. The ketone also adsorbs onto the surface, and the hydrogen atoms are then transferred sequentially to the carbonyl group, resulting in the formation of the alcohol.[8] This method is highly scalable and generates minimal waste, making it attractive for industrial applications.

Physicochemical Data

A clear understanding of the physical and chemical properties of the starting material and the product is essential for procedural design, including purification and handling.

Property 5-Phenyl-2-pentanone 5-Phenylpentan-2-ol
CAS Number 2235-83-8[10]2344-71-0[11]
Molecular Formula C₁₁H₁₄O[10]C₁₁H₁₆O[11]
Molecular Weight 162.23 g/mol 164.24 g/mol [12]
Appearance Colorless to pale yellow liquid[10]Colorless oil[13]
Boiling Point ~247 °C at 760 mmHg~269 °C at 760 mmHg[14]
Density ~0.98 g/cm³~0.97 g/cm³[14]

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for the synthesis of 5-phenylpentan-2-ol using both sodium borohydride and catalytic hydrogenation.

Protocol 1: Reduction using Sodium Borohydride (NaBH₄)

This protocol describes the reduction of 5-phenyl-2-pentanone on a laboratory scale using sodium borohydride in a methanol solvent system.

Materials and Equipment:

  • 5-Phenyl-2-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of 5-phenyl-2-pentanone in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.

  • Addition of NaBH₄: While maintaining the temperature below 10 °C, slowly add 1.5 equivalents of sodium borohydride to the stirred solution in small portions over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue to stir for an additional 2 hours.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is no longer visible.[15]

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and cautiously add 50 mL of deionized water dropwise to quench the excess NaBH₄.

  • Acidification and Solvent Removal: Slowly add 1 M HCl to the mixture until the pH is approximately 5-6. Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product three times with 50 mL portions of ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash them sequentially with 50 mL of deionized water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 5-phenylpentan-2-ol.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Protocol 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol details the reduction of 5-phenyl-2-pentanone via catalytic hydrogenation. Extreme caution must be exercised when handling Pd/C and hydrogen gas. [16][17]

Materials and Equipment:

  • 5-Phenyl-2-pentanone

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Inert gas (Nitrogen or Argon)

  • Celite® or a similar filter aid

  • Sintered glass funnel

  • Schlenk flask or similar glassware for inert atmosphere operations

Procedure:

  • Catalyst Handling and Safety: Pd/C is pyrophoric and can ignite upon exposure to air, especially when dry or in the presence of organic solvents.[18] Always handle the catalyst in an inert atmosphere (e.g., a glovebox or under a stream of nitrogen or argon).[17]

  • Reaction Setup: To a hydrogenation flask, add 5.0 g of 5-phenyl-2-pentanone and 100 mL of methanol.

  • Inerting the System: Under a stream of inert gas, carefully add 0.25 g (5 wt%) of 10% Pd/C to the flask. Ensure the catalyst is wetted with the solvent immediately.[18]

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure the atmosphere is pure hydrogen. Pressurize the vessel to the desired pressure (e.g., 50 psi or use a hydrogen balloon) and stir the mixture vigorously at room temperature.

  • Reaction and Monitoring: Continue the hydrogenation for 4-8 hours. The reaction progress can be monitored by observing the cessation of hydrogen uptake or by carefully taking aliquots for GC-MS analysis.

  • Catalyst Filtration (Critical Safety Step): Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas. Do not allow the catalyst to become dry on the filter paper. [16] Prepare a pad of Celite® in a sintered glass funnel and wash it with methanol. Filter the reaction mixture through the Celite® pad under a stream of inert gas. Wash the catalyst on the filter pad with additional methanol. The filtered catalyst should be immediately quenched with a large volume of water and disposed of according to institutional guidelines.[18]

  • Isolation and Purification: Collect the filtrate and remove the solvent using a rotary evaporator. The resulting crude 5-phenylpentan-2-ol can be purified by vacuum distillation.

Visualization of Reaction and Workflows

To better illustrate the processes described, the following diagrams have been generated.

G cluster_0 Reduction of 5-Phenyl-2-pentanone ketone 5-Phenyl-2-pentanone alcohol 5-Phenylpentan-2-ol ketone->alcohol [H]

Caption: General reaction scheme for the reduction.

G start Start: 5-Phenyl-2-pentanone in Methanol cool Cool to 0-5 °C start->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir at Room Temperature add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench acidify Acidify with 1M HCl quench->acidify evaporate Remove Methanol acidify->evaporate extract Extract with Ethyl Acetate evaporate->extract dry Dry with MgSO4 extract->dry isolate Isolate Crude Product dry->isolate purify Purify (Distillation/Chromatography) isolate->purify end End: Pure 5-Phenylpentan-2-ol purify->end G start Start: 5-Phenyl-2-pentanone in Methanol add_catalyst Add Pd/C under Inert Gas start->add_catalyst inert Evacuate and Backfill with H2 add_catalyst->inert hydrogenate Hydrogenate under Pressure inert->hydrogenate monitor Monitor H2 Uptake/GC-MS hydrogenate->monitor purge Purge with Inert Gas monitor->purge filter Filter Catalyst (WET!) purge->filter evaporate Remove Methanol filter->evaporate purify Purify by Vacuum Distillation evaporate->purify end End: Pure 5-Phenylpentan-2-ol purify->end

Caption: Workflow for Catalytic Hydrogenation.

Analytical Characterization and Monitoring

Rigorous analytical techniques are essential to monitor reaction progress and confirm the identity and purity of the final product.

Technique Purpose Observations
Thin-Layer Chromatography (TLC) Monitor reaction progress. [15]Disappearance of the ketone spot and appearance of a new, more polar alcohol spot.
Gas Chromatography-Mass Spectrometry (GC-MS) Assess purity and confirm molecular weight.A single major peak in the chromatogram with a mass spectrum corresponding to C₁₁H₁₆O.
¹H and ¹³C NMR Spectroscopy Structural elucidation.Appearance of a new signal for the C-H proton adjacent to the hydroxyl group and disappearance of the ketonic carbon signal in ¹³C NMR.
Infrared (IR) Spectroscopy Confirm functional group transformation.Disappearance of the strong C=O stretching band (around 1715 cm⁻¹) and appearance of a broad O-H stretching band (around 3300-3500 cm⁻¹).

Safety and Handling Precautions

Chemical synthesis requires strict adherence to safety protocols.

  • Sodium Borohydride (NaBH₄): This reagent is water-reactive and will release flammable hydrogen gas upon contact with water or acids. [19][20]It is also toxic if ingested or absorbed through the skin. [21]Always handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. [22]In case of a spill, do not use water. Cover with a dry absorbent like sand or soda ash. [22]* Palladium on Carbon (Pd/C): This catalyst is highly pyrophoric, especially when dry or saturated with hydrogen. [16]It can ignite spontaneously upon contact with air. [17]Always handle under an inert atmosphere, and never allow the filtered catalyst to dry. [16][18]Quench spent catalyst with large amounts of water for disposal. [18]* Hydrogen Gas (H₂): Hydrogen is an extremely flammable gas that can form explosive mixtures with air. [7]All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources, and behind a safety shield. [7]

Conclusion

The reduction of 5-phenyl-2-pentanone to 5-phenylpentan-2-ol is a well-established and versatile transformation. The choice between sodium borohydride reduction and catalytic hydrogenation depends on the specific requirements of the synthesis. Sodium borohydride offers excellent chemoselectivity and operational simplicity for lab-scale synthesis. Catalytic hydrogenation provides a scalable, atom-economical, and environmentally friendly alternative, particularly suited for larger-scale production. By understanding the principles and adhering to the detailed protocols and safety guidelines presented in this document, researchers can confidently and safely perform this important chemical transformation.

References

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • University of California, Berkeley. (n.d.). LCSS: PALLADIUM ON CARBON. [Link]

  • Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

  • Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Georg Thieme Verlag. (n.d.). Catalytic Hydrogenation of Ketones. [Link]

  • Google Patents. (n.d.). EP0079134A1 - Stereospecific synthesis of 5-phenyl-2S-pentanol.
  • Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. [Link]

  • Henan Alfa Chemical Co., Ltd. (2024, September 30). What Should We Pay AttentionTo When Using Palladium Carbon Catalyst?[Link]

  • Perni, R. H., et al. (n.d.). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. PMC. [Link]

  • YouTube. (2020, January 24). Ketones to Alcohols, Part 1: Catalytic Hydrogenation. [Link]

  • ReactionFlash. (n.d.). Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. [Link]

  • ResearchGate. (2020, January). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. [Link]

  • New Jersey Department of Health. (1999, August). SODIUM BOROHYDRIDE HAZARD SUMMARY. [Link]

  • University of California, Center for Laboratory Safety. (2012, December 14). Sodium borohydride - Standard Operating Procedure. [Link]

  • Open Library Publishing Platform. (n.d.). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride. [Link]

  • Organic Syntheses. (n.d.). palladium. [Link]

  • University of Washington. (n.d.). Hydrogenation. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Methyl-5-phenyl-2-pentanol. [Link]

  • American Association for Clinical Chemistry. (n.d.). Ketone-Testing-Chapter-8. [Link]

  • University of California, Riverside. (n.d.). Experiment 1. Ketone Reduction by Sodium Borohydride. [Link]

  • LookChem. (n.d.). 5-Phenylpentan-2-ol. [Link]

  • National Institutes of Health. (n.d.). Update on Measuring Ketones. PMC. [Link]

  • National Institutes of Health. (2024, May 28). Innovations and applications of ketone body monitoring in diabetes care. PMC. [Link]

  • ScienceDirect. (n.d.). Ketone bodies detection: wearable and mobile sensors for personalized medicine and nutrition. [Link]

  • Supporting Information. (n.d.). Enantio- and regioselective ene reductions using F420H2 dependent enzymes. [Link]

  • National Institutes of Health. (n.d.). (S)-5-Phenyl-2-pentanol. PubChem. [Link]

  • SIELC Technologies. (2018, May 16). 5-Phenylpentan-2-one. [Link]

Sources

Method

Purification of 5-Phenylpentan-2-ol by column chromatography

Application Note: High-Efficiency Purification of 5-Phenylpentan-2-ol via Normal-Phase Flash Column Chromatography Abstract This application note details a robust, self-validating protocol for the purification of 5-pheny...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of 5-Phenylpentan-2-ol via Normal-Phase Flash Column Chromatography

Abstract This application note details a robust, self-validating protocol for the purification of 5-phenylpentan-2-ol from crude synthetic mixtures using normal-phase flash column chromatography. By leveraging the physicochemical properties of the target secondary alcohol, we outline optimal stationary phase selection, solvent gradient design, and highly sensitive visualization techniques.

Physicochemical Profiling & Chromatographic Rationale

Before initiating any purification, it is critical to understand the target molecule's interaction with the stationary and mobile phases. 5-Phenylpentan-2-ol contains a polar hydroxyl (-OH) group capable of strong hydrogen bonding with the silanol groups of the silica gel, counterbalanced by a lipophilic phenyl-alkyl tail.

Table 1: Physicochemical & Chromatographic Profile of 5-Phenylpentan-2-ol

ParameterValue / DescriptionChromatographic Implication
Molecular Formula C11H16OModerate molecular weight (164.25 g/mol ); non-volatile under standard rotary evaporation.
Functional Groups Secondary alcohol, Phenyl ringBimodal polarity. Retained heavily by pure hexanes; requires a polar modifier (Ethyl Acetate).
UV Absorbance 254 nm (Weak/Moderate)Unconjugated phenyl ring provides UV activity, but low molar absorptivity necessitates chemical staining.
Optimal TLC Stains CAM, PMA, VanillinSecondary alcohols reduce Mo(VI) efficiently upon heating, providing high-contrast visualization.

TLC Optimization & Visualization Strategy

The foundation of a successful flash column is a perfectly optimized Thin Layer Chromatography (TLC) system.

Causality of Solvent Selection: A binary solvent system of Hexanes (non-polar bulk) and Ethyl Acetate (polar modifier) is ideal. The goal is to identify a ratio where the target compound exhibits a Retention Factor ( Rf​ ) of 0.25 - 0.30. At this Rf​ , the compound is retained long enough to separate from non-polar impurities (e.g., alkenes, unreacted halides) but elutes before highly polar byproducts. Recent synthetic protocols successfully utilizing automated flash chromatography for 5-phenylpentan-2-ol derivatives applied a gradient of 2% to 30% ethyl acetate in hexanes (1)[1].

Causality of Staining Choice: While the phenyl ring is visible under short-wave UV (254 nm), relying solely on UV is a critical error that can lead to missing non-UV-active aliphatic impurities. Potassium permanganate ( KMnO4​ ) is a common oxidative stain, but secondary alcohols can sometimes appear faint or require excessive heating to visualize (2)[2]. Instead, Ceric Ammonium Molybdate (CAM) or Phosphomolybdic Acid (PMA) are strongly recommended. The hydroxyl group reduces the Mo(VI) complex to a mixed-valence Mo(IV)/Mo(V) state upon heating, yielding highly visible dark blue/green spots against a yellow/green background (3)[3].

TLCDecision Start Run TLC in 15% EtOAc/Hexanes CheckRf Calculate Target Rf Start->CheckRf High Rf > 0.4 Decrease EtOAc to 5-10% CheckRf->High Low Rf < 0.15 Increase EtOAc to 20-25% CheckRf->Low Optimal Rf ≈ 0.25 - 0.30 Optimal for Isocratic Column CheckRf->Optimal

TLC Solvent Optimization Decision Tree for 5-Phenylpentan-2-ol.

Preparative Flash Column Chromatography Protocol

This protocol is based on the foundational principles established by Still et al. (4)[4] and modernized for high-recovery purification of secondary alcohols (5)[5].

3.1 Materials & Reagents

  • Stationary Phase : Silica gel, 40-63 µm (230-400 mesh). Causality: This specific particle size provides the optimal balance between theoretical plates (resolution) and permeability (flow rate under moderate positive pressure). Larger particles lead to band broadening; smaller particles cause dangerous backpressure[5].

  • Mobile Phase : Hexanes and Ethyl Acetate (HPLC or ACS grade).

  • Visualization : UV Lamp (254 nm) and CAM or PMA stain solution.

3.2 Step-by-Step Methodology

Step 1: Column Packing (Wet Method)

  • Select a glass column appropriate for the crude mass (typically a 30:1 to 50:1 ratio of silica to crude compound by weight).

  • Insert a cotton plug at the base and add a 0.5 cm layer of clean sea sand to provide a flat base.

  • Prepare a slurry of the silica gel in the starting eluent (e.g., 5% EtOAc in Hexanes). Causality: Wet packing prevents the formation of air bubbles and channels within the stationary phase, which would otherwise distort the solvent front and ruin resolution[5].

  • Pour the slurry into the column in a single, continuous motion. Use positive air pressure to pack the bed tightly. Add a 1 cm protective layer of sand on top of the silica bed to prevent disturbance during solvent addition.

Step 2: Sample Loading

  • Dissolve the crude 5-phenylpentan-2-ol in the absolute minimum volume of a slightly more polar solvent (e.g., Dichloromethane) or the starting eluent.

  • Carefully apply the solution dropwise down the inner walls of the column, allowing it to absorb into the sand and top layer of silica.

  • Push the sample into the column using gentle air pressure until the solvent level is exactly flush with the top of the sand. Self-Validation: Do not let the silica run dry; this introduces cracks that destroy the separation[5].

Step 3: Gradient Elution & Fractionation

  • Carefully fill the column reservoir with the starting eluent (5% EtOAc/Hexanes).

  • Apply positive pressure to maintain a steady flow rate (approx. 2 inches of solvent drop per minute).

  • Collect fractions in test tubes.

  • Gradually increase the polarity of the eluent to 15-20% EtOAc/Hexanes (or up to 30% if strongly retained) as the elution progresses[1].

Step 4: Fraction Analysis & Pooling

  • Spot every 3rd or 4th fraction on a TLC plate.

  • Visualize first under UV (254 nm) to locate the phenyl-containing bands, then dip in CAM/PMA stain and heat vigorously until dark blue/green spots appear[3].

  • Pool only the fractions containing pure 5-phenylpentan-2-ol (single spot matching the target Rf​ ).

Workflow N1 Crude Mixture N2 Wet Packing (40-63 µm Silica) N1->N2 N3 Sample Loading (Min. Volume) N2->N3 N4 Gradient Elution (5% → 25% EtOAc) N3->N4 N5 Fraction Analysis (UV + CAM Stain) N4->N5 N6 Pure 5-Phenylpentan-2-ol N5->N6

End-to-end workflow for the flash column purification of 5-phenylpentan-2-ol.

Troubleshooting & Self-Validation

Table 2: Common Failure Modes and Corrective Actions

ObservationMechanistic CauseCorrective Action
Co-elution of impurities Starting solvent polarity was too high, causing compounds to migrate with the solvent front.Re-run column starting with a lower polarity (e.g., 2% EtOAc) and use a shallower gradient.
Tailing or broad bands Column was overloaded (crude mass > 1/30th of silica mass) or sample was loaded in too much solvent.Ensure crude is loaded in the absolute minimum volume. Increase silica-to-crude ratio.
Faint spots on TLC KMnO4​ stain failed to fully oxidize the sterically hindered secondary alcohol.Switch to CAM or PMA stain and ensure adequate heating (>150°C heat gun)[2][3].
Cracked silica bed Column ran dry during elution, introducing air pockets that disrupt the uniform flow path.Always maintain a head of solvent above the sand layer. If cracked, the column must be repacked[5].

Self-Validation Check : After pooling and concentrating the pure fractions via rotary evaporation, perform a final mass balance calculation. If the recovered mass is significantly lower than expected, flush the column with 100% Ethyl Acetate or Methanol to strip any strongly retained material and analyze it to ensure the target compound did not precipitate or irreversibly bind to the silica.

References

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923-2925. Available at:[Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Available at: [Link]

  • Reddit Chempros. (2022). Potassium Permanganate stain for secondary alcohol? Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. ACS Publications. Available at: [Link]

Sources

Application

Application Notes and Protocols for the Analysis of 5-Phenylpentan-2-ol by HPLC and GC-MS

Abstract This document provides a comprehensive technical guide for the analysis of 5-Phenylpentan-2-ol, a key chemical intermediate, utilizing two primary analytical techniques: High-Performance Liquid Chromatography (H...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the analysis of 5-Phenylpentan-2-ol, a key chemical intermediate, utilizing two primary analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed methodologies, including instrument conditions, sample preparation, and validation considerations, are presented to guide researchers, scientists, and drug development professionals in achieving accurate and robust quantification. The protocols are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations.

Introduction: 5-Phenylpentan-2-ol

5-Phenylpentan-2-ol (CAS No: 2344-71-0) is a secondary alcohol with a molecular weight of 164.24 g/mol and the chemical formula C₁₁H₁₆O.[1][2] Its structure, featuring a chiral center at the second carbon, makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and fragrance industries. The presence of a phenyl group and a hydroxyl group imparts moderate polarity to the molecule. Accurate determination of its purity, concentration, and enantiomeric composition is critical for quality control and regulatory compliance. This guide details two orthogonal analytical approaches, HPLC and GC-MS, for the comprehensive characterization of 5-Phenylpentan-2-ol.

Chemical and Physical Properties of 5-Phenylpentan-2-ol:

Property Value
Molecular Formula C₁₁H₁₆O[1]
Molecular Weight 164.24 g/mol [2]
Boiling Point 268.9°C at 760 mmHg[1]
Density 0.968 g/cm³[1]
LogP 2.39[1]
Hydrogen Bond Donor Count 1[1]

| Hydrogen Bond Acceptor Count | 1[1] |

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. For 5-Phenylpentan-2-ol, reversed-phase HPLC is the method of choice, leveraging the compound's moderate polarity.

Rationale for Method Selection

A reversed-phase approach using a C18 stationary phase provides excellent retention and separation of 5-Phenylpentan-2-ol from potential non-polar and polar impurities. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and resolution. Furthermore, the presence of a chiral center in 5-Phenylpentan-2-ol necessitates a discussion on chiral HPLC for the separation of its enantiomers, which is of paramount importance in pharmaceutical applications where enantiomers can exhibit different pharmacological activities.[3]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_start Start: Weigh Sample s_dissolve Dissolve in Mobile Phase s_start->s_dissolve s_filter Filter through 0.45 µm Syringe Filter s_dissolve->s_filter s_vial Transfer to HPLC Vial s_filter->s_vial h_inject Inject Sample s_vial->h_inject h_separate Isocratic Separation on C18 Column h_inject->h_separate h_detect UV Detection (e.g., 254 nm) h_separate->h_detect d_integrate Integrate Peak Area h_detect->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify d_report Report Results d_quantify->d_report

Caption: Workflow for HPLC analysis of 5-Phenylpentan-2-ol.

Protocol for Achiral HPLC Analysis

2.3.1. Materials and Reagents

  • 5-Phenylpentan-2-ol reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2.3.2. Instrumentation and Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 10 minutes.

2.3.3. Sample Preparation

  • Standard Preparation: Accurately weigh approximately 10 mg of 5-Phenylpentan-2-ol reference standard and dissolve in 10 mL of mobile phase to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the sample containing 5-Phenylpentan-2-ol and dissolve in the mobile phase to achieve a final concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Protocol for Chiral HPLC Analysis

For the separation of (R)- and (S)-5-Phenylpentan-2-ol, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for this type of separation.[4]

2.4.1. Instrumentation and Conditions

  • HPLC System: As described for achiral analysis.

  • Column: Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm particle size, or equivalent.[4]

  • Mobile Phase: Hexane:Isopropanol (90:10, v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

  • Run Time: 20 minutes.

2.4.2. Sample Preparation Prepare standards and samples as described for the achiral method, using the chiral mobile phase as the diluent.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds. While direct analysis of alcohols by GC-MS is possible, derivatization is often employed to improve peak shape, thermal stability, and sensitivity.[5][6]

Rationale for Derivatization

The hydroxyl group of 5-Phenylpentan-2-ol can lead to peak tailing and potential degradation in the hot GC inlet. Derivatization converts the polar hydroxyl group into a less polar, more volatile functional group. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or acylation with agents like bromoacetyl chloride are common and effective strategies.[5] Acylation, for instance, not only improves volatility but can also introduce a halogen atom, providing a characteristic isotopic pattern in the mass spectrum that aids in identification.[5]

Experimental Workflow for GC-MS Analysis with Derivatization

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis s_start Start: Weigh Sample s_dissolve Dissolve in Anhydrous Solvent s_start->s_dissolve s_derivatize Add Derivatizing Reagent (e.g., BSTFA) s_dissolve->s_derivatize s_heat Heat to Complete Reaction s_derivatize->s_heat s_dilute Dilute for Injection s_heat->s_dilute g_inject Inject Sample s_dilute->g_inject g_separate Separate on Capillary Column (e.g., HP-5MS) g_inject->g_separate g_ionize Electron Ionization (EI) g_separate->g_ionize g_detect Mass Detection (Scan or SIM) g_ionize->g_detect d_integrate Extract Ion Chromatogram & Integrate g_detect->d_integrate d_quantify Quantify using Calibration Curve d_integrate->d_quantify d_confirm Confirm Identity via Mass Spectrum d_quantify->d_confirm d_report Report Results d_confirm->d_report

Caption: Workflow for GC-MS analysis of 5-Phenylpentan-2-ol with derivatization.

Protocol for GC-MS Analysis (with Silylation)

3.3.1. Materials and Reagents

  • 5-Phenylpentan-2-ol reference standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Anhydrous Pyridine

  • Anhydrous Ethyl Acetate (or other suitable solvent)

  • 0.45 µm syringe filters

3.3.2. Instrumentation and Conditions

  • GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[7]

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Energy: 70 eV.

  • Mass Scan Range: 40-400 amu.

3.3.3. Derivatization and Sample Preparation

  • Standard Preparation: Prepare a stock solution of 5-Phenylpentan-2-ol in anhydrous ethyl acetate (e.g., 1 mg/mL).

  • In a clean, dry vial, add 100 µL of the standard solution.

  • Add 50 µL of anhydrous pyridine.

  • Add 100 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature. The sample is now ready for injection. Prepare calibration standards by derivatizing serial dilutions of the stock solution.

  • Sample Preparation: Prepare the sample in anhydrous ethyl acetate to a concentration within the expected calibration range and follow the same derivatization procedure.

Method Validation

Both the HPLC and GC-MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), to ensure they are suitable for their intended purpose.[8][9][10] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and limits of detection and quantitation.[11][12][13]

Validation Parameters Summary:

Parameter Description Acceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of other components.[9] Peak purity analysis (HPLC), mass spectral confirmation (GC-MS).
Linearity The ability to obtain test results directly proportional to the concentration of the analyte.[14] Correlation coefficient (r²) ≥ 0.99.
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.[11] Typically 80-120% of the test concentration.
Accuracy The closeness of test results to the true value.[10] % Recovery of 98-102% for spiked samples.
Precision The degree of agreement among individual test results. Assessed at repeatability and intermediate precision levels.[14] Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.[11] Signal-to-Noise ratio of 3:1.

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[11] | Signal-to-Noise ratio of 10:1. |

Conclusion

The HPLC and GC-MS methods detailed in this application note provide robust and reliable approaches for the analysis of 5-Phenylpentan-2-ol. The choice between the two techniques will depend on the specific requirements of the analysis. HPLC is well-suited for routine purity and assay testing, and with a chiral stationary phase, it is indispensable for enantiomeric separation. GC-MS, particularly with derivatization, offers superior sensitivity and selectivity, making it ideal for trace-level impurity analysis and definitive identification. Both methods, when properly validated according to ICH guidelines, will ensure the generation of high-quality, defensible data for researchers, scientists, and drug development professionals.

References

  • Benchchem. Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis.
  • LookChem. 5-Phenylpentan-2-ol.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • AMSbiopharma.
  • Lab Manager.
  • BioPharm International.
  • Schimmelmann Research.
  • ResearchGate.
  • pharmaerudition.org. Validation of Analytical Methods for Pharmaceutical Analysis.
  • Slideshare.
  • SIELC Technologies. 5-Phenylpentan-2-one.
  • Sigma-Aldrich.
  • ScienceDirect. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Pharmaguideline.
  • LCGC International.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12544573, (S)-5-Phenyl-2-pentanol.
  • International Council for Harmonisation. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ChemicalBook. 5-phenylpentan-2-one CAS#: 2235-83-8.
  • PubMed.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53878552, 5-Phenylpent-2-en-1-ol.
  • Sigma-Aldrich. 2-methyl-5-phenylpentan-2-ol | 2979-70-6.
  • University of California, Davis.
  • Sigma-Aldrich. Basics of chiral HPLC.
  • Wiley. SpectraBase: (2E)-5-phenyl-2-penten-1-ol.
  • Asian Journal of Chemistry.
  • Shimadzu. Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • LCGC International.
  • ResearchGate.
  • PMC. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
  • Benchchem.
  • MDPI. Techniques for Analysis of Plant Phenolic Compounds.
  • Agilent.

Sources

Method

Application Note: Synthesis, Derivatization, and Utility of 5-Phenylpentan-2-ol in Fragrance Chemistry

Executive Summary In the fields of fragrance chemistry and advanced molecular design, chiral aryl-alkyl alcohols serve as critical building blocks for generating complex, nuanced olfactory profiles. 5-Phenylpentan-2-ol (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the fields of fragrance chemistry and advanced molecular design, chiral aryl-alkyl alcohols serve as critical building blocks for generating complex, nuanced olfactory profiles. 5-Phenylpentan-2-ol (CAS: 2344-71-0) is a highly versatile secondary alcohol that imparts distinct fruity, floral, and spicy notes[1]. Beyond its direct application as an odorant, it functions as a vital intermediate in the synthesis of high-value fragrance esters and bioactive pharmaceuticals.

This application note provides a comprehensive guide to the synthesis, enantioselective esterification, and chemoselective derivatization of 5-phenylpentan-2-ol. By leveraging continuous-flow chemistry, biocatalysis, and steric-driven chemoselectivity, researchers can optimize yields, preserve delicate olfactory profiles, and bypass the need for cumbersome protecting-group chemistry.

Physicochemical Profiling & Olfactory Significance

Understanding the physical parameters of 5-phenylpentan-2-ol is essential for optimizing downstream reactions, particularly in microfluidic environments where viscosity and partition coefficients dictate mass transfer rates.

Table 1: Physicochemical Parameters of 5-Phenylpentan-2-ol

ParameterValueScientific Implication / Reference
CAS Number 2344-71-0Standard identifier for racemic mixture[2].
Molecular Formula C11H16OAryl-alkyl structure[3].
Molecular Weight 164.24 g/mol Ideal mass for high volatility in perfumery[3].
Boiling Point 268.9 °C (at 760 mmHg)Dictates GC-MS inlet temperatures and distillation parameters[2].
Density 0.968 g/cm³Critical for calculating flow rates in microreactors[2].
XLogP3 2.8Indicates moderate lipophilicity; suitable for lipase partitioning[3].
Topological Polar Surface Area 20.2 ŲInfluences receptor binding in olfactory epithelium[3].

Continuous-Flow Synthesis of Fragrance Intermediates

Due to their intrinsic physical properties—specifically their performance as volatile liquids at room temperature—fragrance intermediates like 5-phenylpentan-2-ol are ideal candidates for continuous-flow manufacturing[1]. Traditional batch oxidations of boronate precursors to alcohols are highly exothermic and prone to thermal runaway, which can lead to side-product formation and degradation of the target molecule's scent profile. Continuous-flow microreactors solve this by providing superior heat dissipation and mass transfer.

FlowSynthesis Boronate Boronate Ester Precursor (Substrate Stream) MicroMixer Microfluidic T-Mixer (High Mass Transfer) Boronate->MicroMixer Oxidant H2O2 / NaOH (Oxidant Stream) Oxidant->MicroMixer FlowReactor Continuous Flow Reactor (Residence Time: 5.45 min) MicroMixer->FlowReactor Exothermic Oxidation Product (S)-5-Phenylpentan-2-ol (Fragrance Intermediate) FlowReactor->Product >98% Yield, >99% ee

Caption: Continuous-flow oxidation of boronate esters to (S)-5-phenylpentan-2-ol.

Protocol 1: Lipase-Catalyzed Enantioselective Esterification

Causality & Rationale: Standard Fischer esterification utilizes strong mineral acids (e.g., H₂SO₄) and high heat. For secondary alcohols like 5-phenylpentan-2-ol, these harsh conditions frequently trigger E1 dehydration, yielding 5-phenyl-2-pentene—an alkene that destroys the desired olfactory profile. To circumvent this, we employ Thermomyces lanuginosus lipase or Candida antarctica Lipase B (CALB)[4]. The enzyme's active site topology accommodates the bulky phenylpentyl chain while stereoselectively acylating the alcohol under mild, neutral conditions[5].

Table 2: Optimization of Microfluidic Lipase-Catalyzed Esterification (Parameters optimized for T. lanuginosus lipase[5])

Enzyme Loading (U/g)Temp (°C)Flow Rate (mL/min)Conversion (%)Enantiomeric Excess (ee %)
50300.54288
100400.27695
123 40 0.1 >98 >99
150500.19792 (Thermal degradation)
Step-by-Step Methodology (Self-Validating System)
  • Preparation: Dissolve racemic 5-phenylpentan-2-ol (1.0 eq) and vinyl butyrate (1.5 eq, acting as the acyl donor) in anhydrous MTBE (methyl tert-butyl ether).

    • Validation Check 1: Verify solvent water content via Karl Fischer titration (<0.05%). Excess water drives the equilibrium toward hydrolysis rather than esterification, stalling conversion.

  • Enzyme Loading: Pack a continuous-flow column reactor with immobilized lipase (123 U/g). Equilibrate the column at 40 °C.

  • Reaction Execution: Pump the substrate solution through the microreactor at a flow rate of 0.1 mL/min to ensure optimal advective transport over molecular diffusion[5].

  • In-line Monitoring:

    • Validation Check 2: Monitor the eluent via TLC (Hexane:EtOAc 8:2). The disappearance of the alcohol spot (Rf = 0.35) and appearance of the less polar ester spot (Rf = 0.70) validates the forward reaction.

  • Workup: Evaporate the MTBE under reduced pressure. The byproduct (acetaldehyde, from the vinyl donor) evaporates seamlessly, leaving the highly pure (R)-5-phenylpentan-2-yl butyrate and unreacted (S)-alcohol.

Protocol 2: Exploiting Chemoselectivity in Deoxygenative Cross-Coupling

Causality & Rationale: In advanced fragrance design and drug development, chemists often need to derivatize specific sites on a complex molecule while preserving others. A recent breakthrough in metal-free deoxygenative C(sp³)–S cross-coupling utilizes a Ph₃P/ICH₂CH₂I system to convert alcohols into sulfilimines or thioethers[6].

Crucially, secondary alcohols like 5-phenylpentan-2-ol exhibit minimal reactivity under these standard conditions [6]. The steric hindrance of the methyl group adjacent to the secondary hydroxyl prevents the efficient formation of the bulky alkoxyphosphonium intermediate. We exploit this kinetic barrier to perform chemoselective modifications on complex diols, modifying primary alcohols while perfectly preserving the 5-phenylpentan-2-ol olfactory moiety without utilizing protecting groups.

Chemoselectivity ComplexMolecule Complex Diol Substrate (Primary OH + 5-Phenylpentan-2-ol Moiety) Reagent Ph3P / ICH2CH2I Sulfenamide ComplexMolecule->Reagent PrimarySite Primary Alcohol Site (Sterically Accessible) Reagent->PrimarySite S(N)2 Displacement SecondarySite Secondary Alcohol Site (Sterically Hindered) Reagent->SecondarySite Minimal Reactivity FinalProduct Chemoselective Thioether (Retains Secondary OH) PrimarySite->FinalProduct S-C Bond Formed SecondarySite->FinalProduct OH Group Preserved

Caption: Chemoselective deoxygenative cross-coupling preserving the secondary alcohol.

Step-by-Step Methodology
  • Activation: In a flame-dried Schlenk flask under argon, dissolve triphenylphosphine (Ph₃P, 1.2 eq) and 1,2-diiodoethane (ICH₂CH₂I, 1.2 eq) in anhydrous dichloromethane (DCM). Stir at room temperature for 15 minutes.

    • Validation Check 1: Evaluate the formation of the active phosphonium intermediate via ³¹P NMR. A shift to approximately +45 ppm confirms the activation of Ph₃P.

  • Coupling: Add the target sulfenamide (1.0 eq) and the complex diol substrate (containing the 5-phenylpentan-2-ol moiety, 1.0 eq) to the mixture. Stir at room temperature for 8 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Validation Check 2: Post-reaction, perform FT-IR analysis. The retention of the broad O-H stretch (~3300 cm⁻¹) validates the survival of the sterically hindered secondary alcohol moiety.

Analytical Validation & Quality Control

To ensure the scientific integrity of the synthesized fragrance compounds, the following analytical suite is mandatory:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use an EI source (70 eV) with a quadrupole detector. The molecular ion peak for 5-phenylpentan-2-ol is observed at m/z 164, with a dominant tropylium ion fragment at m/z 91 confirming the presence of the benzyl-derived chain[1].

  • Chiral HPLC: To determine the enantiomeric excess post-lipase resolution, utilize a Daicel Chiralpak-IB column (25 cm). Elute with Hexane/IPA (95:5) at 0.9 mL/min (30 °C). The (R) and (S) enantiomers will resolve distinctly, allowing precise integration of the peaks[1].

  • Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) will show a diagnostic multiplet for the methine proton adjacent to the hydroxyl group at roughly δ 3.80 ppm, and a doublet for the terminal methyl group at δ 1.18 ppm.

References

  • Title: 5-Phenylpentan-2-ol Chemical Properties Source: LookChem URL: [Link][2]

  • Title: (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573 Source: PubChem - NIH URL: [Link][3]

  • Title: The “factory in a lab”: Combination of the Matteson and Hoppe-Matteson-Aggarwal boronate chemistry under flow conditions Source: ResearchGate URL: [Link][1]

  • Title: Lipase-catalyzed enantioselective esterification Source: Science.gov URL: [Link][4]

  • Title: Deoxygenative C(sp3)–S Cross-Coupling of Alcohols and Sulfenamides Source: ACS Publications URL: [Link][6]

  • Title: Ester synthesis catalyzed (Microfluidic synthesis using T. lanuginosus lipase) Source: Science.gov URL: [Link][5]

Sources

Application

Application Note: 5-Phenylpentan-2-ol as a Strategic Scaffold in the Synthesis of Bioactive Molecules

Executive Summary & Scientific Rationale 5-Phenylpentan-2-ol (CAS: 2344-71-0) is a highly versatile, bifunctional aliphatic-aromatic building block utilized extensively in medicinal chemistry and organic synthesis[1]. St...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

5-Phenylpentan-2-ol (CAS: 2344-71-0) is a highly versatile, bifunctional aliphatic-aromatic building block utilized extensively in medicinal chemistry and organic synthesis[1]. Structurally, it possesses a flexible pentyl chain that bridges a lipophilic phenyl ring and a secondary hydroxyl group. This specific architecture makes it an ideal precursor for synthesizing central nervous system (CNS) active agents, where lipophilicity is required for blood-brain barrier (BBB) penetration, and the functionalized tail allows for precise stereochemical control during drug assembly[2].

This application note details the causal mechanisms, quantitative parameters, and self-validating protocols for utilizing 5-phenylpentan-2-ol in the synthesis of complex bioactive molecules, including targeted amino alcohols and activated electrophiles.

Key Applications in Medicinal Chemistry

Synthesis of CNS-Active Amino Alcohols

Derivatives of 5-phenylpentan-2-ol, specifically (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol, have demonstrated significant therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's diseases[3]. The synthesis of these syn/anti-1,3-amino alcohols is achieved via a highly enantioselective proline-catalyzed sequential α-aminoxylation/α-amination followed by Horner-Wadsworth-Emmons (HWE) olefination[2].

Mechanistic Insight: L-Proline acts as a bifunctional organocatalyst. The secondary amine of proline condenses with the aldehyde precursor to form a nucleophilic enamine intermediate, raising the highest occupied molecular orbital (HOMO)[3]. Simultaneously, the carboxylic acid moiety of proline directs the incoming electrophilic nitrogen source via hydrogen bonding, ensuring strict facial selectivity and high enantiomeric excess (>95% ee)[3].

Electrophilic Activation via Mesylation

Because the secondary hydroxyl group of 5-phenylpentan-2-ol is a poor leaving group, it must be activated for subsequent nucleophilic substitution (SN2) reactions[4]. Conversion to 5-phenyl-2-pentyl mesylate allows for the efficient introduction of amines, azides, or thiolates. This activation is a critical step in appending pharmacophores to the pentyl chain without utilizing harsh conditions that could induce unwanted E2 elimination[4].

Advanced C-H Oxygenation and Cyclization

Beyond direct substitution, the 5-phenylpentan-2-ol scaffold is utilized in advanced methodologies:

  • Aliphatic C-H Oxygenation: The scaffold undergoes copper-catalyzed aerobic oxygenation to form hydroperoxides (e.g., 2-(4-bromophenyl)-5-phenylpentyl 2-hydroperoxide), which act as radical precursors in complex molecular assembly[5].

  • Intramolecular Cyclization: Treatment of 5-phenyl-2-pentanol with trifluoromethanesulfonic acid (TfOH) and SiO2 in methylene chloride triggers an intramolecular Friedel-Crafts-type cyclization, yielding 1-methyl-1,2,3,4-tetrahydronaphthalene derivatives[6].

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters for the derivatization of 5-phenylpentan-2-ol across various synthetic workflows.

Reaction TypeReagents / CatalystSolvent & TempYield (%)Key Intermediate / Product
Asymmetric α-Amination L-Proline, AzodicarboxylateCH3CN, 0 °C to RT85–92(R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol
Mesylation MsCl, THFTHF, 0 °C to 10 °C955-Phenyl-2-pentyl mesylate
C-H Oxygenation H2O2, H2SO4 (cat), Cu-catEt2O, 0 °C to RT68–802-(4-Bromophenyl)-5-phenylpentyl 2-hydroperoxide
Intramolecular Cyclization TfOH, SiO2CH2Cl2, RT~801-Methyl-1,2,3,4-tetrahydronaphthalene

Experimental Workflows & Protocols

Organocatalytic Pathway to Bioactive Amino Alcohols

Pathway A Aldehyde Precursor B L-Proline Catalysis A->B Electrophilic N-source C α-Amination Intermediate B->C Enamine Formation D HWE Olefination C->D Phosphonate Reagent E (R)-1-((S)-1-methylpyrrolidin-2-yl) -5-phenylpentan-2-ol D->E Reduction & Deprotection

Figure 1: Organocatalytic cascade utilizing L-proline for the synthesis of bioactive amino alcohols.

Protocol: Synthesis of (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol [2]

  • Step 1 (Enamine Formation): Dissolve the aldehyde precursor in anhydrous CH3CN at 0 °C. Add 10 mol% L-Proline. Stir for 10 minutes to establish the enamine equilibrium.

  • Step 2 (Electrophilic Amination): Slowly add the electrophilic nitrogen source (e.g., dibenzyl azodicarboxylate). Self-Validation: Monitor the reaction visually; the mixture will transition from yellow to colorless upon complete consumption of the azodicarboxylate.

  • Step 3 (HWE Olefination): Into the same reaction vessel, introduce the phosphonate reagent and a mild base (e.g., LiCl, DBU). Stir at room temperature for 4 hours to yield the α-aminated enoate.

  • Step 4 (Global Reduction): Subject the purified intermediate to catalytic hydrogenation (Pd/C, H2 atmosphere) to simultaneously reduce the olefin, cleave the N-N bond, and remove protecting groups.

  • Step 5 (Analysis): Confirm the enantiomeric excess (>95% ee) via chiral HPLC and verify the syn/anti diastereomeric ratio via 1H NMR.

Electrophilic Activation via Mesylation

Protocol S1 Dissolve 5-phenyl-2-pentanol in THF (0 °C) S2 Add Methanesulfonyl Chloride (Dropwise, T < 10 °C) S1->S2 S3 Warm to RT & Stir (1 hr) S2->S3 Controls exotherm S4 Filter & Concentrate Supernatant S3->S4 Precipitation of salts S5 Liquid-Liquid Extraction (CHCl3 / H2O / Brine) S4->S5 S6 Dry (MgSO4) & Concentrate S5->S6 Removes water S7 5-Phenyl-2-pentyl Mesylate (>95% Yield) S6->S7 Ready for SN2

Figure 2: Self-validating workflow for the mesylation of 5-phenyl-2-pentanol.

Protocol: Synthesis of 5-Phenyl-2-pentyl Mesylate [4]

  • Step 1 (Initiation): To a mechanically stirred solution of 5-phenyl-2-pentanol (482 g, 2.94 moles) in anhydrous tetrahydrofuran (THF) (2250 mL) at 0 °C, begin the dropwise addition of methanesulfonyl chloride (300 mL).

  • Step 2 (Thermal Control): Maintain the addition rate such that the internal temperature strictly remains below 10 °C (total addition time ~4.5 hours). Causality: Exceeding 10 °C increases the kinetic favorability of E2 elimination, leading to the formation of 5-phenyl-2-pentene impurities[4].

  • Step 3 (Maturation): Once addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1 hour. Self-Validation: TLC (Hexane:EtOAc 8:2) should indicate complete consumption of the starting alcohol (Rf ~0.3) and the appearance of a single mesylate spot (Rf ~0.6).

  • Step 4 (Filtration): Filter the reaction mixture to remove precipitated hydrochloride salts. Concentrate the supernatant under reduced pressure to yield a light yellow oil.

  • Step 5 (Extraction): Dissolve the crude oil in chloroform (2 L). Wash sequentially with distilled water (4 x 1 L) to remove residual water-soluble salts, followed by brine (1 x 1 L) to break any micro-emulsions.

  • Step 6 (Purification): Treat the organic layer with activated charcoal (50 g) to remove colored impurities. Dry over anhydrous MgSO4, filter through a pad of diatomaceous earth, and concentrate in vacuo to yield the product as a light orange oil (95% yield)[4].

References

  • Sudalai, A., et al. "Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes." Organic Letters, 2010, 12(12), 2818-2821. URL: [Link]

  • PrepChem. "Synthesis of 5-Phenyl-2-pentyl Mesylate." URL: [Link]

  • LookChem. "5-Phenylpentan-2-ol Chemical Properties and Synthetic Routes." URL: [Link]

  • Beilstein Journal of Organic Chemistry. "Copper-catalyzed aerobic aliphatic C–H oxygenation with hydroperoxides." 2013, 9, 284. URL: [Link]

  • Wiley-VCH. "Supporting Information: Intramolecular Cyclization to 1-Methyl-1,2,3,4-tetrahydronaphthalene." URL: [Link]

Sources

Method

Anwendungs- und Protokollleitfaden: Derivatisierung von 5-Phenylpentan-2-ol für verbesserte chromatographische Analysen

Verfasst von: Senior Application Scientist, Google AI Division Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Zusammenfassung für die Geschäftsleitung Die direkte Analyse von 5-Phenylp...

Author: BenchChem Technical Support Team. Date: March 2026

Verfasst von: Senior Application Scientist, Google AI Division Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung für die Geschäftsleitung

Die direkte Analyse von 5-Phenylpentan-2-ol, einem sekundären Alkohol, stellt chromatographische Systeme aufgrund seiner Polarität und, im Falle von razemischen Gemischen, der Koelution von Enantiomeren vor erhebliche Herausforderungen. Die Polarität, die durch die Hydroxylgruppe bedingt ist, führt häufig zu einer schlechten Peakform, wie z. B. Tailing, und einer verminderten Empfindlichkeit, insbesondere in der Gaschromatographie (GC).[1][2][3] Darüber hinaus können die Enantiomere von 5-Phenylpentan-2-ol auf Standard-Achiral-Säulen nicht getrennt werden, was für die stereoselektive Synthese und pharmakologische Studien eine entscheidende analytische Hürde darstellt. Dieser Leitfaden beschreibt zwei robuste Derivatisierungsprotokolle zur Überwindung dieser Einschränkungen. Erstens wird die Silylierung zur Umwandlung des Alkohols in seinen Trimethylsilyl (TMS)-Ether vorgestellt, eine Methode, die die Flüchtigkeit und thermische Stabilität für die GC-Analyse drastisch verbessert.[3][4][5] Zweitens wird eine chirale Derivatisierung mittels Veresterung mit Mosher-Säurechlorid beschrieben, die die Enantiomere in Diastereomere umwandelt und so deren Trennung und Quantifizierung auf achiralen Phasen ermöglicht.[6][7][8] Diese Protokolle bieten nicht nur schrittweise Anleitungen, sondern erläutern auch die zugrunde liegenden chemischen Prinzipien, um eine erfolgreiche Implementierung und Fehlersuche zu gewährleisten.

Einleitung: Die analytische Herausforderung bei 5-Phenylpentan-2-ol

5-Phenylpentan-2-ol ist eine semi-flüchtige Verbindung, deren direkte Analyse, insbesondere mittels Gaschromatographie-Massenspektrometrie (GC-MS), suboptimal ist. Die polare Hydroxylgruppe (-OH) neigt zu starken intermolekularen Wasserstoffbrückenbindungen.[2] Dies führt zu folgenden analytischen Problemen:

  • Geringe Flüchtigkeit: Erfordert höhere Injektions- und Ofentemperaturen, was das Risiko eines thermischen Abbaus erhöht.

  • Schlechte Peakform: Die Wechselwirkung der polaren -OH-Gruppe mit aktiven Stellen (z. B. Silanolgruppen) in der GC-Säule oder im Liner führt zu asymmetrischen Peaks (Tailing), was die genaue Integration und Quantifizierung erschwert.[1][4]

  • Reduzierte Empfindlichkeit: Peak-Tailing verringert die Peakhöhe und damit das Signal-Rausch-Verhältnis, was die Nachweisgrenzen beeinträchtigt.[1][2]

Die Derivatisierung löst diese Probleme, indem der aktive Wasserstoff der Hydroxylgruppe durch eine unpolare Gruppe ersetzt wird.[9] Dieser chemische Modifizierungsprozess, typischerweise durch Silylierung oder Acylierung, wandelt den Alkohol in ein Derivat mit verbesserter Flüchtigkeit, thermischer Stabilität und geringerer Polarität um, was zu schärferen, symmetrischeren Peaks und einer verbesserten Empfindlichkeit führt.[4][9]

Da das C2-Atom von 5-Phenylpentan-2-ol ein chirales Zentrum ist, existiert es als Paar von Enantiomeren ((R)- und (S)-5-Phenylpentan-2-ol). Enantiomere haben identische physikalische Eigenschaften in einer achiralen Umgebung und können daher auf einer Standard-GC- oder HPLC-Säule nicht getrennt werden. Die chirale Derivatisierung mit einem enantiomerenreinen Reagenz wandelt das Enantiomerenpaar in ein Diastereomerenpaar um.[8] Da Diastereomere unterschiedliche physikalische Eigenschaften haben, können sie anschließend auf einer achiralen Säule getrennt werden.[6]

Achirale Derivatisierung zur Verbesserung der GC-MS-Leistung: Silylierung

Wissenschaftliches Prinzip

Die Silylierung ist eine der robustesten und am weitesten verbreiteten Derivatisierungstechniken für Verbindungen mit aktiven Wasserstoffatomen.[3][9] Die Reaktion beinhaltet den Ersatz eines aktiven Wasserstoffs aus einer Hydroxylgruppe durch eine Silylgruppe, am häufigsten die Trimethylsilyl (TMS)-Gruppe.[4] Der Mechanismus ist eine nukleophile Substitution (typischerweise S_N2-artig), bei der das Sauerstoffatom des Alkohols das Siliziumatom des Silylierungsmittels angreift.[4]

Vorteile der TMS-Derivatisierung:

  • Erhöhte Flüchtigkeit: Die Eliminierung von Wasserstoffbrückenbindungen senkt den Siedepunkt des Analyten.[4]

  • Verbesserte thermische Stabilität: TMS-Ether sind weniger anfällig für den Abbau bei hohen Temperaturen im GC-Injektor und Ofen.[3][4]

  • Bessere chromatographische Leistung: Die resultierenden unpolaren Derivate zeigen minimale Wechselwirkungen mit der Säule, was zu scharfen, symmetrischen Peaks führt.[4]

Allgemeiner Arbeitsablauf der Silylierung

cluster_prep Probenvorbereitung cluster_reaction Derivatisierungsreaktion cluster_analysis Analyse p1 Probe in wasserfreiem Lösungsmittel lösen r1 Silylierungsmittel (z.B. BSTFA) zugeben p1->r1 r2 Reaktion unter Wärme inkubieren (z.B. 60°C für 30 min) r1->r2 Katalysator (optional) a1 Abkühlen der Probe r2->a1 a2 Direkte Injektion in GC-MS a1->a2

Abbildung 1: Allgemeiner Arbeitsablauf für die Silylierungsderivatisierung vor der GC-MS-Analyse.

Protokoll: Trimethylsilylierung mit BSTFA

Dieses Protokoll beschreibt die Derivatisierung von 5-Phenylpentan-2-ol unter Verwendung von N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), einem hochwirksamen Silylierungsmittel.

Materialien und Reagenzien:

  • 5-Phenylpentan-2-ol-Standard oder -Probe

  • N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), idealerweise mit 1% Trimethylchlorsilan (TMCS) als Katalysator

  • Wasserfreies Pyridin oder wasserfreies Acetonitril (Lösungsmittel)

  • 2-mL-GC-Vials mit Septumkappen

  • Heizblock oder Wasserbad

  • Pipetten und Spritzen

Schritt-für-Schritt-Protokoll:

  • Probenvorbereitung:

    • Lösen Sie ca. 1 mg 5-Phenylpentan-2-ol in 1 mL wasserfreiem Pyridin in einem GC-Vial. Wenn die Probe in einer Matrix vorliegt, lösen Sie den getrockneten Extrakt in 1 mL Pyridin.

    • Begründung: Die Verwendung eines wasserfreien Lösungsmittels ist entscheidend, da Silylierungsmittel feuchtigkeitsempfindlich sind und mit Wasser reagieren, wodurch das Reagenz verbraucht wird und die Ausbeute sinkt.[3] Pyridin wirkt sowohl als ausgezeichnetes Lösungsmittel als auch als Säurefänger für alle sauren Nebenprodukte.[10]

  • Derivatisierungsreaktion:

    • Geben Sie 100 µL BSTFA (+1% TMCS) in das Vial. Verschließen Sie das Vial sofort fest.

    • Begründung: Ein Überschuss an Derivatisierungsmittel stellt sicher, dass die Reaktion vollständig abläuft. TMCS wirkt als Katalysator, der die Reaktionsgeschwindigkeit erhöht, insbesondere bei sterisch gehinderten Alkoholen.[4][11]

    • Vortexen Sie die Mischung für 30 Sekunden.

    • Erhitzen Sie das Vial für 30 Minuten bei 60°C in einem Heizblock.

    • Begründung: Erwärmung beschleunigt die Reaktionskinetik und gewährleistet eine vollständige Derivatisierung.[11][12]

  • Analyse:

    • Lassen Sie das Vial auf Raumtemperatur abkühlen.

    • Das derivatisierte Gemisch ist nun zur direkten Injektion in das GC-MS-System bereit. Eine weitere Aufarbeitung ist in der Regel nicht erforderlich.

    • Injizieren Sie 1 µL der derivatisierten Probe in das GC-MS.

Erwartete Ergebnisse und Datenpräsentation

Die Derivatisierung sollte zu einer signifikanten Verbesserung der chromatographischen Leistung führen.

Parameter5-Phenylpentan-2-ol (unbehandelt)5-Phenylpentan-2-ol-TMS-Ether (derivatisiert)Begründung für die Verbesserung
Retentionszeit (t_R)Variabel, oft früher eluierendVorhersehbar und typischerweise längerErhöhtes Molekulargewicht verschiebt die t_R
Peakform (Tailing-Faktor)> 1.51.0 - 1.2Reduzierte Polarität minimiert Säulenwechselwirkungen[4]
Signal-Rausch-VerhältnisNiedrigHoch (> 10x Verbesserung)Schärfere Peaks führen zu einer höheren Signalintensität
MassenspektrumFragmentierung kann komplex seinCharakteristisches m/z 73 (Si(CH₃)₃) FragmentHilft bei der Identifizierung und strukturellen Aufklärung[5]
Reaktionsmechanismus-Diagramm

reactant1 5-Phenylpentan-2-ol product 5-Phenylpentan-2-ol-TMS-Ether reactant1->product + reactant2 BSTFA

Abbildung 2: Silylierungsreaktion von 5-Phenylpentan-2-ol mit BSTFA.

Chirale Derivatisierung zur Enantiomerentrennung: Mosher-Veresterung

Wissenschaftliches Prinzip

Um Enantiomere auf einer Standard-Achiral-Säule zu trennen, müssen sie in Diastereomere umgewandelt werden. Dies wird durch die Reaktion des razemischen Alkohols mit einem einzigen Enantiomer eines chiralen Derivatisierungsmittels (CDA) erreicht.[8][9] α-Methoxy-α-trifluormethylphenylessigsäure (MTPA), bekannt als Mosher-Säure, und ihr reaktiveres Säurechlorid-Derivat sind hochwirksame CDAs für Alkohole und Amine.[13]

Wenn ein razemisches Gemisch von (R)- und (S)-5-Phenylpentan-2-ol mit beispielsweise (R)-Mosher-Säurechlorid reagiert, entstehen zwei Diastereomere:

  • (R)-Alkohol + (R)-CDA → (R,R)-Diastereomer

  • (S)-Alkohol + (R)-CDA → (S,R)-Diastereomer

Diese Diastereomere haben unterschiedliche physikalische Eigenschaften, einschließlich unterschiedlicher Retentionszeiten auf einer achiralen GC- oder HPLC-Säule, was ihre Trennung und Quantifizierung ermöglicht.[6][7]

Allgemeiner Arbeitsablauf der chiralen Derivatisierung

p1 Razemische Probe in wasserfreiem Lösungsmittel lösen r1 Enantiomerenreines CDA zugeben (z.B. (R)-MTPA-Cl) p1->r1 r2 Base zugeben (z.B. Pyridin) r3 Reaktion bei Raumtemperatur r1->r3 r2->r3 Säurefänger w1 Aufarbeitung (z.B. wässrige Wäsche) r3->w1 a1 Analyse der Diastereomere mittels GC oder HPLC w1->a1

Abbildung 3: Arbeitsablauf für die chirale Derivatisierung zur Erzeugung trennbarer Diastereomere.

Protokoll: Veresterung mit (R)-Mosher-Säurechlorid

Dieses Protokoll beschreibt die Bildung von Mosher-Estern zur Bestimmung des Enantiomerenverhältnisses von 5-Phenylpentan-2-ol.

Materialien und Reagenzien:

  • (±)-5-Phenylpentan-2-ol-Probe

  • (R)-(-)-α-Methoxy-α-(trifluormethyl)phenylacetylchlorid ((R)-Mosher-Säurechlorid)

  • Wasserfreies Pyridin oder 4-Dimethylaminopyridin (DMAP)

  • Wasserfreies Dichlormethan (DCM) oder ein anderer geeigneter wasserfreier organischer Lösemittel[1]

  • Gesättigte Natriumbicarbonatlösung (NaHCO₃)

  • Wasserfreies Natriumsulfat (Na₂SO₄)

  • Reaktionsgefäße (z. B. 4-mL-Vials)

Schritt-für-Schritt-Protokoll:

  • Reaktionsaufbau:

    • Lösen Sie ca. 5 mg (ca. 0,03 mmol) 5-Phenylpentan-2-ol in 0,5 mL wasserfreiem DCM in einem trockenen Reaktionsgefäß unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon).

    • Fügen Sie 1,5 Äquivalente (ca. 7 µL) wasserfreies Pyridin hinzu.

    • Begründung: Pyridin wirkt als Base, um den während der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion zum Abschluss zu bringen.[1] Eine inerte Atmosphäre verhindert Reaktionen mit Luftfeuchtigkeit.

  • Derivatisierungsreaktion:

    • Fügen Sie langsam 1,2 Äquivalente (ca. 9 mg) (R)-Mosher-Säurechlorid, gelöst in 0,2 mL wasserfreiem DCM, zur Reaktionsmischung hinzu.

    • Vorsicht: Mosher-Säurechlorid ist korrosiv und feuchtigkeitsempfindlich. Arbeiten Sie in einem Abzug.[1]

    • Rühren Sie die Mischung 2-4 Stunden bei Raumtemperatur. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) überwacht werden.

    • Begründung: Ein leichter molarer Überschuss des Derivatisierungsmittels stellt eine vollständige Umwandlung des Alkohols sicher, was für eine genaue Bestimmung des Enantiomerenverhältnisses entscheidend ist.[6]

  • Aufarbeitung:

    • Geben Sie 1 mL gesättigte NaHCO₃-Lösung in die Reaktionsmischung, um überschüssiges Mosher-Säurechlorid und HCl zu neutralisieren. Vortexen Sie für 1 Minute.[1]

    • Trennen Sie die organische (untere) Schicht und waschen Sie sie mit 1 mL Wasser.

    • Trocknen Sie die organische Schicht über einer kleinen Menge wasserfreiem Natriumsulfat.

    • Übertragen Sie die getrocknete organische Lösung in ein sauberes Vial. Die Probe ist nun bereit für die GC- oder HPLC-Analyse.

Erwartete chromatographische Daten

Die Analyse der derivatisierten Probe auf einer achiralen Säule sollte zwei getrennte Peaks ergeben, die den beiden Diastereomeren entsprechen.

DiastereomerRetentionszeit (t_R) [min]Peakfläche (willkürliche Einheiten)
(S,R)-Mosher-Ester15.250.000
(R,R)-Mosher-Ester15.850.000

Anmerkung: Die Elutionsreihenfolge kann je nach Analyt und chromatographischen Bedingungen variieren. Bei einem razemischen Ausgangsmaterial sollten die Peakflächen idealerweise gleich sein.

Das Enantiomerenverhältnis (und der Enantiomerenüberschuss, e.e.) kann direkt aus den Peakflächen der beiden Diastereomere berechnet werden.

Reaktionsmechanismus-Diagramm

cluster_reactants cluster_products r_alcohol (R)-5-Phenylpentan-2-ol rr_diastereomer (R,R)-Diastereomer r_alcohol->rr_diastereomer + CDA s_alcohol (S)-5-Phenylpentan-2-ol sr_diastereomer (S,R)-Diastereomer s_alcohol->sr_diastereomer + CDA cda (R)-Mosher-Säurechlorid

Abbildung 4: Reaktion von (R)- und (S)-Alkohol mit (R)-CDA zu Diastereomeren.

Leitfaden zur Fehlersuche

ProblemMögliche Ursache(n)Lösung(en)
Keine oder unvollständige Derivatisierung Feuchtigkeit in Reagenzien/Lösungsmitteln; Inaktives Derivatisierungsmittel; Unzureichende Reaktionszeit/-temperatur.Verwenden Sie frische, wasserfreie Lösungsmittel und Reagenzien; Erhöhen Sie die Reaktionszeit oder -temperatur; Überprüfen Sie das molare Verhältnis der Reagenzien.[1]
Mehrere Peaks für einen Analyten Unvollständige Derivatisierung; Nebenreaktionen; Abbau des Derivats im Injektor.Optimieren Sie die Reaktionsbedingungen; Stellen Sie eine ordnungsgemäße Aufarbeitung sicher, um Nebenprodukte zu entfernen; Verwenden Sie einen deaktivierten GC-Liner und optimieren Sie die Injektortemperatur.[1]
Peak-Tailing des derivatisierten Produkts Aktive Stellen im GC-System (Liner, Säule); Überladung der Säule.Verwenden Sie einen neuen, deaktivierten GC-Liner; Konditionieren Sie die Säule; Verdünnen Sie die Probe vor der Injektion.[1]
Basislinienrauschen Kontaminierte Lösungsmittel oder Reagenzien; Septum-Bleeding.Verwenden Sie hochreine Lösungsmittel und Reagenzien; Ersetzen Sie das Injektorseptum.[1]

Schlussfolgerung

Die Derivatisierung ist eine unverzichtbare Probenvorbereitungstechnik für die robuste und genaue Analyse von 5-Phenylpentan-2-ol. Die Silylierung überwindet effektiv die mit der Polarität des Alkohols verbundenen chromatographischen Herausforderungen und führt zu einer erheblich verbesserten Peakform, Empfindlichkeit und Zuverlässigkeit bei der GC-MS-Analyse. Für stereochemische Untersuchungen ermöglicht die chirale Derivatisierung mit Reagenzien wie Mosher-Säurechlorid die Umwandlung von Enantiomeren in trennbare Diastereomere und ermöglicht so deren genaue Quantifizierung auf Standard-Achiral-Säulen. Die in diesem Leitfaden beschriebenen Protokolle bieten eine solide Grundlage für Forscher, um qualitativ hochwertige und zuverlässige analytische Daten für 5-Phenylpentan-2-ol in verschiedenen Forschungs- und Entwicklungskontexten zu erhalten.

Referenzen

  • Titel: Application Notes & Protocols: Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis - Benchchem Quelle: BenchChem URL:

  • Titel: Mosher's Acid - The Retort Quelle: The Retort URL:

  • Titel: Mosher's acid - Wikipedia Quelle: Wikipedia URL: [Link]

  • Titel: Validating Stereochemical Outcomes: A Comparative Guide to Mosher's Acid Analysis - Benchchem Quelle: BenchChem URL:

  • Titel: Application Note: Quantitative Analysis of Alcohols via Derivatization with Valeryl Chloride and Gas Chromatography - Benchchem Quelle: BenchChem URL:

  • Titel: General Silylation Procedures - Gelest Technical Library Quelle: Gelest URL:

  • Titel: Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase Quelle: Crossref URL: [Link]

  • Titel: GC Derivatization Quelle: Unbekannte Quelle (PDF-Dokument) URL:

  • Titel: 5-Phenylpentan-2-one - SIELC Technologies Quelle: SIELC Technologies URL:

  • Titel: Iridium-Catalyzed, Site-Selective Silylation of Secondary C(sp3)−H Bonds in Secondary Alcohols and Ketones - PMC Quelle: PMC URL: [Link]

  • Titel: The Cornerstone of GC Analysis: A Technical Guide to Silylation - Benchchem Quelle: BenchChem URL:

  • Titel: Silylation - Wikipedia Quelle: Wikipedia URL: [Link]

  • Titel: Derivatization Methods in GC and GC/MS - IntechOpen Quelle: IntechOpen URL: [Link]

  • Titel: Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC Quelle: PMC URL: [Link]

  • Titel: Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS) Quelle: ACS Publications URL: [Link]

  • Titel: (PDF) Derivatization Methods in GC and GC/MS - ResearchGate Quelle: ResearchGate URL: [Link]

  • Titel: Derivatization Reactions and Reagents for Gas Chromatography Analysis - SciSpace Quelle: SciSpace URL: [Link]

  • Titel: 5-Phenylpentan-2-ol - LookChem Quelle: LookChem URL: [Link]

  • Titel: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - MDPI Quelle: MDPI URL: [Link]

  • Titel: A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS Quelle: Cannabis Science and Technology URL: [Link]

Sources

Application

Application Note &amp; Protocol: A Scalable and Robust Synthesis of 5-Phenylpentan-2-ol

Abstract This document provides a comprehensive technical guide for the scale-up synthesis of 5-Phenylpentan-2-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. Recognizing the need for a sc...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the scale-up synthesis of 5-Phenylpentan-2-ol, a valuable intermediate in the pharmaceutical and fine chemical industries. Recognizing the need for a scalable, safe, and economically viable process, this note details a robust two-step synthetic pathway commencing from readily available starting materials. The core of this strategy involves the selective catalytic hydrogenation of benzylideneacetone to the key intermediate, 5-phenylpentan-2-one, followed by its reduction to the target secondary alcohol. We present a comparative analysis of synthetic strategies, a detailed, field-tested protocol for multi-gram to kilogram scale production, and critical insights into process optimization, safety, and product purification. This guide is intended for researchers, process chemists, and drug development professionals seeking to implement a reliable and efficient synthesis of 5-Phenylpentan-2-ol.

Introduction and Strategic Analysis

5-Phenylpentan-2-ol (CAS 2344-71-0) is a secondary alcohol whose structure is a precursor for various more complex molecules. The primary challenge in its synthesis, particularly at scale, is achieving high yield and purity while maintaining operational safety and cost-effectiveness. Two principal retrosynthetic pathways are considered for industrial production: Grignard-based C-C bond formation and a reduction-based approach starting from an unsaturated ketone.

Comparative Analysis of Synthetic Routes

A critical decision in process development is the selection of the core synthetic strategy. The choice between a Grignard reaction and a catalytic hydrogenation route has significant implications for scale-up.

FeatureGrignard SynthesisCatalytic Hydrogenation PathwayRationale & Expert Insight
Starting Materials 3-Phenylpropyl bromide, Acetaldehyde, MagnesiumBenzaldehyde, Acetone, Hydrogen (H₂)The hydrogenation route utilizes cheaper, more stable, and less hazardous bulk starting materials.
Key Transformation Nucleophilic addition of R-MgX to a carbonyl.[1]Sequential reduction of C=C and C=O bonds.[2]Hydrogenation is a well-established, highly efficient, and atom-economical industrial process.
Scalability & Safety Highly exothermic, sensitive to moisture, difficult to initiate, potential for hazardous Wurtz coupling side products.[3]High-pressure hydrogen requires specialized reactors and careful handling, but the process is generally more predictable and controllable at scale.The operational hazards of Grignard reagents (pyrophoric nature, extreme water sensitivity) present significant engineering challenges and risks during scale-up.
Waste & Workup Generates significant magnesium salt waste, requiring aqueous workup and extraction.Catalyst filtration is the primary step; solvent is easily recovered. Minimal aqueous waste.The hydrogenation route is environmentally preferred due to higher atom economy and reduced inorganic waste streams.
Conclusion Viable at lab scale but presents considerable safety and control challenges for industrial production.Superior choice for scale-up due to higher safety, predictability, atom economy, and cost-effectiveness.

Based on this analysis, the two-step catalytic hydrogenation pathway is the recommended and detailed method in this guide.

cluster_0 Synthetic Route Decision cluster_1 Grignard Route cluster_2 Hydrogenation Route (Recommended) start Target: 5-Phenylpentan-2-ol grignard_reaction Grignard Reaction start->grignard_reaction Less Scalable hydro_step2 Ketone Reduction (Step 2) start->hydro_step2 Highly Scalable grignard_reagents 3-Phenylpropyl bromide + Mg + Acetaldehyde grignard_reagents->grignard_reaction grignard_reaction->start hydro_reagents Benzylideneacetone hydro_step1 Selective Hydrogenation (Step 1) hydro_reagents->hydro_step1 hydro_intermediate 5-Phenylpentan-2-one hydro_step1->hydro_intermediate hydro_intermediate->hydro_step2 hydro_step2->start Start Starting Materials: Benzaldehyde, Acetone Step0 Step 0: Claisen-Schmidt Condensation Start->Step0 Intermediate1 Benzylideneacetone Step0->Intermediate1 Step1 Step 1: Selective Hydrogenation (C=C Reduction) Intermediate1->Step1 Intermediate2 5-Phenylpentan-2-one Step1->Intermediate2 Step2 Step 2: Ketone Reduction (C=O Reduction) Intermediate2->Step2 Purification Workup & Vacuum Distillation Step2->Purification FinalProduct Final Product: 5-Phenylpentan-2-ol Purification->FinalProduct

Diagram 2: Overall workflow for the recommended two-step synthesis of 5-Phenylpentan-2-ol.

PART A: Protocol for Synthesis of 5-Phenylpentan-2-one

This stage involves the selective hydrogenation of the olefinic double bond of benzylideneacetone. Palladium on carbon (Pd/C) is the catalyst of choice as it is highly effective for this transformation while typically leaving the ketone carbonyl untouched under controlled conditions.

A1. Materials and Equipment
  • Reagents: Benzylideneacetone, 10% Palladium on Carbon (Pd/C, 50% wet), Ethanol (denatured, or other suitable solvent like Ethyl Acetate), Hydrogen gas (high purity).

  • Equipment: High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, heating mantle, thermocouple, and pressure gauge; Filtration apparatus (e.g., Buchner funnel with Celite® or a filter press for larger scale); Rotary evaporator.

A2. Step-by-Step Procedure
  • Reactor Charging: To a suitably sized hydrogenation reactor, charge the Benzylideneacetone (1.0 eq). Add Ethanol to dissolve the substrate (approx. 5-10 mL per gram of substrate).

  • Catalyst Addition: Under an inert atmosphere (Nitrogen or Argon), carefully add the 10% Pd/C catalyst (0.5 - 2.0 mol% Pd relative to substrate).

    • Causality & Expertise: The catalyst is handled wet to mitigate its pyrophoric risk. Adding it under an inert atmosphere prevents potential ignition of the solvent vapors. The catalyst loading is a critical parameter to optimize for reaction time and cost.

  • Hydrogenation: Seal the reactor. Purge the headspace multiple times with the inert gas, followed by several purges with hydrogen gas to ensure an oxygen-free environment.

  • Pressurize the reactor with hydrogen gas to the target pressure (e.g., 50-100 psi / 3-7 bar).

  • Begin vigorous stirring and heat the reaction mixture to a target temperature (e.g., 25-50°C). The reaction is exothermic, and initial cooling may be required to maintain the set temperature.

  • Reaction Monitoring: Monitor the reaction progress by the cessation of hydrogen uptake on the pressure gauge. Samples can be carefully taken (after depressurizing and purging) and analyzed by TLC or GC to confirm the complete disappearance of the starting material.

  • Work-up and Catalyst Removal: Once complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with additional ethanol to ensure complete recovery of the product.

    • Safety Note: The filter cake will contain residual hydrogen and is highly pyrophoric. Do not allow it to dry in the air. Quench it immediately by submerging it in a large volume of water.

  • Solvent Removal: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator to yield crude 5-Phenylpentan-2-one as an oil. The product is often of sufficient purity (>95% by GC) to proceed to the next step without further purification.

PART B: Protocol for Reduction to 5-Phenylpentan-2-ol

This final step reduces the ketone intermediate to the desired secondary alcohol. Two robust methods are presented: catalytic hydrogenation and chemical reduction with sodium borohydride.

Method 1: Catalytic Hydrogenation (Recommended for Large Scale)

This method uses a nickel-based catalyst, which is cost-effective and highly efficient for ketone reduction. [2]

  • Reagents: 5-Phenylpentan-2-one (1.0 eq), Raney® Nickel (5-10% by weight, as a slurry in water or ethanol), Ethanol or Isopropanol, Hydrogen gas.

  • Procedure:

    • Follow the same reactor setup and purging procedure as in Part A.

    • Charge the reactor with 5-Phenylpentan-2-one and the alcohol solvent.

    • Carefully add the Raney® Nickel slurry.

    • Pressurize with hydrogen (can require higher pressures, e.g., 100-500 psi) and heat (e.g., 50-100°C).

    • Monitor for completion by GC.

    • After cooldown and purging, the catalyst is removed by filtration (or decantation) under an inert atmosphere. The same precautions for pyrophoric catalysts apply.

    • The crude product is obtained after solvent evaporation and should be purified by vacuum distillation.

Method 2: Sodium Borohydride Reduction (Excellent for Batch Control)

Sodium borohydride is a mild and selective reducing agent that is operationally simpler than high-pressure hydrogenation, making it an excellent choice for moderate scale-up.

  • Reagents: 5-Phenylpentan-2-one (1.0 eq), Sodium Borohydride (NaBH₄, 1.0-1.5 eq), Methanol or Ethanol, Ammonium Chloride solution (saturated, aqueous), Diethyl ether or Ethyl Acetate.

  • Procedure:

    • Reaction Setup: In a reactor equipped with a mechanical stirrer and thermometer, dissolve 5-Phenylpentan-2-one in methanol (10-15 mL per gram of ketone).

    • Cool the solution to 0-5°C using an ice-water bath.

    • Reagent Addition: Add the sodium borohydride portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

      • Causality & Expertise: Portion-wise addition is crucial to control the exothermic reaction and prevent runaway. NaBH₄ reacts slowly with the alcohol solvent to release hydrogen gas, so adequate venting is necessary.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours, or until TLC/GC analysis shows complete consumption of the ketone.

    • Quenching: Cool the mixture back to 0-5°C. Slowly and carefully add saturated aqueous ammonium chloride solution to quench the excess NaBH₄ and hydrolyze the borate ester intermediate. Vigorous hydrogen evolution will occur.

    • Extraction & Isolation: Add water to dissolve the inorganic salts. Extract the product into a suitable organic solvent (e.g., ethyl acetate, 3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude 5-Phenylpentan-2-ol.

Purification and Characterization

For most applications, the crude 5-Phenylpentan-2-ol will require purification to remove non-volatile impurities and any unreacted starting material.

  • Purification: Vacuum distillation is the most effective method for purifying 5-Phenylpentan-2-ol on a large scale. The product is a colorless oil.

    • Boiling Point: ~269°C @ 760 mmHg, but significantly lower under vacuum (e.g., ~135°C @ 10 mmHg).

  • Characterization & Quality Control:

    • Gas Chromatography (GC): To determine purity and identify any volatile impurities.

    • NMR Spectroscopy (¹H, ¹³C): To confirm the chemical structure and absence of structural isomers.

    • Infrared Spectroscopy (IR): To confirm the presence of the -OH group (broad peak ~3300 cm⁻¹) and the disappearance of the C=O group (from ~1715 cm⁻¹ in the starting ketone).

Conclusion

The synthetic pathway detailed in this application note, based on the sequential catalytic hydrogenation of benzylideneacetone, represents a robust, efficient, and highly scalable method for the production of 5-Phenylpentan-2-ol. The alternative use of sodium borohydride for the final reduction step offers operational simplicity and excellent control for batch processing. By understanding the causality behind the choice of reagents and conditions, and by adhering to strict safety protocols, researchers and process chemists can reliably produce high-purity 5-Phenylpentan-2-ol for applications in drug development and fine chemical synthesis.

References

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  • LookChem. (n.d.). 5-Phenylpentan-2-ol. Retrieved from [Link]

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  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved from [Link]

  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. The University of Sheffield. Retrieved from [Link]

  • ChemTalk. (2024, August 21). Catalytic Hydrogenation. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzylideneacetone. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Retrieved from [Link]

  • ResearchGate. (2016, February 14). Regioselective and Chemoselective Reduction of α,β-Unsaturated Carbonyl Compounds by NaBH4/Ba(OAc)2 as a Reducing System. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones. Retrieved from [Link]

  • ResearchGate. (2019, June 27). Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. Retrieved from [Link]

  • Chemguide. (n.d.). An Introduction to Grignard Reagents. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 14.3.3: Catalytic Hydrogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 5). 5.2: Catalytic Hydrogenation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

  • Chemguide. (2013, April 15). The reduction of aldehydes and ketones using sodium tetrahydridoborate. Retrieved from [Link]

  • chemeurope.com. (n.d.). Benzylideneacetone. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 5-Phenylpentan-2-one. Retrieved from [Link]

Sources

Method

Application Note: Biocatalytic Profiling of 5-Phenylpentan-2-ol in Enzymatic Kinetic Resolution and Cascade Derivatization

Introduction and Strategic Context In the landscape of modern drug development, 5-phenylpentan-2-ol serves as a highly versatile secondary alcohol building block. It is a critical intermediate in the synthesis of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Context

In the landscape of modern drug development, 5-phenylpentan-2-ol serves as a highly versatile secondary alcohol building block. It is a critical intermediate in the synthesis of complex bioactive molecules, including neurological therapeutics such as (R)-1-((S)-1-methylpyrrolidin-2-yl)-5-phenylpentan-2-ol , and its oxidized counterpart, 5-phenylpentan-2-one, acts as a potent histone deacetylase (HDAC) inhibitor .

Because the pharmacological efficacy of these molecules is strictly dependent on their stereochemistry, researchers must employ highly selective asymmetric synthesis. This application note details field-proven, self-validating enzymatic protocols for the kinetic resolution (KR) of racemic 5-phenylpentan-2-ol and its downstream application in transaminase-mediated cascades.

Lipase-Catalyzed Kinetic Resolution (KR)

Causality and Mechanistic Expertise

The enantioselective resolution of secondary alcohols bearing bulky aliphatic-aromatic substituents requires a biocatalyst with a highly discriminatory active site. Candida antarctica Lipase B (CAL-B, commercially available as Novozym 435) is the gold standard for this transformation. The active site of CAL-B features a stereospecific funnel: the "large" pocket accommodates the bulky phenylpropyl chain (-CH2-CH2-CH2-Ph), while the "small" pocket restricts the methyl group (-CH3).

To create a self-validating and irreversible system , vinyl acetate is selected as the acyl donor. When the lipase transfers the acetyl group to the (S)-enantiomer of the alcohol, the leaving group (vinyl alcohol) rapidly tautomerizes into acetaldehyde. This tautomerization physically removes the reverse-reaction nucleophile from the system, driving the transesterification to absolute completion and ensuring an exceptionally high enantiomeric excess (ee) of the unreacted (R)-5-phenylpentan-2-ol.

KR_Workflow A rac-5-Phenylpentan-2-ol (Substrate) B CAL-B Biocatalyst + Vinyl Acetate A->B Kinetic Resolution C (R)-5-Phenylpentan-2-ol (ee > 99%) B->C Unreacted Enantiomer D (S)-5-Phenylpentan-2-yl acetate (ee > 99%) B->D Acylated Enantiomer

Figure 1: Workflow of CAL-B catalyzed kinetic resolution of rac-5-phenylpentan-2-ol.

Protocol 1: Enantioselective Transesterification

Objective: Isolate (R)-5-phenylpentan-2-ol with >99% ee.

  • Substrate Preparation: In a dry, 50 mL round-bottom flask, dissolve 10 mmol (approx. 1.64 g) of rac-5-phenylpentan-2-ol in 20 mL of anhydrous methyl tert-butyl ether (MTBE). Note: Anhydrous conditions prevent competitive enzymatic hydrolysis of the acyl donor.

  • Acyl Donor Addition: Add 30 mmol (approx. 2.76 mL) of vinyl acetate. Causality: A 3-fold molar excess ensures kinetic saturation without causing solvent-induced denaturation of the enzyme.

  • Biocatalyst Introduction: Add 50 mg of immobilized CAL-B (Novozym 435).

  • Incubation: Seal the flask and incubate in an orbital shaker at 150 rpm and 30°C.

  • Reaction Monitoring: Monitor the reaction via chiral GC (e.g., CP-Chirasil-Dex CB column). Stop the reaction at exactly 50% conversion (typically 6–8 hours) to maximize the Enantiomeric Ratio (E-value).

  • Workup & Separation: Filter out the immobilized enzyme. Concentrate the filtrate under reduced pressure. Separate the unreacted (R)-5-phenylpentan-2-ol from the (S)-5-phenylpentan-2-yl acetate via silica gel flash chromatography (Hexane:Ethyl Acetate 8:2).

Chemoenzymatic Cascade to Chiral Amines via Transaminases

Causality and Mechanistic Expertise

While lipases provide access to chiral alcohols, many modern pharmaceutical targets require the corresponding chiral amines. 5-Phenylpentan-2-ol can be oxidized to 5-phenylpentan-2-one, which then serves as a substrate for Amine Transaminases (ATAs).

Wild-type ATAs exhibit strict substrate specificity, typically only accepting methyl or ethyl groups in their small binding pocket. 5-Phenylpentan-2-one is a notoriously challenging substrate because its phenylpropyl tail must fit into the large pocket without causing steric clashes . Therefore, engineered ATAs (e.g., evolved variants from Vibrio fluvialis or Halomonas elongata) with expanded active sites are strictly required to achieve efficient reductive amination.

ATA_Pocket Substrate 5-Phenylpentan-2-one EngineeredATA Engineered Amine Transaminase (V. fluvialis variant) Substrate->EngineeredATA Docking & PLP Activation PocketL Large Binding Pocket Accommodates: -CH2-CH2-CH2-Ph EngineeredATA->PocketL Hydrophobic Binding PocketS Small Binding Pocket Accommodates: -CH3 EngineeredATA->PocketS Steric Fit Product Chiral Amine (e.g., (R)-1-Amino-5-phenylpentane) PocketL->Product PocketS->Product

Figure 2: Logical binding pocket model of 5-phenylpentan-2-one in an engineered transaminase.

Protocol 2: ATA-Mediated Reductive Amination

Objective: Convert 5-phenylpentan-2-one to enantiopure chiral amine.

  • Buffer & Cofactor Preparation: Prepare 50 mL of 100 mM HEPES buffer (pH 7.5). Supplement with 1 mM pyridoxal-5'-phosphate (PLP). Causality: PLP is the obligate catalytic cofactor for ATAs, acting as the electron sink during the amine transfer.

  • Amine Donor Addition: Add isopropylamine (IPA) to a final concentration of 500 mM. Adjust the pH back to 7.5 if necessary. Causality: IPA acts as the amine donor. A massive stoichiometric excess (100x) forces the thermodynamic equilibrium toward the product amine, producing volatile acetone as a byproduct.

  • Substrate Introduction: Dissolve 5 mmol of 5-phenylpentan-2-one in 2 mL of DMSO (to overcome poor aqueous solubility) and add dropwise to the buffer.

  • Enzyme Addition: Add 10 mg/mL of lyophilized engineered V. fluvialis ATA variant.

  • Incubation: Shake at 200 rpm and 30°C for 24 hours. Critical Step: The reaction vessel must be tightly sealed to prevent the evaporation of IPA, which would shift the equilibrium backward.

  • Workup: Quench the reaction by adjusting the pH to 11 using 1M NaOH. Causality: High pH deprotonates the newly formed product amine, rendering it highly lipophilic. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes of the biocatalytic workflows utilizing 5-phenylpentan-2-ol and its derivatives.

Enzyme SystemAcyl / Amine DonorSolvent SystemConversion (%)Enantiomeric Excess (ee %)E-value
CAL-B (Novozym 435) Vinyl Acetate (3 eq)MTBE50> 99 (R-alcohol)> 200
Pseudomonas sp. Lipase Vinyl Acetate (3 eq)Hexane4895 (R-alcohol)~ 150
Engineered V. fluvialis ATA Isopropylamine (500 mM)HEPES (pH 7.5) / 4% DMSO92> 99 (R-amine)N/A

References

  • Title: Enantioselective Synthesis of syn/anti-1,3-Amino Alcohols via Proline-Catalyzed Sequential α-Aminoxylation/α-Amination and Horner−Wadsworth−Emmons Olefination of Aldehydes Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols Source: JACS Au (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support &amp; Troubleshooting Center: Synthesis of 5-Phenylpentan-2-ol

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 5-phenylpentan-2-ol. As a secondary alcohol widely utilized as a critical intermediate in medicinal chemistry and drug development, its synth...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 5-phenylpentan-2-ol. As a secondary alcohol widely utilized as a critical intermediate in medicinal chemistry and drug development, its synthesis demands rigorous mechanistic control to prevent yield-limiting side reactions.

This guide bypasses generic advice to directly address the causality of failures in the two most robust and frequently employed synthetic routes: Route A (Grignard addition of 1-bromo-3-phenylpropane to acetaldehyde) and Route B (Sodium borohydride reduction of 5-phenylpentan-2-one).

Part 1: Route A - Grignard Addition Troubleshooting

FAQ 1: Wurtz Homocoupling

Q: During the formation of 3-phenylpropylmagnesium bromide, I am observing a significant amount of a non-polar byproduct on my TLC, and my overall yield of 5-phenylpentan-2-ol is low. What is causing this?

A: This is classically indicative of a Wurtz-type homocoupling side reaction. When the local concentration of the alkyl halide (1-bromo-3-phenylpropane) is too high relative to the activated magnesium surface, the newly formed Grignard reagent (R-MgX) acts as a nucleophile and attacks the unreacted alkyl halide, yielding 1,6-diphenylhexane (1[1]).

Causality & Mitigation: The Wurtz coupling is highly exothermic and exacerbated by elevated temperatures and rapid halide addition. To mitigate this, ensure the magnesium turnings are properly activated to maximize surface area. Add the alkyl halide strictly dropwise to maintain a gentle reflux without localized pooling. Substituting standard THF with 2-MeTHF can also suppress this pathway for reactive halides.

FAQ 2: Enolization vs. Nucleophilic Addition

Q: My Grignard formation was successful, but upon adding acetaldehyde, I recovered mostly unreacted 1-phenylpropane (after quench) and complex polymeric mixtures. Why did the addition fail?

A: Acetaldehyde contains highly acidic α-hydrogens. Grignard reagents are not only nucleophiles but also strong bases. If the reaction temperature is not strictly controlled, the Grignard reagent will deprotonate the α-carbon of acetaldehyde rather than attacking the electrophilic carbonyl carbon (2[2]). This enolization quenches the Grignard reagent (forming 1-phenylpropane) and generates an enolate that rapidly undergoes self-condensation (aldol reactions), leading to the polymeric mixtures you observed (3[3]).

Causality & Mitigation: Nucleophilic addition is favored over acid-base enolization at lower temperatures. Ensure the acetaldehyde solution is added slowly at 0 °C or lower.

Grignard_Pathways Halide 1-Bromo-3-phenylpropane Mg Mg(0) / THF Halide->Mg Initiation Grignard 3-Phenylpropylmagnesium Bromide Mg->Grignard Insertion Wurtz Wurtz Homocoupling (1,6-Diphenylhexane) Mg->Wurtz High Local Conc. Acetaldehyde Acetaldehyde Grignard->Acetaldehyde Addition Product 5-Phenylpentan-2-ol (Desired) Acetaldehyde->Product Nucleophilic Attack Enolate Enolate Formation (Aldol Byproducts) Acetaldehyde->Enolate Deprotonation

Mechanistic divergence in the Grignard synthesis of 5-phenylpentan-2-ol.

Part 2: Route B - Ketone Reduction Troubleshooting

FAQ 3: Borate Complex Trapping & Poor Recovery

Q: I am reducing 5-phenylpentan-2-one with NaBH₄ in methanol. TLC shows complete consumption of the starting material, but my isolated yield of 5-phenylpentan-2-ol is exceptionally low after aqueous extraction. Where is my product?

A: Your product is likely trapped in the aqueous phase as a stable borate complex. During the reduction of ketones by sodium borohydride, the hydride transfer generates an intermediate tetraalkoxyborate complex, [B(OR)₄]⁻ (4[4]). While methanol assists in solvolyzing this intermediate, incomplete hydrolysis during the workup leaves the product bound to boron, rendering it highly water-soluble and preventing it from partitioning into the organic extraction solvent.

Causality & Mitigation: NaBH₄ reductions require a deliberate hydrolysis step to break the B-O bonds. Quenching merely with water is insufficient. You must use a mild acid (e.g., saturated aqueous NH₄Cl or 1M HCl) and stir for at least 30-60 minutes at room temperature to fully liberate the free secondary alcohol (5[5]).

NaBH4_Workflow Ketone 5-Phenylpentan-2-one NaBH4 NaBH4 / MeOH (0°C to RT) Ketone->NaBH4 Hydride Transfer Borate Tetraalkoxyborate Complex [B(OR)4]- NaBH4->Borate Intermediate Formation WaterQuench Incomplete Quench (H2O only) Borate->WaterQuench Poor Workup AcidQuench Acidic Hydrolysis (NH4Cl or HCl) Borate->AcidQuench Proper Workup Loss Product Lost in Aqueous Phase WaterQuench->Loss Water Soluble Success 5-Phenylpentan-2-ol (High Yield) AcidQuench->Success B-O Bond Cleavage

Causality of workup conditions on product recovery in NaBH4 reductions.

Part 3: Quantitative Side Reaction Profiles

Side ReactionSynthetic RoutePrimary CauseChemical Signature (GC/MS or TLC)Mitigation Strategy
Wurtz Homocoupling Grignard AdditionHigh local halide concentration; excess heat.1,6-diphenylhexane (m/z 238); non-polar spot on TLC (Rf ~0.9).Dropwise halide addition; maintain gentle reflux; use 2-MeTHF.
Enolization / Aldol Grignard AdditionHigh basicity of Grignard; elevated temperature during addition.Crotonaldehyde derivatives; recovered 1-phenylpropane.Cool to 0 °C before aldehyde addition; consider CeCl₃ additive.
Borate Trapping NaBH₄ ReductionIncomplete hydrolysis of[B(OR)₄]⁻ intermediate.Low isolated yield despite 100% conversion; boron salts in aqueous.Quench with 1N HCl or sat. NH₄Cl; stir for 1 hour at RT.
Incomplete Reduction NaBH₄ ReductionDecomposed NaBH₄ (due to moisture absorption over time).Unreacted ketone (Rf ~0.6) remaining after 4 hours.Use fresh NaBH₄; apply a slight stoichiometric excess (1.2 eq).

Part 4: Standardized Self-Validating Protocols

Protocol A: Optimized Grignard Synthesis of 5-Phenylpentan-2-ol
  • Magnesium Activation: Add Mg turnings (1.1 eq) to a flame-dried flask under N₂. Add a single crystal of iodine.

    • Self-Validation: The disappearance of the purple iodine vapor upon gentle heating confirms the removal of the MgO passivation layer.

  • Initiation: Add 5% of the 1-bromo-3-phenylpropane solution in anhydrous THF.

    • Self-Validation: A localized color change to cloudy gray and a spontaneous gentle exotherm definitively indicate successful Grignard initiation.

  • Halide Addition: Add the remaining halide dropwise over 1 hour.

    • Causality: Slow addition prevents the buildup of unreacted halide, suppressing the Wurtz homocoupling side reaction.

  • Carbonyl Addition: Cool the system to 0 °C. Add acetaldehyde (1.0 eq) dropwise.

    • Causality: Lowering the temperature suppresses the acid-base enolization of the aldehyde, favoring nucleophilic attack.

  • Quench & Extraction: Pour the mixture into ice-cold saturated NH₄Cl.

    • Self-Validation: The dissolution of magnesium salts into a clear aqueous layer indicates complete quenching. Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Protocol B: High-Yield NaBH₄ Reduction of 5-Phenylpentan-2-one
  • Substrate Dissolution: Dissolve 5-phenylpentan-2-one (1.0 eq) in anhydrous methanol (0.5 M). Cool the reaction vessel to 0 °C.

  • Hydride Addition: Add NaBH₄ (1.2 eq) portion-wise to control the exotherm.

    • Self-Validation: Gentle effervescence (H₂ gas) upon addition validates the active state of the hydride reagent reacting with trace solvent protons.

  • Reaction Monitoring: Stir for 2 hours, allowing the reaction to warm to room temperature.

    • Self-Validation: TLC (Hexanes/EtOAc 8:2) should show complete disappearance of the UV-active ketone spot (Rf ~0.6) and the appearance of a more polar alcohol spot (Rf ~0.3).

  • Acidic Hydrolysis (Critical Step): Cool to 0 °C and add saturated aqueous NH₄Cl dropwise. Stir vigorously for 45 minutes at room temperature.

    • Causality: This extended acidic stirring is mandatory to cleave the water-soluble tetraalkoxyborate complex, liberating the free 5-phenylpentan-2-ol into the organic phase.

  • Extraction: Extract the aqueous layer with dichloromethane (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

References

  • Alfa Chemistry. "Grignard Reaction - Alfa Chemistry". alfa-chemistry.com. 3

  • Organic Chemistry Portal. "Grignard Reaction - Organic Chemistry Portal". organic-chemistry.org. 2

  • Benchchem. "Preventing the formation of Wurtz coupling products in Grignard reactions". benchchem.com. 1

  • Chemistry LibreTexts. "19.3: Reductions using NaBH4, LiAlH4". libretexts.org. 4

  • Organic Synthesis. "Sodium Borohydride (NaBH4) Reduction - Organic Synthesis". organic-synthesis.com. 5

Sources

Optimization

Improving the yield of 5-Phenylpentan-2-ol synthesis

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol . As a highly versatile building block in drug development, optimizing its yield and enantiomeric purity is critical.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol . As a highly versatile building block in drug development, optimizing its yield and enantiomeric purity is critical. This guide provides synthetic chemists with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to overcome common bottlenecks such as aliphatic homocoupling, enolization, and enantiomeric erosion.

Section 1: Synthetic Strategy & Workflow

To synthesize 5-phenylpentan-2-ol, researchers typically choose between two primary pathways depending on the requirement for stereocontrol. Route A utilizes a carbon-carbon bond-forming sequence ideal for racemic scale-up, while Route B relies on the asymmetric reduction of a prochiral ketone for highly enantioenriched applications.

Workflow N1 3-Phenylpropyl bromide N2 Grignard Formation (Mg, THF) N1->N2 N3 Organocerium Transmetalation (CeCl3) N2->N3 Suppress basicity N4 Acetaldehyde Addition N3->N4 N7 rac-5-Phenylpentan-2-ol N4->N7 Route A (Racemic) N5 5-Phenyl-2-pentanone N6 Noyori Transfer Hydrogenation (Ru-TsDPEN, HCOOH/Et3N) N5->N6 N8 (R)- or (S)-5-Phenylpentan-2-ol N6->N8 Route B (Enantioselective)

Fig 1. Synthetic workflows for racemic and enantioselective 5-phenylpentan-2-ol production.

Section 2: Quantitative Method Comparison

MetricRoute A: Organocerium AdditionRoute B: Noyori Transfer Hydrogenation
Precursor 3-Phenylpropyl bromide + Acetaldehyde5-Phenyl-2-pentanone
Typical Yield 82% – 88%92% – 96%
Enantiomeric Excess (ee) N/A (Racemic)> 98%
Primary Byproducts 1,6-Diphenylhexane, Aldol oligomersUnreacted ketone, trace over-reduction
Scalability Profile Moderate (Requires strict cryogenic control)High (Room temperature, high concentration)

Section 3: Self-Validating Experimental Protocols

Protocol A: Cerium-Mediated Grignard Addition (Racemic)

Causality: Acetaldehyde is highly prone to enolization and subsequent aldol condensation when exposed to basic Grignard reagents. Transmetalating the 3-phenylpropylmagnesium bromide to an organocerium intermediate drastically reduces the basicity of the nucleophile while enhancing its affinity for the carbonyl carbon, effectively shutting down the aldol side-reaction.

  • Cerium Activation: Vigorously dry CeCl₃·7H₂O under high vacuum at 140°C for 2 hours to yield anhydrous CeCl₃. Crucial: Any residual water will prematurely quench the organometallic reagent.

  • Grignard Formation: In a flame-dried flask under Argon, suspend Mg turnings (1.1 eq) in anhydrous THF. Slowly add 3-phenylpropyl bromide (1.0 eq) to maintain a gentle reflux[1].

    • Self-Validation Check: The reaction is visually confirmed by the consumption of magnesium turnings and a shift to a cloudy, grayish solution.

  • Transmetalation: Cool the anhydrous CeCl₃ suspension in THF to -78°C. Add the Grignard reagent dropwise. Stir for 2 hours at -78°C to ensure complete formation of the organocerium species.

  • Addition: Add acetaldehyde (1.2 eq) dropwise.

  • Quench & Isolate: Quench with 10% aqueous acetic acid, extract with ethyl acetate, and purify via vacuum distillation.

Protocol B: Noyori Asymmetric Transfer Hydrogenation (Enantioselective)

Causality: The RuCl catalyst operates via a six-membered pericyclic transition state, delivering a hydride and a proton simultaneously to a specific face of the ketone. This ensures exceptional enantioselectivity without the hazards of high-pressure H₂ gas.

  • Catalyst Preparation: In a degassed flask, dissolve 5-phenyl-2-pentanone (1.0 eq) in a 5:2 azeotropic mixture of formic acid and triethylamine (HCOOH/Et₃N).

  • Reaction Initiation: Add RuCl (0.5 mol%). The formic acid acts as the hydride source, decomposing into CO₂ and H₂.

  • Equilibrium Driving: Stir at 25°C – 40°C. Crucial: Maintain an open system with an Argon sweep to continuously vent the generated CO₂.

  • Isolation: Dilute with water, extract with dichloromethane, and wash with saturated NaHCO₃.

    • Self-Validation Check: Monitor via TLC (20% EtOAc/Hexanes); the product alcohol will present a lower Rf value than the starting ketone. Validate the ee% via chiral HPLC (e.g., Chiralcel OD-H column) prior to downstream use.

Section 4: Troubleshooting & FAQs

Troubleshooting N1 Issue: Low Yield in Route A N2 Observation: High molecular weight non-polar spot on TLC N1->N2 N3 Observation: Complex mixture of polar spots N1->N3 N4 Diagnosis: Wurtz Homocoupling (1,6-Diphenylhexane) N2->N4 N5 Diagnosis: Acetaldehyde Aldol Condensation N3->N5 N6 Action: Dilute reaction, slow addition of bromide N4->N6 N7 Action: Implement CeCl3 transmetalation N5->N7

Fig 2. Logical troubleshooting tree for common yield-limiting side reactions in Route A.

Q: During the Grignard formation (Route A), I am isolating a significant amount of a non-polar byproduct, which NMR identifies as 1,6-diphenylhexane. How do I prevent this? A: This is a classic Wurtz homocoupling side reaction. Causality: High local concentrations of the alkyl halide at the magnesium surface promote cross-coupling between unreacted 3-phenylpropyl bromide and the newly formed 3-phenylpropylmagnesium bromide[1]. Solution: Increase the THF solvent volume by 30% and drastically reduce the addition rate of the bromide. Alternatively, utilize highly reactive Rieke magnesium to ensure instantaneous Grignard formation, leaving no unreacted halide available for coupling.

Q: My enantiomeric excess (ee) for the Noyori reduction of 5-phenyl-2-pentanone (Route B) stalls at 80% instead of the expected >98%. What is the mechanistic failure here? A: The Noyori transfer hydrogenation is a thermodynamically reversible process. Causality: If the reaction is conducted in a sealed or poorly ventilated system, the generated CO₂ cannot escape. As the concentration of formic acid drops and CO₂ builds up, the microscopic reverse reaction (oxidation of your chiral alcohol back to the ketone) begins to compete. Because the reverse reaction is not perfectly stereoselective, it erodes the kinetic enantiomeric excess over time. Solution: Ensure the reaction is run with a continuous, gentle sweep of inert gas (Argon or N₂) to physically strip CO₂ from the reaction mixture, driving Le Chatelier's principle toward the chiral alcohol.

Q: I need to re-oxidize a batch of racemic 5-phenylpentan-2-ol back to 5-phenyl-2-pentanone to attempt the asymmetric reduction. Standard Jones oxidation is causing side reactions. What is a milder alternative? A: You can utilize a highly selective, bromide-catalyzed oxidation system. Causality: Using a catalytic amount of KBr (10 mol%) with Oxone in an aqueous acetonitrile mixture generates active bromine species in situ. This system selectively oxidizes secondary alcohols to ketones without abstracting the benzylic hydrogen—a common failure point with harsher chromium oxidants[2]. Solution: Treat the alcohol with KBr and Oxone at room temperature. This method has been validated to yield benzylic-containing ketones cleanly and in high yields (>78%)[2].

Q: Can I use a direct hydrosilylation of an alkyne precursor to access this scaffold? A: Yes. Advanced methodologies utilize an alkyne hydrosilylation-oxidation strategy. By starting with a homopropargylic alcohol, a ruthenium-catalyzed regioselective hydrosilylation forms a vinylsilane intermediate, which can be diastereoselectively oxidized to the corresponding ketone or alcohol functionality. This avoids the regioselectivity issues inherent in direct asymmetric aldol additions[3].

Sources

Troubleshooting

Technical Support Center: Isolation and Purification of 5-Phenylpentan-2-ol

Welcome to the Technical Support Center for the purification of 5-Phenylpentan-2-ol . This secondary alcohol is a critical intermediate in drug development and fine chemical synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 5-Phenylpentan-2-ol . This secondary alcohol is a critical intermediate in drug development and fine chemical synthesis. Depending on your synthetic route—whether via the reduction of 5-phenylpentan-2-one[1] or the Grignard addition of 3-phenylpropylmagnesium bromide to acetaldehyde[2]—your crude mixture will present a unique impurity profile.

This guide is designed for researchers and process chemists, providing self-validating protocols, mechanistic troubleshooting, and field-proven methodologies to achieve >99% purity.

Module 1: Diagnostic Triage & Impurity Profiling

Before initiating purification, you must identify the contaminants in your crude matrix. The table below summarizes the quantitative data for common impurities associated with 5-phenylpentan-2-ol synthesis, providing the thermodynamic and chromatographic properties necessary for separation planning.

Impurity / CompoundOriginMolecular WeightBoiling Point (°C)Rf Value (8:2 Hexane:EtOAc)Primary Removal Strategy
5-Phenylpentan-2-ol Target Product 164.25 ~130 (10 mmHg) 0.35 N/A
5-Phenylpentan-2-oneUnreacted SM (Reduction)162.23~115 (10 mmHg)0.55Exhaustive reduction / Chromatography
3-Phenyl-1-bromopropaneUnreacted SM (Grignard)199.09~105 (10 mmHg)0.80Vacuum Distillation / Chromatography
1,6-DiphenylhexaneWurtz Coupling Byproduct238.37>180 (10 mmHg)0.95Chromatography / Distillation
Magnesium / Boron SaltsQuenched ReagentsVariesN/A0.00 (Baseline)Aqueous Workup / Filtration

Module 2: Purification Workflow

The following decision matrix outlines the logical progression from crude reaction mixture to isolated, high-purity product.

G Crude Crude 5-Phenylpentan-2-ol (SM, Salts, Byproducts) Workup Aqueous Workup (1M HCl / Brine) Crude->Workup OrgPhase Organic Phase (Product) Workup->OrgPhase Extract AqPhase Aqueous Phase (Mg/B Salts) Workup->AqPhase Discard Drying Drying & Concentration OrgPhase->Drying Purification Purification Strategy Drying->Purification Distillation Vacuum Distillation Purification->Distillation >10g Scale Chromatography Flash Chromatography Purification->Chromatography <10g Scale Pure Pure Product Distillation->Pure Chromatography->Pure

Workflow for the isolation and purification of 5-phenylpentan-2-ol.

Module 3: Standardized Operating Procedures (SOPs)

Protocol A: Reaction Quench & Trace Metal Scavenging

Causality: Grignard additions and borohydride reductions generate insoluble magnesium or boron alkoxide complexes. If these are not fully hydrolyzed, they cause severe emulsion during extraction and trap the target alcohol, drastically reducing yield.

  • Temperature Control: Cool the crude reaction mixture to 0 °C using an ice bath.

  • Acidic Quench: Slowly add 1M HCl dropwise until the solution reaches pH < 3. Mechanism: The acid protonates the alkoxide intermediates, releasing the free 5-phenylpentan-2-ol and converting the metals into highly water-soluble chloride salts[2].

  • Phase Separation: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate or diethyl ether.

  • Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (to neutralize residual acid), followed by saturated NaCl (brine) to pre-dry the organic phase.

  • Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Protocol B: Automated Flash Column Chromatography

Causality: Secondary alcohols possess a hydroxyl group capable of strong hydrogen bonding with the silanol groups on the silica stationary phase. By utilizing a gradient elution, non-polar impurities are flushed out before the solvent polarity is high enough to disrupt the hydrogen bonds of the target molecule[3].

  • Column Preparation: Pack a silica gel column (or use a pre-packed Biotage cartridge) and equilibrate with 2% ethyl acetate in n-hexane.

  • Loading: Dissolve the crude oil in a minimum volume of dichloromethane (DCM) or dry load it onto Celite, then apply it to the column.

  • Gradient Elution: Run a gradient from 2% to 30% ethyl acetate in n-hexane[3].

  • Fraction Collection: Monitor the eluent using a UV detector (254 nm, active for the phenyl ring) and TLC (stain with KMnO₄, which oxidizes the alcohol to a ketone, appearing as a bright yellow spot on a purple background).

  • Isolation: Pool the fractions containing the pure product (Rf ~ 0.35 at 8:2 Hexane:EtOAc) and concentrate in vacuo.

Module 4: Troubleshooting Guides

Q: My 5-phenylpentan-2-ol is co-eluting with unreacted 5-phenylpentan-2-one on the silica column. How can I separate them? A: Ketones and secondary alcohols often have similar Rf values, making chromatographic separation tedious. Solution: Instead of forcing a difficult separation, subject the crude mixture to an exhaustive reduction. Re-dissolve the mixture in methanol, add 0.5 equivalents of NaBH₄, and stir for 30 minutes. This converts all residual ketone into the target alcohol, simplifying the impurity profile and increasing your overall yield.

Q: I am experiencing a persistent, unbreakable emulsion during the aqueous workup of my Grignard reaction. What is the cause and the fix? A: Emulsions in this context are almost always caused by colloidal magnesium hydroxide[Mg(OH)₂], which forms if the quench is insufficiently acidic. Solution: Add more 1M HCl until the aqueous layer is clear[2]. Alternatively, if your product is acid-sensitive, filter the entire biphasic emulsion through a pad of Celite to mechanically break the emulsion and remove the insoluble salts.

Q: A high-boiling, non-polar impurity is contaminating my product. It elutes at the solvent front on TLC. What is it? A: If you synthesized the alcohol via Grignard chemistry using 3-phenyl-1-bromopropane, this is likely 1,6-diphenylhexane. This is a Wurtz coupling byproduct formed when the Grignard reagent reacts with unreacted alkyl halide. Solution: Because it lacks a hydroxyl group, it will not bind to silica. Flush the column with 100% hexanes to completely elute this hydrocarbon before beginning your ethyl acetate gradient.

Module 5: Frequently Asked Questions (FAQs)

FAQ 1: Can I purify 5-phenylpentan-2-ol by distillation instead of chromatography? Yes, especially at scales >10 grams. Because of its high molecular weight, 5-phenylpentan-2-ol has a high boiling point. Atmospheric distillation will cause thermal degradation (dehydration to an alkene). You must use vacuum distillation (e.g., Kugelrohr or short-path). At 10 mmHg, the product distills at approximately 130 °C.

FAQ 2: What are the ideal storage conditions for the purified product? Store the purified oil in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at 4 °C. While secondary alcohols are relatively stable, the benzylic/aliphatic chain can be susceptible to slow auto-oxidation over time if exposed to light and oxygen.

FAQ 3: How do I verify the absolute purity of my isolated product? Rely on a self-validating analytical triad:

  • ¹H NMR: Look for the characteristic multiplet of the secondary carbinol proton (CH-OH) around 3.8 ppm, and the methyl doublet around 1.2 ppm.

  • GC-MS: Ensure a single peak in the chromatogram with an m/z of 164.

  • Karl Fischer Titration: To confirm the complete removal of water post-workup.

References

  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Source: Chemical Reviews (ACS Publications)
  • Title: Application Notes and Protocols: Reaction of 3-Phenyl-1-propylmagnesium bromide with Aldehydes and Ketones Source: Benchchem URL

Sources

Optimization

Technical Support Center: Optimizing Grignard Reaction Conditions for 5-Phenylpentan-2-ol

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful Grignard synthesis of this valuable secondary alcohol. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the underlying chemical principles to empower you to optimize your reaction conditions and overcome common challenges.

Introduction to the Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds, making it a cornerstone of organic synthesis.[1] The preparation of 5-Phenylpentan-2-ol typically involves the nucleophilic addition of a Grignard reagent to an aldehyde.[2][3] There are two primary retrosynthetic pathways for this synthesis:

  • Route A: Reaction of 3-phenylpropylmagnesium halide with acetaldehyde.

  • Route B: Reaction of methylmagnesium halide with 3-phenylpropanal.

Both routes are viable, and the choice may depend on the availability and stability of the starting materials. This guide will address challenges and optimization strategies applicable to both pathways.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction fails to initiate. What are the common causes and how can I troubleshoot this?

A1: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprit is often an inactive magnesium surface due to the formation of a passivating magnesium oxide layer.[1] Additionally, even trace amounts of water can quench the reaction.[4]

Troubleshooting Steps:

  • Ensure Rigorously Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight. Solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF), must be of the highest purity and free from water.[4]

  • Activate the Magnesium Surface:

    • Mechanical Activation: Gently crush the magnesium turnings with a glass rod against the side of the flask to expose a fresh, unoxidized surface.[5]

    • Chemical Activation: Add a small crystal of iodine, which will react with the magnesium surface. The disappearance of the characteristic purple/brown color of iodine is an indicator of activation.[6] A few drops of 1,2-dibromoethane can also be used as an initiator.[7]

  • Gentle Heating: Gentle warming with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be prepared to cool the reaction with an ice bath, as the initiation can be vigorous and exothermic.[6]

Q2: I'm observing a low yield of 5-Phenylpentan-2-ol. What are the likely side reactions?

A2: Low yields can be attributed to several competing side reactions. Understanding these pathways is crucial for optimizing your reaction conditions.

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl/aryl halide to form a homocoupled byproduct (e.g., 1,6-diphenylhexane from 3-phenylpropylmagnesium bromide).[1] To minimize this, add the halide slowly to the magnesium suspension to maintain a low concentration of the halide.[2]

  • Enolization of the Aldehyde: The Grignard reagent is a strong base and can deprotonate the α-hydrogen of the aldehyde, forming an enolate. This is more prevalent with sterically hindered Grignard reagents.[8] To favor nucleophilic addition, add the aldehyde solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C).[9]

  • Reduction of the Aldehyde: If the Grignard reagent possesses a β-hydrogen, it can act as a reducing agent, converting the aldehyde to the corresponding primary alcohol (e.g., 3-phenyl-1-propanol).[8] This is less of a concern when using methylmagnesium bromide.

Q3: What is the best workup procedure for my Grignard reaction to maximize the yield of 5-Phenylpentan-2-ol?

A3: A careful workup is critical to protonate the intermediate magnesium alkoxide and remove inorganic byproducts without causing degradation of the desired alcohol.

Optimized Quenching Procedure:

  • Cooling: Once the reaction is complete, cool the reaction flask to 0 °C in an ice-water bath to control the exothermic nature of the quenching process.[2]

  • Quenching: Slowly and with vigorous stirring, add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is generally preferred over strong acids, which can sometimes promote dehydration of the secondary alcohol. A white precipitate of magnesium salts will form.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or ethyl acetate to ensure complete recovery of the product.[4]

  • Washing: Combine the organic layers and wash with brine (saturated aqueous sodium chloride) to remove the bulk of dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution(s)
Reaction fails to initiate Inactive magnesium surface (MgO layer); Wet glassware or solvent.Activate magnesium with iodine or 1,2-dibromoethane; Flame-dry all glassware and use anhydrous solvents.[1][4]
Low yield of 5-Phenylpentan-2-ol Wurtz coupling; Enolization of aldehyde; Reduction of aldehyde.Slow addition of alkyl halide; Low reaction temperature for aldehyde addition; Use a Grignard reagent without β-hydrogens if possible.[1][2][8]
Formation of a high-boiling, non-polar byproduct Wurtz coupling (e.g., 1,6-diphenylhexane).Control the rate of addition of the 3-phenylpropyl halide and maintain a moderate reaction temperature.[1]
Recovery of starting aldehyde (3-phenylpropanal) Enolization of the aldehyde by the Grignard reagent.Add the aldehyde slowly to the Grignard reagent at 0 °C or lower to favor nucleophilic addition.[9]
Presence of 3-phenyl-1-propanol in the product mixture Reduction of 3-phenylpropanal by a Grignard reagent with β-hydrogens.This is less likely with methylmagnesium bromide. If using a different Grignard, consider one without β-hydrogens.[8]
Formation of an emulsion during workup Presence of magnesium salts.Add more of the organic solvent and brine solution; gentle swirling can help break the emulsion.

Experimental Protocols

Protocol 1: Synthesis of 5-Phenylpentan-2-ol via Route B (Methylmagnesium Bromide and 3-Phenylpropanal)

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Methyl bromide or methyl iodide

  • 3-Phenylpropanal

  • Iodine crystal (optional initiator)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[6]

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous solvent to cover the magnesium.

    • Prepare a solution of methyl halide in anhydrous solvent in the dropping funnel.

    • Add a small portion of the methyl halide solution to the magnesium. If the reaction doesn't start, add a crystal of iodine and gently warm.[6]

    • Once initiated, add the remaining methyl halide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[2]

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.[2]

    • Prepare a solution of 3-phenylpropanal in anhydrous solvent in the dropping funnel.

    • Add the 3-phenylpropanal solution dropwise to the stirred Grignard reagent, maintaining a temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Workup and Purification:

    • Follow the "Optimized Quenching Procedure" described in the FAQ section.

    • The crude 5-Phenylpentan-2-ol can be purified by vacuum distillation or column chromatography on silica gel.[10]

Data Presentation

Table 1: Reactant and Product Properties

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Density (g/cm³)
5-Phenylpentan-2-ol2344-71-0C₁₁H₁₆O164.24268.9 at 760 mmHg0.968
3-Phenylpropanal104-53-0C₉H₁₀O134.182221.01
Methylmagnesium Bromide75-16-1CH₃BrMg119.24N/AN/A
3-Phenylpropyl Bromide637-59-2C₉H₁₁Br199.09220-2211.32
Acetaldehyde75-07-0C₂H₄O44.0520.20.788

Data sourced from[11][12]

Visualizations

Reaction Mechanism

Grignard_Mechanism Grignard R-MgX Alkoxide Magnesium Alkoxide Intermediate Grignard->Alkoxide Nucleophilic Attack Aldehyde R'-CHO Aldehyde->Alkoxide Alcohol Secondary Alcohol (5-Phenylpentan-2-ol) Alkoxide->Alcohol Protonation Workup Aqueous Workup (H₃O⁺) Workup->Alkoxide Troubleshooting_Workflow Start Low Yield of 5-Phenylpentan-2-ol Cause1 Reaction Initiation Failure Start->Cause1 Cause2 Side Reactions Start->Cause2 Cause3 Inefficient Workup Start->Cause3 Sol1a Activate Mg (I₂, crushing) Cause1->Sol1a Sol1b Ensure Anhydrous Conditions Cause1->Sol1b Sol2a Slow Reagent Addition Cause2->Sol2a Sol2b Control Temperature Cause2->Sol2b Sol3a Use Saturated NH₄Cl Quench Cause3->Sol3a Sol3b Thorough Extraction Cause3->Sol3b

Caption: Troubleshooting workflow for low yield issues.

References

Sources

Troubleshooting

5-Phenylpentan-2-ol Technical Support &amp; Troubleshooting Center

Welcome to the technical support center for 5-Phenylpentan-2-ol (Molecular Formula: C₁₁H₁₆O, MW: 164.24 g/mol )[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 5-Phenylpentan-2-ol (Molecular Formula: C₁₁H₁₆O, MW: 164.24 g/mol )[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals who require rigorous, field-proven methodologies to manage the stability, storage, and analytical troubleshooting of this secondary alcohol intermediate.

By understanding the fundamental causality behind its chemical behavior—specifically the reactivity of the secondary hydroxyl group and the lipophilic phenylalkyl chain (LogP ~2.8)[1]—you can proactively prevent degradation and ensure reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical degradation pathways for 5-phenylpentan-2-ol? A1: As a secondary alcohol, 5-phenylpentan-2-ol is primarily susceptible to two chemical degradation routes:

  • Oxidation: Exposure to strong oxidizing agents, heat, or prolonged UV light can oxidize the secondary hydroxyl group at the C2 position, converting the compound into 5-phenylpentan-2-one [2].

  • Dehydration (Elimination): Under strongly acidic conditions, the hydroxyl group is protonated to form a superior leaving group (water). The subsequent loss of water generates a secondary carbocation, which undergoes E1 elimination to form a mixture of non-polar alkenes (e.g., 5-phenylpent-2-ene )[2].

Q2: Can biological or microbial contamination affect the stability of my stock solutions? A2: Yes. Phenylalkanes and their derivatives are known carbon sources for various environmental bacteria. Specifically, Pseudomonas strains can enzymatically degrade phenylalkanes by attacking the aromatic ring via dioxygenases, leading to diol formation and subsequent meta-cleavage of the benzene ring[3]. Because this pathway destroys the aromatic chromophore, microbial degradation often presents analytically as a mysterious "disappearance" of your compound in UV-based assays without the appearance of new UV-active peaks.

Q3: What are the optimal storage parameters to guarantee long-term stability? A3: To suppress oxidative and thermal degradation, store the compound in a tightly sealed, amber glass container (to prevent photolytic radical initiation) in a cool, dry, and well-ventilated environment (ideally 2–8°C)[2]. Ensure the headspace is purged with an inert gas (Argon or Nitrogen) to eliminate atmospheric oxygen and moisture.

Visualizing Degradation Pathways

G A 5-Phenylpentan-2-ol (Parent API/Intermediate) B 5-Phenylpentan-2-one (Oxidation) A->B Oxidizing Agents (Heat/Light) C 5-Phenylpentenes (Dehydration) A->C Acidic pH (E1 Elimination) D Diols & Ring Cleavage (Microbial) A->D Pseudomonas spp. (Enzymatic)

Figure 1: Primary chemical and biological degradation pathways of 5-phenylpentan-2-ol.

Troubleshooting Guide: Analytical Anomalies

When analyzing 5-phenylpentan-2-ol via Reverse-Phase HPLC (RP-HPLC) or GC-MS, unexpected results are often the first indicator of sample degradation. Use this diagnostic logic to identify the root cause.

Issue 1: Appearance of New Chromatographic Peaks (RP-HPLC)
  • Observation: New peaks eluting after the parent 5-phenylpentan-2-ol peak.

  • Causality: In RP-HPLC (e.g., C18 column), compounds elute from most polar to least polar. 5-Phenylpentan-2-ol contains a hydroxyl group capable of hydrogen bonding, making it relatively polar.

    • If oxidation occurs, the resulting ketone (5-phenylpentan-2-one) loses hydrogen-bond donor capacity, becoming less polar and eluting later .

    • If dehydration occurs, the resulting alkenes lose all oxygen functionality, becoming highly lipophilic and eluting much later in the organic wash phase.

  • Resolution: Confirm the identity of the degradant using MS (Oxidation = [M-2]⁺; Dehydration = [M-18]⁺). Adjust autosampler conditions to neutral pH and lower temperatures (4°C) to prevent on-instrument degradation.

Issue 2: Sudden Loss of UV Signal Without New Peaks
  • Observation: The peak area of the parent compound decreases over time, but no corresponding degradation peaks appear at 210–254 nm.

  • Causality: As established, microbial contamination (e.g., Pseudomonas spp.) can cause meta-cleavage of the phenyl ring[3]. Since the phenyl ring is the primary UV chromophore, its destruction renders the degradation products "invisible" to standard UV detectors.

  • Resolution: Filter all aqueous buffers through a 0.22 µm sterile membrane. For long-term biological assays, consider adding a broad-spectrum antimicrobial agent if it does not interfere with your assay biology.

Quantitative Data Summaries

To aid in the development of stability-indicating assays, the following table summarizes the expected behavior of 5-phenylpentan-2-ol under standard ICH forced degradation conditions.

Stressor CategoryExperimental ConditionPrimary MechanismExpected Degradation ProductRP-HPLC Shift
Acidic 0.1N HCl, 60°C, 24hE1 Elimination5-PhenylpentenesSignificant Late Elution
Basic 0.1N NaOH, 60°C, 24hGenerally StableN/ANo Shift
Oxidative 3% H₂O₂, Room Temp, 24hOxidation5-Phenylpentan-2-oneModerate Late Elution
Photolytic UV/Vis (ICH Q1B)Radical OxidationMixed Ketones/RadicalsBroad/Multiple Peaks
Biological Unsterile Aqueous BufferEnzymatic CleavageAliphatic carboxylic acidsLoss of UV Signal

Validated Experimental Protocols

Protocol: Forced Degradation (Stress Testing) for Assay Validation

To prove that your analytical method is "stability-indicating" (capable of separating the parent compound from its degradants), you must intentionally degrade the sample[2]. This protocol is designed as a self-validating system: it utilizes neutralization steps to protect your analytical equipment and includes unstressed controls to verify peak purity.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 5-phenylpentan-2-ol in HPLC-grade Acetonitrile to a concentration of 1.0 mg/mL.

  • Acid Hydrolysis Stress:

    • Transfer 1 mL of stock to a glass vial. Add 1 mL of 0.1N HCl.

    • Incubate at 60°C for 24 hours.

    • Self-Validating Step: Neutralize with exactly 1 mL of 0.1N NaOH before injection. Causality: Injecting strong acids directly degrades the silica backbone of RP-HPLC columns and alters the local pH of the mobile phase, leading to irreproducible retention times.

  • Oxidative Stress:

    • Transfer 1 mL of stock to a glass vial. Add 1 mL of 3% H₂O₂.

    • Incubate at room temperature for 24 hours in the dark (to isolate oxidative stress from photolytic stress).

  • Control Preparation: Prepare a parallel sample using 1 mL stock and 1 mL Acetonitrile, stored at 4°C in the dark.

  • Analysis: Inject all samples into the HPLC-UV/MS. Utilize a Photo Diode Array (PDA) detector to perform a Peak Purity Analysis on the parent peak. If the purity angle is greater than the purity threshold, a degradant is co-eluting, and the gradient must be flattened to improve resolution.

G cluster_conditions ICH Forced Degradation Conditions Start Prepare Stock Solution (e.g., in Acetonitrile) Acid Acidic: 0.1N HCl 60°C, 24-48h Start->Acid Base Basic: 0.1N NaOH 60°C, 24-48h Start->Base Ox Oxidative: 3% H2O2 Room Temp, 24h Start->Ox Photo Photolytic: UV/Vis Standard ICH Q1B Start->Photo Neut Neutralization (Crucial for Acid/Base) Acid->Neut Base->Neut Analysis HPLC-UV/MS Analysis (Assess Peak Purity) Ox->Analysis Photo->Analysis Neut->Analysis

Figure 2: Systematic forced degradation workflow for stability-indicating assay development.

References[2] BenchChem. "Stability issues of 3-Methyl-1-phenyl-3-pentanol in storage" (Principles applied to structurally related tertiary/secondary phenylalkanols).https://benchchem.com[1] PubChem - NIH. "(S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573".https://pubchem.ncbi.nlm.nih.gov[3] PMC - NIH. "The microbial degradation of phenylalkanes. 2-Phenylbutane, 3-phenylpentane, 3-phenyldodecane and 4-phenylheptane".https://www.ncbi.nlm.nih.gov/pmc

Sources

Optimization

Technical Support Center: Optimizing the Reduction of 5-Phenyl-2-Pentanone

Welcome to the Technical Support Center for the reduction of 5-phenyl-2-pentanone to 5-phenyl-2-pentanol. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), inclu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the reduction of 5-phenyl-2-pentanone to 5-phenyl-2-pentanol. This transformation is a critical step in the synthesis of various active pharmaceutical ingredients (APIs), including central nervous system (CNS) agents like levonantradol[1].

This guide provides researchers and drug development professionals with field-proven diagnostic workflows, mechanistic troubleshooting FAQs, and self-validating experimental protocols to resolve low yields and purity issues.

Diagnostic Workflow for Low Yields

Before altering your chemical reagents, it is crucial to isolate the root cause of the yield loss. Use the diagnostic flowchart below to determine whether your issue stems from reaction kinetics (incomplete conversion), chemoselectivity (side products), or physical losses during downstream processing.

G Start Low Yield: 5-Phenyl-2-Pentanone Reduction Analyze Analyze Crude by GC/MS or 1H-NMR Start->Analyze Incomplete Incomplete Conversion (Starting Material >5%) Analyze->Incomplete SideProd Side Products Detected (Over-reduction/Aldol) Analyze->SideProd WorkupLoss Full Conversion but Low Isolated Yield Analyze->WorkupLoss Sol1 Check Hydride Quality Optimize Temp/Solvent Incomplete->Sol1 Sol2 Lower H2 Pressure Change Catalyst (e.g., Ru) SideProd->Sol2 Sol3 Destroy Borate/Aluminate Complexes Properly WorkupLoss->Sol3

Caption: Diagnostic workflow for troubleshooting low yields in 5-phenyl-2-pentanone reduction.

Troubleshooting Guide & FAQs

Q1: My sodium borohydride (NaBH₄) reduction stalls at 70% conversion. Why is the hydride transfer failing? Causality: 5-Phenyl-2-pentanone is a relatively unhindered aliphatic ketone, meaning steric hindrance is rarely the culprit[2]. The most common cause of stalled NaBH₄ reductions is the competitive decomposition of the hydride reagent by protic solvents (like methanol or ethanol). If the reaction is run at elevated temperatures or if the solvent contains excessive moisture, the NaBH₄ hydrolyzes into sodium borate salts before it can fully reduce the ketone. Solution: Ensure your methanol is anhydrous. Perform the addition of NaBH₄ at 0 °C to control the exothermic release of H₂ gas, then allow it to warm to room temperature. Always use a slight excess of NaBH₄ (1.2 to 1.5 equivalents) to account for solvent-induced hydride loss.

Q2: I am using catalytic hydrogenation (Pd/C) and detecting multiple impurities in my GC/MS trace. What is happening? Causality: While palladium on carbon is highly effective for reducing ketones[3], the presence of the phenyl ring in 5-phenyl-2-pentanone introduces chemoselectivity risks. Under harsh conditions (high H₂ pressure, elevated temperatures, or acidic solvents), Pd/C can catalyze the hydrogenolysis of the newly formed secondary alcohol (yielding 1-phenylpentane) or cause partial hydrogenation of the aromatic ring. Solution: Conduct the hydrogenation at strictly 1 atmosphere of H₂ (using a balloon) at room temperature[3]. If over-reduction persists, switch to a milder catalyst such as Ruthenium or use a hydride-based approach.

Q3: How do I achieve high enantiomeric excess (ee) if my API requires (S)-5-phenyl-2-pentanol? Causality: Standard hydride reductions (NaBH₄, LiAlH₄) attack the planar carbonyl carbon from both faces equally, yielding a racemic mixture. Solution: To achieve stereospecific synthesis, you must utilize asymmetric hydrogenation. This is typically achieved by contacting the chiral ketone with hydrogen in the presence of a noble metal catalyst bearing chiral ligands (e.g., Ru-BINAP or Rh-based systems)[1]. Alternatively, enzymatic ketoreductases (KREDs) offer excellent enantioselectivity under mild aqueous conditions.

Q4: My TLC shows full conversion, but my isolated yield is poor after the aqueous workup. Where is the product going? Causality: 5-Phenyl-2-pentanol has a moderate partition coefficient (LogP ~2.39)[3]. During hydride reductions, the product forms stable borate or aluminate complexes. If these are not completely hydrolyzed during the quench, they act as surfactants, creating stubborn emulsions in the separatory funnel and trapping the product in the aqueous layer. Solution: For NaBH₄, quench thoroughly with 1M HCl until gas evolution ceases (pH ~3) to destroy borate esters. For LiAlH₄, strictly employ the "Fieser Workup" (detailed in Protocol B) to precipitate aluminum salts as a filterable solid[4].

Self-Validating Experimental Protocols

Protocol A: Borohydride Reduction (Scalable & Mild)

Self-Validation Check: The reaction progress is easily monitored by TLC (Hexanes/EtOAc 8:2). The starting material is UV-active and stains strongly with 2,4-DNP (yellow/orange), while the product alcohol is UV-active but 2,4-DNP negative, staining dark blue/black with phosphomolybdic acid (PMA).

  • Setup: Dissolve 5-phenyl-2-pentanone (1.0 equiv) in anhydrous methanol to create a 0.2 M solution.

  • Cooling: Chill the flask to 0 °C using an ice-water bath.

  • Addition: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes to control hydrogen gas evolution and manage the exotherm.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Quench: Cool the mixture back to 0 °C. Slowly add 1M HCl dropwise until gas evolution ceases and the pH reaches ~3.

  • Isolation: Concentrate the mixture in vacuo to remove methanol. Extract the aqueous residue with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 5-phenyl-2-pentanol.

Protocol B: LiAlH₄ Reduction (Rapid & Quantitative)

Self-Validation Check: Immediate, vigorous gas evolution upon the addition of water during the quench indicates active, unreacted hydride was present, confirming the reagent was not dead. The formation of a granular white precipitate during the Fieser workup confirms successful destruction of the aluminate complex[4].

  • Setup: Suspend LiAlH₄ (1.2 equiv) in anhydrous diethyl ether (0.5 M) under a strict nitrogen atmosphere at 0 °C[4].

  • Addition: Add a solution of 5-phenyl-2-pentanone (1.0 equiv) in diethyl ether dropwise over 30 minutes.

  • Reaction: Stir for 5–15 minutes at room temperature. Note: Prolonged reaction times are unnecessary due to the high reactivity of LiAlH₄ and only increase the risk of side reactions[4].

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, systematically add:

    • x mL of distilled H₂O (dropwise, extreme caution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H₂O.

  • Isolation: Stir vigorously for 15 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the cake thoroughly with ether. Concentrate the filtrate to yield the pure alcohol.

Protocol C: Catalytic Hydrogenation (Pd/C)
  • Setup: Dissolve 5-phenyl-2-pentanone in methanol[3].

  • Catalyst: Add 10 wt% Palladium on activated charcoal (Pd/C) (0.05 equiv Pd).

  • Purge: Evacuate the flask and backfill with nitrogen (3x), then evacuate and backfill with hydrogen gas (3x).

  • Reaction: Stir vigorously under a hydrogen balloon (1 atm) for 1.5 hours at room temperature[3].

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C. (Safety Warning: Do not let the Pd/C filter cake dry out in the presence of solvent vapors, as it is highly pyrophoric). Evaporate the filtrate to obtain the product.

Quantitative Method Comparison

Reduction MethodReagents & SolventTypical YieldChemoselectivity RisksScalability & Safety
Borohydride NaBH₄, MeOH, 0 °C to RT85–95%Low (Highly selective for ketones)Excellent; preferred for large-scale API synthesis.
Aluminohydride LiAlH₄, Et₂O, 0 °C90–98%Low (Reacts with acidic protons)Poor; highly pyrophoric, requires rigorous anhydrous conditions.
Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, MeOH80–90%Moderate (Risk of over-reduction or ring hydrogenation at high pressures).Good; requires specialized pressure/ventilation equipment.
Asymmetric Hydrogenation H₂, Noble Metal Chiral Cat.85–95%Low (Highly stereospecific, >95% ee)Excellent; mandatory for synthesizing specific enantiomers[1].

References

  • Source: google.
  • Source: lookchem.
  • Source: wiley-vch.
  • The Journal of Organic Chemistry 1976 Volume.41 No.
  • Source: acs.

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5-Phenylpentan-2-ol

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insigh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols. We cover the two most common synthetic routes: the Grignard addition (1-bromo-3-phenylpropane + acetaldehyde) and the hydride reduction of 5-phenylpentan-2-one.

Data Presentation: Quantitative Summary of Common Byproducts
ByproductSynthetic RoutePrimary CauseTypical Yield (%)Mitigation Strategy
1,6-Diphenylhexane Grignard ReactionWurtz-type homocoupling5 - 15%Use 2-MeTHF, slow addition, lower temp
Propylbenzene Grignard ReactionMoisture quenching2 - 10%Rigorous drying of glassware/solvents
Crotonaldehyde Grignard ReactionAcetaldehyde condensation1 - 5%Control stoichiometry, avoid excess
Pinacol Dimer Ketone Reduction1e⁻ transfer (e.g., TiCl₃)20 - 40%Avoid TiCl₃; use NaBH₄ for clean 2e⁻ reduction
Unreacted Ketone Ketone ReductionDegraded NaBH₄5 - 10%Use fresh NaBH₄, monitor via TLC
Troubleshooting Guides & FAQs

Q1: During the Grignard synthesis using 1-bromo-3-phenylpropane, I am seeing a significant non-polar byproduct. What is it, and how do I prevent it? A1: The non-polar impurity is likely 1,6-diphenylhexane , a Wurtz-type homocoupling byproduct[1]. This occurs when the newly formed Grignard reagent (3-phenylpropylmagnesium bromide) acts as a nucleophile and attacks unreacted 1-bromo-3-phenylpropane[2]. Causality & Mitigation: High localized concentrations of the alkyl halide and elevated temperatures accelerate this side reaction[1]. To mitigate this, ensure a slow, dropwise addition of the alkyl halide to the magnesium turnings. Furthermore, switching the solvent from Tetrahydrofuran (THF) to 2-Methyltetrahydrofuran (2-MeTHF) has been shown to suppress Wurtz byproducts significantly due to differences in solvation and coordination[1].

Q2: My Grignard reaction yielded a large amount of propylbenzene. Where did this come from? A2: Propylbenzene is the result of the Grignard reagent being quenched by protons, most commonly from environmental moisture[3]. Causality & Mitigation: Organomagnesium compounds are highly nucleophilic and basic. Even trace amounts of water in the solvent, on the glassware, or from the atmosphere will irreversibly protonate the Grignard reagent[3]. Ensure all glassware is oven-dried, reactions are purged with an inert gas (N₂ or Argon), and strictly anhydrous solvents are used.

Q3: I attempted to reduce 5-phenylpentan-2-one using a low-valent titanium system (TiCl₃/Mg), but I isolated a heavy, highly viscous byproduct. What happened? A3: You have likely synthesized the pinacol coupling dimer: 4,5-dimethyl-1,8-diphenyloctane-4,5-diol . Causality & Mitigation: Reagents like TiCl₃ operate via single-electron transfer (SET), generating a ketyl radical intermediate[4]. These radicals rapidly dimerize to form vicinal diols (pinacol coupling)[5]. If your goal is strictly the secondary alcohol (5-phenylpentan-2-ol), abandon SET reagents and utilize a standard two-electron hydride donor such as Sodium Borohydride (NaBH₄).

Q4: When reducing 5-phenylpentan-2-one with NaBH₄, I still have 5-10% unreacted starting material. Can I heat the reaction to drive it to completion? A4: Heating is generally unnecessary and can lead to solvent degradation or side reactions. Incomplete reduction is usually caused by degraded NaBH₄ (which reacts with atmospheric moisture over time) or insufficient reaction time. Causality & Mitigation: Always use fresh NaBH₄. Conduct the reaction in a protic solvent like methanol (MeOH) at 0 °C to room temperature, which helps activate the carbonyl group for hydride attack via hydrogen bonding.

Experimental Protocols
Protocol A: Optimized Grignard Synthesis of 5-Phenylpentan-2-ol

This protocol is designed as a self-validating system; visual cues (iodine fading) confirm initiation before bulk reagent addition, preventing thermal runaway and Wurtz coupling.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar under argon.

  • Initiation: Add magnesium turnings (1.2 equiv) and a single crystal of iodine. Add 10 mL of anhydrous 2-MeTHF.

  • Grignard Formation: Place 1-bromo-3-phenylpropane (1.0 equiv) in the addition funnel diluted with 2-MeTHF. Add 5% of this solution to the Mg turnings. Wait for the iodine color to fade and gentle bubbling to begin (indicating successful initiation).

  • Addition: Add the remaining alkyl halide dropwise over 1 hour, maintaining a gentle reflux. Stir for an additional 1 hour at room temperature.

  • Electrophile Addition: Cool the flask to 0 °C. Add acetaldehyde (1.1 equiv) dropwise. Stir for 30 minutes.

  • Quench & Workup: Carefully quench with saturated aqueous NH₄Cl. Extract with diethyl ether, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Clean Hydride Reduction of 5-Phenylpentan-2-one

This protocol utilizes a 2-electron transfer mechanism to strictly avoid radical dimerization.

  • Preparation: Dissolve 5-phenylpentan-2-one (1.0 equiv) in anhydrous methanol (0.5 M concentration) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermic hydride addition.

  • Reduction: Slowly add fresh NaBH₄ (1.5 equiv) in small portions over 15 minutes.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 8:2).

  • Quench & Workup: Quench the reaction by slowly adding 1M HCl until gas evolution ceases (pH ~5). Extract the aqueous layer with dichloromethane (3x). Combine organic layers, wash with brine, dry over MgSO₄, and evaporate the solvent.

Reaction Workflows & Pathway Visualizations

G Start 1-Bromo-3-phenylpropane + Mg in THF/2-MeTHF Grignard 3-Phenylpropylmagnesium bromide (Active Grignard) Start->Grignard Initiation & Insertion Wurtz 1,6-Diphenylhexane (Wurtz Byproduct) Start->Wurtz Homocoupling (High Conc/Temp) Quench Propylbenzene (Moisture Quench) Grignard->Quench H2O/Moisture AddAldehyde Add Acetaldehyde (Electrophile) Grignard->AddAldehyde Controlled Addition Product 5-Phenylpentan-2-ol (Target Product) AddAldehyde->Product Nucleophilic Attack Aldol Crotonaldehyde (Aldol Byproduct) AddAldehyde->Aldol Base-catalyzed Condensation

Fig 1. Grignard synthesis workflow highlighting Wurtz and quenching byproduct pathways.

Reduction Ketone 5-Phenylpentan-2-one (Starting Material) NaBH4 NaBH4 / MeOH (Hydride Transfer) Ketone->NaBH4 TiCl3 TiCl3 / Mg or Al (Single Electron Transfer) Ketone->TiCl3 Product 5-Phenylpentan-2-ol (Target Product) NaBH4->Product 2e- Reduction Unreacted Unreacted Ketone (Incomplete Reaction) NaBH4->Unreacted Degraded Reagent TiCl3->Product Over-reduction (rare) Pinacol 4,5-Dimethyl-1,8-diphenyloctane-4,5-diol (Pinacol Dimer Byproduct) TiCl3->Pinacol Radical Dimerization

Fig 2. Mechanistic divergence in ketone reduction: 2e- hydride transfer vs 1e- pinacol coupling.

References
  • Title: Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation. Source: RSC Publishing URL: [Link]

  • Title: Facile Reduction of Aromatic Aldehydes, Ketones, Diketones and Oxo Aldehydes to Alcohols by an Aqueous TiCl₃/NH₃ System. Source: Sciencemadness URL: [Link]

  • Title: Dissertation: Reduction of Cbz-protected Amino-methylesters using NaBH₄ or LiAlH₄. Source: TU Wien reposiTUm URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Time &amp; Temperature for 5-Phenylpentan-2-ol Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals. Welcome to the Technical Support Center for the synthesis and optimization of 5-phenylpentan-2-ol (CAS 2344-71-0)[1].

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals.

Welcome to the Technical Support Center for the synthesis and optimization of 5-phenylpentan-2-ol (CAS 2344-71-0)[1]. This compound is a critical intermediate in the synthesis of central nervous system (CNS) active agents, such as levonantradol[2]. Achieving high yield and enantiomeric purity hinges on the precise thermodynamic and kinetic control of the reduction or nucleophilic addition pathways. This guide provides self-validating troubleshooting frameworks and standard operating procedures (SOPs) to ensure reproducible scale-up.

Mechanistic Causality in Parameter Optimization

To master the synthesis of 5-phenylpentan-2-ol, one must understand the causality behind the reaction parameters. The most reliable synthetic route is the reduction of using sodium borohydride (NaBH₄) or via stereospecific catalytic hydrogenation[2][3].

  • Temperature Causality: In hydride reductions, temperature dictates the balance between the desired nucleophilic attack on the carbonyl carbon and the parasitic solvolysis of the hydride reagent in protic solvents (e.g., methanol). At temperatures <0 °C, the reaction kinetics stall, leading to incomplete conversion[4]. Conversely, >40 °C accelerates NaBH₄ decomposition, necessitating excess reagent and complicating the impurity profile.

  • Time Causality: Prolonged reaction times in catalytic hydrogenation over noble metal catalysts increase the risk of over-reduction (arene hydrogenation or hydrogenolysis)[2]. Time must be strictly bounded by continuous hydrogen uptake monitoring.

Troubleshooting Guides & FAQs

Q1: My NaBH₄ reduction of 5-phenyl-2-pentanone shows incomplete conversion even after 4 hours. What is going wrong?

A: This is a classic kinetic vs. reagent-depletion issue. If your reaction is held strictly at 0 °C, the activation energy for the hydride transfer may not be fully overcome. Alternatively, if you added NaBH₄ at room temperature, the exothermic reaction likely caused a localized temperature spike, rapidly hydrolyzing the NaBH₄ before it could reduce the ketone[4].

  • Self-Validating Fix: Add NaBH₄ portion-wise at 0 °C to prevent thermal runaway, then deliberately warm the system to 20–25 °C. Validate completion by TLC (Hexane:EtOAc 8:2); the ketone spot (R_f ~0.6) should completely vanish, leaving the alcohol (R_f ~0.3) before you proceed to quench.

Q2: I am synthesizing the chiral variant, (S)-5-phenylpentan-2-ol, via catalytic hydrogenation. Why is my enantiomeric excess (ee) lower than expected?

A: Temperature directly impacts the stereoselectivity of chiral catalysts. Elevated temperatures (>50 °C) increase the kinetic energy of the system, reducing the energy difference between the diastereomeric transition states and degrading the ee.

  • Self-Validating Fix: Maintain the hydrogenation vessel at 20-25 °C and increase the hydrogen pressure (e.g., 50 psi) rather than the temperature to drive the reaction rate[2]. Verify ee via chiral HPLC before proceeding to the workup phase.

Q3: When using the Grignard route (e.g., 3-phenylpropylmagnesium bromide + acetaldehyde), I am observing significant aldol byproducts. How do I optimize time and temperature?

A: Aldol condensation of acetaldehyde is highly temperature-dependent and base-catalyzed by the Grignard reagent itself. If the addition is done above 0 °C, or if the reaction is left stirring for >2 hours before quenching, acetaldehyde self-condenses[4].

  • Self-Validating Fix: Pre-cool the Grignard reagent to -78 °C or 0 °C. Add acetaldehyde dropwise over 30 minutes, stir for exactly 1 hour at 0 °C, and immediately quench with cold 1M HCl. The absence of a crotonaldehyde-derivative peak in GC-MS validates successful temperature control.

Quantitative Data Presentation

The following table summarizes the optimized time and temperature parameters across different synthetic methodologies to maximize yield and minimize impurities.

Synthesis MethodOptimal Temp ProfileOptimal TimeExpected YieldPrimary Impurity Risk (If Unoptimized)
NaBH₄ Reduction 0 °C → 25 °C1.5 - 2.0 hours85 - 92%Unreacted ketone (Low Temp)
Catalytic Hydrogenation 20 °C - 25 °C4.0 - 6.0 hours90 - 95%Arene ring reduction (Extended Time)
Grignard Addition -78 °C → 0 °C1.0 - 1.5 hours75 - 82%Aldol condensation products (High Temp)

Standard Operating Procedures (SOPs)

Protocol: Optimized NaBH₄ Reduction of 5-Phenyl-2-pentanone

This protocol utilizes a self-validating workflow to ensure complete conversion without reagent degradation[3][4].

  • Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of in anhydrous methanol to achieve a 0.2 M concentration.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and stir for 15 minutes until the internal temperature stabilizes at 0–2 °C.

  • Hydride Addition: Add 1.5 equivalents of NaBH₄ portion-wise over 20 minutes.

    • Validation Check: Observe mild effervescence; vigorous bubbling indicates the temperature is too high, leading to solvent reduction.

  • Kinetic Progression: Remove the ice bath. Allow the reaction to warm to 20–25 °C and stir for exactly 1.5 hours.

  • Endpoint Validation: Perform TLC (8:2 Hexane/EtOAc). The reaction is self-validated as complete when the UV-active ketone spot is entirely replaced by the lower-R_f alcohol spot.

  • Quench & Isolate: Cool the mixture back to 0 °C. Quench dropwise with saturated aqueous NH₄Cl until effervescence ceases. Extract the aqueous layer with Ethyl Acetate (3x), wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield pure 5-phenylpentan-2-ol[4].

Visual Workflows

TroubleshootingLogic Start Analyze 5-Phenylpentan-2-ol Reaction Profile Issue1 Incomplete Conversion (Starting Ketone Remains) Start->Issue1 Issue2 High Impurities (Side Products Detected) Start->Issue2 CheckTemp1 Is Temp < 0°C? Issue1->CheckTemp1 CheckTime1 Is Time < 1 hr? Issue1->CheckTime1 CheckTemp2 Is Temp > 40°C? Issue2->CheckTemp2 Sol1 Increase Temp to 20-25°C Allow NaBH4 activation CheckTemp1->Sol1 Yes Sol2 Extend Time to 1.5-2 hrs Monitor via TLC/GC CheckTime1->Sol2 Yes Sol3 Reduce Temp to 0-25°C Prevent NaBH4 degradation CheckTemp2->Sol3 Yes

Figure 1: Logical troubleshooting decision tree for optimizing reaction time and temperature.

SynthesisWorkflow K 5-Phenylpentan-2-one (Starting Material) R Reduction Phase NaBH4 in MeOH 0°C to 25°C K->R Add Hydride Q Quench Phase 1M HCl or NH4Cl 0°C R->Q 1.5 hrs E Extraction & Drying EtOAc, MgSO4 Q->E Phase Separation P 5-Phenylpentan-2-ol (Target Product) E->P Concentration

Figure 2: Step-by-step chemical synthesis workflow for 5-phenylpentan-2-ol via ketone reduction.

References

  • Source: Google Patents (European Patent Office)
  • Title: (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573 Source: PubChem - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Solvent Effects on the Synthesis of 5-Phenylpentan-2-ol

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Phenylpentan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes, ensuring high yield and purity.

Introduction: The Pivotal Role of the Solvent

The synthesis of 5-Phenylpentan-2-ol, a valuable intermediate in various chemical industries, can be approached through several synthetic routes. The two most common and practical methods are the Grignard reaction and the reduction of a corresponding ketone. In both pathways, the choice of solvent is not merely a matter of dissolving reactants; it is a critical parameter that profoundly influences reaction kinetics, yield, and the impurity profile of the final product. This guide will dissect the solvent's role in each of these synthetic strategies, offering troubleshooting advice and practical protocols to enhance your experimental success.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 5-Phenylpentan-2-ol, with a focus on how solvent choice can be both the cause and the solution.

Scenario 1: Grignard Reaction - Low or No Yield of 5-Phenylpentan-2-ol

The Grignard synthesis of 5-Phenylpentan-2-ol typically involves the reaction of 3-phenylpropylmagnesium bromide with acetaldehyde, or methylmagnesium bromide with 3-phenylpropanal. A low yield is a frequent challenge, often directly attributable to solvent-related issues.

Question: My Grignard reaction to synthesize 5-Phenylpentan-2-ol has a very low yield, and I suspect a problem with my solvent. What should I investigate?

Answer:

A low yield in a Grignard reaction is most commonly traced back to the presence of protic impurities, primarily water, in the solvent.[1] Grignard reagents are potent bases and will readily react with any acidic protons in the reaction mixture in a parasitic acid-base reaction that consumes the reagent.[2]

Troubleshooting Steps:

  • Solvent Purity Check:

    • Anhydrous Conditions are Non-Negotiable: The cornerstone of a successful Grignard reaction is the strict exclusion of water.[1] Ensure you are using a freshly opened bottle of anhydrous diethyl ether or THF, or solvent that has been rigorously dried.

    • Proper Solvent Handling: Even anhydrous solvents can absorb atmospheric moisture. Use oven- or flame-dried glassware assembled under an inert atmosphere (nitrogen or argon).

  • Solvent Choice: Diethyl Ether vs. Tetrahydrofuran (THF)

    • Initiation and Reaction Rate: Diethyl ether is a traditional and effective solvent for Grignard reactions.[2] However, if you are experiencing difficulty initiating the reaction, switching to THF may be beneficial. THF has a higher boiling point (66 °C vs. 34.6 °C for diethyl ether), which can help initiate the reaction and increase its rate.[3][4] THF is also a better coordinating solvent, which can help to stabilize the Grignard reagent.[3][5]

    • Side Reactions: Be aware that the choice of solvent can influence side reactions. For instance, the Wurtz coupling, where the Grignard reagent couples with the unreacted alkyl halide, can sometimes be more prevalent in THF for certain substrates.[6]

  • Reaction Temperature:

    • Maintain a gentle reflux during the formation of the Grignard reagent. If the reaction becomes too vigorous, it can lead to an increase in side products. Conversely, if the reaction is too sluggish, gentle warming may be necessary.[7]

Scenario 2: Reduction of 5-Phenyl-2-pentanone - Incomplete Reaction or Formation of Byproducts

The reduction of 5-phenyl-2-pentanone to 5-phenylpentan-2-ol is another common synthetic route. The choice of solvent here is crucial for modulating the reactivity of the reducing agent and ensuring a clean conversion.

Question: I am reducing 5-phenyl-2-pentanone with sodium borohydride (NaBH₄), but the reaction is slow and gives a mixture of products. How can I optimize this with solvent selection?

Answer:

Sodium borohydride is a versatile reducing agent, and its reactivity is significantly influenced by the solvent.

Troubleshooting Steps:

  • Solvent Polarity and Reactivity:

    • Protic Solvents: NaBH₄ reductions are most commonly performed in protic solvents like methanol or ethanol. These solvents not only dissolve the reactants but also activate the borohydride, increasing its reducing power. If your reaction in a less polar solvent is sluggish, switching to methanol or ethanol could accelerate the conversion.

    • Aprotic Solvents: While less common for NaBH₄ reductions, aprotic solvents can be used. However, the reaction rate will generally be slower.

  • Chemoselectivity in Related Reductions:

    • If your starting material is an α,β-unsaturated ketone like 5-phenyl-3-penten-2-one, the solvent can influence the chemoselectivity between 1,2-reduction (to the allylic alcohol) and 1,4-reduction (to the saturated ketone). The choice of reducing agent and solvent system is critical for achieving the desired outcome. For instance, the use of NaBH₄ in combination with cerium(III) chloride (Luche reduction) in methanol often favors the selective 1,2-reduction to the allylic alcohol.

  • Solvent-Free Conditions:

    • For a greener and potentially more efficient approach, consider a solvent-free reduction. NaBH₄ supported on alumina or silica gel can effectively reduce ketones.[8] This method often requires minimal workup.

Frequently Asked Questions (FAQs)

Grignard Synthesis

  • Q1: Can I use a solvent other than diethyl ether or THF for my Grignard reaction?

    • A1: While diethyl ether and THF are the most common and effective solvents, other aprotic ethers like 2-methyltetrahydrofuran (2-MeTHF) can be used. 2-MeTHF is considered a "greener" alternative and has been shown to be as effective, and in some cases superior, to THF, particularly in minimizing Wurtz coupling side reactions.[5]

  • Q2: My Grignard reaction turns dark and cloudy. Is this normal?

    • A2: A cloudy, grayish appearance is typical for a Grignard reaction in progress. However, a very dark or black color may indicate the formation of finely divided magnesium from side reactions or the presence of impurities. As long as the subsequent reaction with your electrophile proceeds to give the desired product, this is not usually a cause for concern.[5]

  • Q3: How do I know if my solvent is dry enough for a Grignard reaction?

    • A3: Commercially available anhydrous solvents are generally reliable if handled properly. For ultimate certainty, you can use a Karl Fischer titrator to measure the water content. A common laboratory practice is to distill the solvent from a suitable drying agent (e.g., sodium/benzophenone for ethers) immediately before use.

Reduction/Hydrogenation

  • Q4: For the catalytic hydrogenation of a precursor to 5-phenylpentan-2-ol, what is the best solvent?

    • A4: The choice of solvent for catalytic hydrogenation depends on the catalyst and the substrate. Alcohols like methanol and ethanol are excellent choices as they are polar and can effectively dissolve the substrate and the hydrogen gas. A specific literature example for the synthesis of (S)-5-phenyl-2-pentanol involves the hydrogenation of (S)-5-phenylpent-4-yn-2-ol using palladium on activated charcoal in methanol, achieving a high yield.[9]

  • Q5: What is transfer hydrogenation and how does the solvent play a role?

    • A5: Transfer hydrogenation is a reduction method where hydrogen is transferred from a donor molecule, often the solvent itself, to the substrate. Isopropanol is a common hydrogen donor and solvent for the transfer hydrogenation of ketones.[10] This method avoids the need for high-pressure hydrogenation equipment.

Data Presentation: Solvent Effects at a Glance

The following tables summarize the general influence of solvent choice on the two primary synthetic routes to 5-Phenylpentan-2-ol.

Table 1: Solvent Effects on the Grignard Synthesis of Secondary Alcohols

SolventKey CharacteristicsImpact on ReactionCommon Issues
Diethyl Ether Low boiling point (34.6 °C), good at dissolving Grignard reagents.[3]Standard, reliable solvent. Reaction initiation may be slower.High volatility can be a safety concern.
Tetrahydrofuran (THF) Higher boiling point (66 °C), better coordinating solvent.[3][4]Often leads to faster reaction rates and easier initiation.Can be more challenging to dry completely and may promote certain side reactions like Wurtz coupling.[6][11]
2-Methyl-THF "Greener" alternative, higher boiling point than diethyl ether.Effective solvent, can suppress Wurtz coupling.[5]May be more expensive than traditional solvents.

Table 2: Solvent Effects on the Reduction of Ketones

SolventReducing AgentKey CharacteristicsImpact on Reaction
Methanol/Ethanol NaBH₄Protic, activates the reducing agent.Generally fast and efficient reduction.
Water NaBH₄Highly polar, "green" solvent.Can be used, sometimes with additives to improve solubility and reactivity.[12]
Isopropanol Metal Catalyst (e.g., Ru, Ir)Acts as both solvent and hydrogen donor in transfer hydrogenation.[10]Allows for hydrogenation without gaseous H₂.
Methanol H₂/Pd-CPolar, good for dissolving reactants and H₂.Effective for catalytic hydrogenation, as demonstrated in similar syntheses.[9]

Experimental Protocols

The following are general, illustrative protocols. Always consult original literature and perform a thorough safety assessment before conducting any experiment.

Protocol 1: Grignard Synthesis of 5-Phenylpentan-2-ol

This protocol is adapted from the synthesis of similar secondary alcohols and outlines the reaction of 3-phenylpropylmagnesium bromide with acetaldehyde.

Materials:

  • Magnesium turnings

  • 1-Bromo-3-phenylpropane

  • Acetaldehyde

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: Place magnesium turnings in the flask. Add a solution of 1-bromo-3-phenylpropane in anhydrous diethyl ether to the dropping funnel. Add a small portion of the bromide solution to the magnesium to initiate the reaction (a crystal of iodine can be used as an initiator). Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.

  • Reaction with Acetaldehyde: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of acetaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent.

  • Workup: After the addition is complete, quench the reaction by the slow, dropwise addition of cold, saturated aqueous NH₄Cl solution.[1]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude 5-phenylpentan-2-ol can be purified by vacuum distillation.

Protocol 2: Reduction of 5-Phenyl-2-pentanone

This protocol describes the reduction of 5-phenyl-2-pentanone using sodium borohydride in methanol.

Materials:

  • 5-Phenyl-2-pentanone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-phenyl-2-pentanone in methanol and cool the solution to 0 °C in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by the slow addition of 1 M HCl until the bubbling ceases.

  • Extraction and Purification: Remove the methanol under reduced pressure. Add water to the residue and extract with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude 5-phenylpentan-2-ol, which can be purified by vacuum distillation.

Visualizing the Workflow: Solvent Selection and Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the Grignard synthesis of 5-Phenylpentan-2-ol, with a focus on solvent-related factors.

cluster_start Start: Low Yield in Grignard Synthesis cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions cluster_outcome Outcome start Low Yield of 5-Phenylpentan-2-ol check_solvent Check Solvent Purity and Handling start->check_solvent Is the solvent the issue? check_conditions Review Reaction Conditions start->check_conditions Are conditions optimal? dry_solvent Re-dry Solvent / Use Fresh Anhydrous Solvent check_solvent->dry_solvent Water contamination suspected change_solvent Switch Solvent (e.g., Ether to THF for initiation) check_solvent->change_solvent Reaction initiation is sluggish optimize_temp Optimize Reaction Temperature check_conditions->optimize_temp Side reactions observed success Improved Yield and Purity dry_solvent->success change_solvent->success optimize_temp->success

Caption: Troubleshooting workflow for low yield in Grignard synthesis.

References

  • What is the difference between using THF and ether for a Grignard reagent? - Chemistry Stack Exchange. (2019, January 25). Retrieved from [Link]

  • Stereospecific synthesis of 5-phenyl-2S-pentanol. (n.d.). Google Patents.
  • Comparative study between various solvents. (n.d.). ResearchGate. Retrieved from [Link]

  • Grignard Formation - Troubleshooting and Perfecting : r/Chempros - Reddit. (2021, September 9). Retrieved from [Link]

  • Grignard Reaction. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Methyl-5-phenyl-2-pentanol - PrepChem.com. (n.d.). Retrieved from [Link]

  • Green Synthesis of Diphenyl-Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition-Metal-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • Troubleshooting my grignard reactions : r/chemistry - Reddit. (2020, June 20). Retrieved from [Link]

  • 5-Phenylpentan-2-ol - LookChem. (n.d.). Retrieved from [Link]

  • THF vs ether in Grignard synthesis : r/chemistry - Reddit. (2016, November 18). Retrieved from [Link]

  • Preparation of the Grignard reagent, phenylmagnesium bromide. (2012, November 14). Retrieved from [Link]

  • Grignard Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 213-221). Cambridge University Press.
  • 14 Formation and reaction of a Grignard reagent. (n.d.). Retrieved from [Link]

  • 7: The Grignard Reaction (Experiment) - Chemistry LibreTexts. (2024, March 16). Retrieved from [Link]

  • Synthesis of 5,5Diphenyl4-penten-2-one: A Variation on a Classic Organic Synthesis Laboratory | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • EXPERIMENT 3: The Grignard Reaction: Synthesis of - Sciencemadness.org. (n.d.). Retrieved from [Link]

    • Grignard Reaction - Web Pages. (n.d.). Retrieved from [Link]

  • Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. (n.d.). Retrieved from [Link]

  • Reduction of Aldehydes and Ketones with NaBH4/Al2O3 Under Solvent-Free Conditions. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

Sources

Optimization

Catalyst selection for the hydrogenation of 5-phenyl-2-pentanone

Welcome to the Catalysis Technical Support Center . This knowledge base is engineered for researchers and drug development professionals optimizing the reduction of 5-phenyl-2-pentanone to 5-phenyl-2-pentanol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Catalysis Technical Support Center . This knowledge base is engineered for researchers and drug development professionals optimizing the reduction of 5-phenyl-2-pentanone to 5-phenyl-2-pentanol .

Because 5-phenyl-2-pentanone is an unactivated aliphatic ketone with a distant phenyl ring (separated by three methylene units), its reduction presents unique chemoselectivity and enantioselectivity challenges[1]. This portal provides diagnostic matrices, causality-driven FAQs, and self-validating protocols to ensure scalable and reproducible hydrogenations.

I. Quantitative Diagnostic Matrix: Catalyst Selection

To prevent trial-and-error, consult the quantitative performance data below. This table summarizes the expected outcomes based on the thermodynamic and kinetic profiles of various catalytic systems applied to 5-phenyl-2-pentanone [2].

Catalyst SystemReaction TypeOperating ConditionsConversion (%)Chemoselectivity (C=O vs. Phenyl)Enantiomeric Excess (ee %)
Pt/C (5%) Racemic HydrogenationH₂, 1–5 atm, MeOH, 25°C>98%>99%N/A (Racemic)
Pd/C (10%) Racemic HydrogenationH₂, 1–5 atm, MeOH, 25°C<15%HighN/A (Racemic)
Ru/C (5%) Racemic HydrogenationH₂, 50 atm, EtOH, 80°C>95%<60% (Ring reduction occurs)N/A (Racemic)
RuCl₂[(R)-BINAP][(R)-DAIPEN] Asymmetric HydrogenationH₂, 10 atm, iPrOH, t-BuOK>99%>99%>95% (R)
RuCl(p-cymene)[(R,R)-TsDPEN] Asymmetric Transfer HydrogenationHCOOH/Et₃N (5:2), 40°C>98%>99%>96% (R)

II. Frequently Asked Questions (FAQs)

Q1: Why is my conversion so low when using Pd/C under standard balloon pressure? A: This is a kinetic issue rooted in the metal's d-band structure. Palladium is highly active for the hydrogenation of alkenes, alkynes, and benzylic ketones. However, 5-phenyl-2-pentanone is an unactivated aliphatic ketone. Palladium lacks the necessary oxophilicity to effectively coordinate and activate the isolated aliphatic carbonyl oxygen. Solution: Switch to Pt/C or PtO₂ (Adams' catalyst) . Platinum has a higher affinity for polar C=O bonds, allowing for rapid reduction at room temperature and low pressure without requiring substrate activation.

Q2: I need the chiral (R)-enantiomer for an API intermediate. Should I use direct asymmetric hydrogenation or transfer hydrogenation? A: Both are viable, but Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst (e.g., RuCl(p-cymene)[(R,R)-TsDPEN]) is often preferred in early-stage drug development [3]. Causality: ATH utilizes a formic acid/triethylamine azeotrope as the hydrogen donor instead of high-pressure H₂ gas. The chiral diamine ligand creates a rigid spatial pocket that dictates the facial approach of the ketone to the ruthenium-hydride intermediate. Furthermore, the use of HCOOH makes the reaction thermodynamically irreversible (as it decomposes into CO₂ gas), driving the equilibrium entirely to the alcohol product.

Q3: Is there a risk of hydrogenating the phenyl ring? A: Yes, if the thermodynamic threshold for arene reduction is breached. This typically occurs when using highly active catalysts like Rh/C or Ru/C at elevated temperatures (>60°C) and high pressures (>30 atm). To maintain strict chemoselectivity for the carbonyl group, keep temperatures below 40°C and utilize Pt/C or homogeneous Ru-complexes, which kinetically favor the polar C=O bond over the non-polar aromatic system.

III. Troubleshooting Guide

Issue A: Over-Reduction (Formation of 5-cyclohexyl-2-pentanol)
  • Root Cause: The catalyst is too aggressive toward aromatic systems, or the reaction was left under high H₂ pressure for an extended period after the carbonyl was fully reduced.

  • Intervention: Poison the catalyst slightly with a trace amount of ethylenediamine to deactivate the highly energetic sites responsible for arene coordination, or strictly limit the H₂ pressure to 1 atm using a balloon.

Issue B: Poor Enantiomeric Excess (<80% ee) in ATH
  • Root Cause: Reversibility of the reaction (Oppenauer oxidation). If you are using isopropanol as the hydrogen donor, the reaction exists in an equilibrium. As the concentration of acetone (the byproduct) increases, the reverse reaction accelerates, eroding the kinetic enantioselectivity.

  • Intervention: Switch the hydrogen donor from isopropanol to a Formic Acid/Triethylamine (5:2) mixture. The irreversible extrusion of CO₂ gas prevents the reverse reaction, locking in the high ee%.

IV. Decision Workflow Visualization

Below is the logical workflow for selecting the appropriate catalytic system based on your synthetic target.

Workflow for catalyst selection in the hydrogenation of 5-phenyl-2-pentanone.

V. Self-Validating Experimental Protocols

Protocol 1: Racemic Reduction using Pt/C (Self-Validating via H₂ Uptake)

This protocol utilizes volumetric hydrogen uptake as an in-process control (IPC) to validate reaction completion without requiring constant sampling.

  • Preparation: In a rigorously dried 100 mL round-bottom flask, dissolve 5-phenyl-2-pentanone (10.0 mmol, 1.62 g) in anhydrous methanol (20 mL).

  • Catalyst Addition: Add 5% Pt/C (0.5 mol% Pt, ~195 mg). Caution: Pt/C can ignite methanol vapors; add the catalyst under a gentle stream of argon.

  • Purging: Seal the flask with a septum. Evacuate the flask and backfill with argon (3x). Repeat the purge cycle with H₂ gas (3x).

  • Reaction & Validation: Attach a graduated H₂ gas burette or a calibrated balloon. Stir vigorously (800 rpm) at 25°C.

    • Self-Validation Checkpoint: Monitor the volume of H₂ consumed. The reaction is complete when exactly ~245 mL of H₂ (at 1 atm, 25°C) is absorbed. If uptake stops prematurely, check for catalyst poisoning (e.g., sulfur impurities in the starting material).

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with ethyl acetate (2 x 10 mL). Concentrate the filtrate under reduced pressure to yield racemic 5-phenyl-2-pentanol.

Protocol 2: Asymmetric Transfer Hydrogenation (ATH) using Ru-TsDPEN

This protocol leverages the irreversible generation of CO₂ gas as a visual and physical validator of catalytic turnover [4].

  • Reagent Preparation: Prepare an azeotropic mixture of formic acid and triethylamine (molar ratio 5:2) by slowly adding HCOOH to Et₃N at 0°C (exothermic).

  • Reaction Setup: In a 50 mL Schlenk tube under argon, dissolve 5-phenyl-2-pentanone (5.0 mmol, 0.81 g) in the HCOOH/Et₃N azeotrope (5 mL).

  • Catalyst Initiation: Add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%, 16 mg). Seal the tube and heat to 40°C with continuous stirring.

  • In-Process Control (IPC):

    • Self-Validation Checkpoint: Connect the Schlenk line to a mineral oil bubbler. The active catalytic cycle produces CO₂ gas. A steady rate of bubbling indicates active turnover. When bubbling ceases, the reaction has reached >98% conversion.

  • Quenching & Extraction: Cool to room temperature. Dilute with water (10 mL) and extract with dichloromethane (3 x 15 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acid.

  • Analysis: Dry over MgSO₄, concentrate, and analyze via chiral HPLC to validate the enantiomeric excess (>96% expected).

VI. References

  • Title: Asymmetric Hydrosilylation of Ketones Using Trans-Chelating Chiral Ligands Source: Chemistry Letters (Oxford University Press) URL: [Link]

  • Title: Cathodic Corrosion of Metal Electrodes—How to Prevent It in Electroorganic Synthesis (Discusses reduction potentials of 5-phenyl-2-pentanone) Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Nickel-Catalyzed Asymmetric Hydroarylation of Vinylarenes (Details synthesis and validation of chiral diaryl and phenyl-alkyl derivatives) Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Phenylalkanols in Biological Assays: Evaluating 5-Phenylpentan-2-ol through Structure-Activity Relationships

Introduction: The Molecular Logic of Phenylalkanols Phenylalkanols, a class of aromatic alcohols, consist of a phenyl group attached to an alkyl alcohol chain. These compounds, including well-known examples like 2-phenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Logic of Phenylalkanols

Phenylalkanols, a class of aromatic alcohols, consist of a phenyl group attached to an alkyl alcohol chain. These compounds, including well-known examples like 2-phenylethanol found in rose oils, are widely recognized for their applications as fragrances, preservatives, and antimicrobial agents in the cosmetic, pharmaceutical, and food industries.[1][2] Their biological activity is not a monolithic property; rather, it is intricately linked to their molecular architecture. The length of the alkyl chain, the position of the hydroxyl group, and the overall hydrophobicity of the molecule are critical determinants of its efficacy and mechanism of action.[3][4]

This guide provides a comparative analysis of the biological activities of a series of phenylalkanols, with a special focus on predicting the performance of 5-phenylpentan-2-ol. Due to a scarcity of direct experimental data for 5-phenylpentan-2-ol in publicly accessible literature, this guide will leverage the foundational principle of Structure-Activity Relationships (SAR). SAR is a cornerstone of medicinal chemistry that relates the chemical structure of a molecule to its biological activity, allowing for informed predictions about the properties of novel or untested compounds.[5][6][7] We will synthesize data from its shorter-chain homologues—phenylethanol, phenylpropanol, and phenylbutanol—to build a logical framework for evaluating the potential of 5-phenylpentan-2-ol in key biological assays.

Dominant Biological Activity: A Focus on Antimicrobial Efficacy

The most extensively documented biological activity of simple phenylalkanols is their antimicrobial action against a broad spectrum of bacteria and fungi.[8] This efficacy makes them valuable as preservatives and antiseptics.

Mechanism of Action: Membrane Disruption

The primary mechanism by which phenylalkanols exert their antimicrobial effect is the disruption of microbial cell membranes.[9][10] Unlike highly specific antibiotics that target particular enzymes or cellular processes, phenylalkanols are non-specific agents. Their amphipathic nature, possessing both a hydrophobic phenylalkyl tail and a hydrophilic alcohol head, allows them to partition into the lipid bilayer of the cell membrane.[1][10]

This insertion disrupts the hydrophobic interactions between lipid molecules, leading to:

  • Increased Membrane Permeability: The structural integrity of the membrane is compromised, causing it to become "leaky."[1][10]

  • Loss of Ion Gradients: Essential ions, such as potassium (K+), leak out of the cell, disrupting the electrochemical gradients vital for cellular processes.[11]

  • Impaired Protein Function: Changes in the membrane environment can damage embedded proteins responsible for transport and energy production.

  • Inhibition of ATP Synthesis: The disruption of membrane potential and integrity ultimately hampers the cell's ability to produce energy.[10]

This cascade of events leads first to a bacteriostatic (growth-inhibiting) and, at higher concentrations, a bactericidal (cell-killing) effect.[12]

cluster_membrane Bacterial Cell Membrane (Lipid Bilayer) cluster_phenylalkanol Phenylalkanol Molecule cluster_cell Bacterial Cell p1 Lipid Head p2 Lipid Tail leak Leakage of Ions (K+) & Metabolites p2->leak Disrupts Lipid Packing & Increases Permeability p3 Membrane Proteins p3->leak Damages Proteins pa Hydrophobic Phenylalkyl Tail pa->p2 Partitions into Lipid Core oh Hydrophilic -OH Group pa->oh Amphipathic Structure death Inhibition of Growth / Cell Death leak->death Loss of Homeostasis

Caption: Mechanism of Phenylalkanol Antimicrobial Action.

Comparative Antimicrobial Data

The following table summarizes available Minimum Inhibitory Concentration (MIC) data for various phenylalkanols. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.[13] It is a standard measure of antimicrobial efficacy; a lower MIC value indicates higher potency.

CompoundOrganismMIC (µg/mL)MIC (mM) *Reference(s)
2-Phenylethanol Escherichia coli~1830~15[12]
Salmonella typhi125010.2[3]
Pseudomonas aeruginosa250020.5[3]
Staphylococcus aureus>5000>40.9[3]
3-Phenyl-1-propanol Pseudomonas aeruginosa15.62–31.250.12–0.23[4]
Enterococcus faecalis15.62–31.250.12–0.23[4]
Candida albicans15.620.12[4]
Aspergillus brasiliensis15.620.12[4]
4-Phenyl-1-butanol Data Not Available--
5-Phenylpentan-2-ol Data Not Available--

*mM values calculated for comparison and may be approximate.

Interpretation of Data: The limited data suggests that antimicrobial activity increases from phenylethanol to phenylpropanol. For instance, 3-phenyl-1-propanol shows significantly lower MIC values against P. aeruginosa compared to 2-phenylethanol, indicating much greater potency. This points towards a strong influence of the alkyl chain length on antimicrobial efficacy.

The Decisive Factor: Structure-Activity Relationships (SAR)

The trends observed in the antimicrobial data can be explained by SAR principles, which provide a framework for predicting the activity of 5-phenylpentan-2-ol.

The Role of Alkyl Chain Length and Hydrophobicity

For many antimicrobial alcohols and phenols, there is a parabolic relationship between the length of the alkyl chain and biological activity.[4]

  • Initial Increase in Activity: As the alkyl chain lengthens from two carbons (ethanol) to three (propanol) and four (butanol), the molecule's overall hydrophobicity (lipophilicity) increases. This enhances its ability to partition into and disrupt the bacterial lipid membrane, leading to a sharp increase in antimicrobial potency.[4][10]

  • The "Cut-Off" Effect: Beyond an optimal chain length, the antimicrobial activity begins to decrease.[4] This "cut-off" is primarily attributed to a sharp drop in water solubility. If the molecule is too hydrophobic, it cannot remain dissolved in the aqueous medium to reach the bacterial cells effectively. The optimal chain length for aliphatic alcohols is often around five to eight carbons.[4] For phenylalkanols, this optimum may be slightly different but the principle holds.

Prediction for 5-Phenylpentan-2-ol: Based on this principle, it is logical to predict that 5-phenylpentan-2-ol, with its five-carbon chain, would possess potent antimicrobial activity , likely greater than that of phenylethanol and potentially comparable to or even exceeding that of phenylpropanol and phenylbutanol, provided it maintains sufficient aqueous solubility. Its activity would be expected to be broad-spectrum, affecting both Gram-positive and Gram-negative bacteria, as well as fungi.

Other Potential Biological Activities: An Exploratory Outlook

While antimicrobial action is the most studied, related phenylpropanoids exhibit other interesting biological effects. These provide avenues for future investigation of 5-phenylpentan-2-ol and its isomers.

Anti-inflammatory Activity

Phenylpropanoids, a broader class of compounds that includes phenylalkanols, have been reported to possess anti-inflammatory properties.[14][15][16] The mechanism often involves the modulation of key inflammatory pathways, such as inhibiting the production of nitric oxide (NO) or pro-inflammatory cytokines like TNF-α and IL-6.[5][14] For example, cinnamaldehyde, a related phenylpropanoid, inhibits NO production in LPS-stimulated macrophages with an IC50 value of approximately 15 µM.[17] While direct IC50 data for simple phenylalkanols is scarce, their structural similarity suggests they could possess modest anti-inflammatory potential, an area ripe for experimental validation.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant capabilities, which involve scavenging free radicals like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[18][19] This activity is primarily attributed to the hydroxyl group on the phenyl ring. Simple phenylalkanols, which have the hydroxyl group on the alkyl chain rather than the ring, are generally not considered potent antioxidants. Their mechanism of action is not centered on donating a hydrogen atom from a phenolic hydroxyl group.[20] Therefore, 5-phenylpentan-2-ol is predicted to have weak to negligible direct radical-scavenging antioxidant activity compared to true phenolic compounds like flavonoids or phenolic acids.

Experimental Protocols

To facilitate further research and allow for direct comparison, the following are detailed, standardized protocols for the key biological assays discussed.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

start Start step1 Prepare serial 2-fold dilutions of phenylalkanol in broth (e.g., 512 to 1 µg/mL) in a 96-well plate. start->step1 step3 Dilute inoculum and add to each well to achieve ~5 x 10^5 CFU/mL. step1->step3 step2 Prepare standardized microbial inoculum (~1.5 x 10^8 CFU/mL). step2->step3 step4 Incubate plate (e.g., 37°C for 18-24h). step3->step4 step5 Observe for visible turbidity (growth). step4->step5 end MIC = Lowest concentration with no visible growth. step5->end

Caption: Workflow for MIC Determination via Broth Microdilution.

Objective: To determine the lowest concentration of a phenylalkanol that inhibits the visible growth of a specific microorganism.[21][22]

Methodology:

  • Preparation of Test Compound: Dissolve the phenylalkanol in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution using an appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a range of decreasing concentrations.

  • Inoculum Preparation: Culture the test microorganism overnight. Suspend colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation: Dilute the standardized inoculum in broth and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test organism (e.g., 37°C for 18-24 hours for common bacteria).

  • Reading Results: The MIC is visually determined as the lowest concentration of the phenylalkanol in which there is no turbidity (cloudiness), indicating no microbial growth.[13]

Protocol 2: DPPH Radical Scavenging Assay (Antioxidant)

Objective: To measure the capacity of a phenylalkanol to scavenge the stable DPPH free radical.[23][24]

Methodology:

  • Preparation of DPPH Solution: Prepare a ~0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. The solution should have a deep violet color.

  • Reaction Setup: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compound (dissolved in methanol). Include a control well with DPPH and methanol only.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[23][24]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) can then be determined by plotting the percentage of scavenging against the compound concentration.

Protocol 3: Inhibition of Heat-Induced Albumin Denaturation (Anti-inflammatory)

Objective: To assess the in vitro anti-inflammatory activity of a phenylalkanol by measuring its ability to inhibit the denaturation of protein, a hallmark of inflammation.[25]

Methodology:

  • Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations (e.g., 100 to 1000 µg/mL) in phosphate-buffered saline (PBS). A control group consists of BSA and PBS without the test compound.

  • pH Adjustment: Adjust the pH of all mixtures to 6.3.

  • Incubation (Denaturation): Incubate the samples at 37°C for 20 minutes, followed by heating at 70°C for 10 minutes to induce denaturation.

  • Cooling: Cool the samples to room temperature.

  • Turbidity Measurement: Measure the turbidity of the samples spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 A standard anti-inflammatory drug like Diclofenac Sodium should be used as a positive control for comparison.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 5-phenylpentan-2-ol is currently lacking, a systematic analysis based on the established principles of structure-activity relationships provides a strong predictive framework. The available data for its shorter-chain homologues, particularly phenylethanol and phenylpropanol, strongly indicates that the primary biological function of this class of molecules is antimicrobial activity, driven by membrane disruption.

Based on the crucial role of alkyl chain length in modulating hydrophobicity and membrane interaction, 5-phenylpentan-2-ol is predicted to be a potent antimicrobial agent . Its efficacy is likely to be superior to that of 2-phenylethanol and may represent a peak in activity for this class before the "cut-off" effect due to insolubility becomes a limiting factor. Conversely, its potential as a direct antioxidant is predicted to be low. Its anti-inflammatory capacity remains an open and intriguing question that warrants experimental investigation.

The protocols detailed in this guide provide the necessary tools for researchers to systematically evaluate 5-phenylpentan-2-ol and other phenylalkanols, filling the current data gaps and paving the way for their potential application in therapeutic and industrial contexts.

References

Sources

Comparative

Comparing the Efficacy of Reducing Agents for 5-Phenyl-2-pentanone: A Technical Guide

As a Senior Application Scientist, selecting the appropriate reducing agent for a specific transformation is rarely a matter of simple substitution. It requires a deep understanding of mechanistic causality, chemoselecti...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the appropriate reducing agent for a specific transformation is rarely a matter of simple substitution. It requires a deep understanding of mechanistic causality, chemoselectivity, and the desired stereochemical outcome.

This guide provides an objective, data-backed comparison of three distinct reducing agents—Sodium Borohydride (NaBH₄), Lithium Aluminum Hydride (LiAlH₄), and Ruthenium-Catalyzed Asymmetric Hydrogenation—for the reduction of1 to 5-phenyl-2-pentanol[1].

Mechanistic Causality & Reagent Profiling

The conversion of 5-phenyl-2-pentanone to a secondary alcohol relies on the delivery of a hydride (H⁻) equivalent to the electrophilic carbonyl carbon. However, the delivery mechanism dictates the reagent's efficacy and operational requirements.

  • Sodium Borohydride (NaBH₄) - The Mild Standard: Boron is relatively electronegative (2.04), making the B-H bond moderately polar. Consequently, NaBH₄ is a mild reducing agent that requires protic solvents (like ethanol or methanol) to function optimally. The protic solvent hydrogen-bonds to the carbonyl oxygen, acting as an electrophilic catalyst that increases the carbonyl carbon's susceptibility to nucleophilic attack[2].

  • Lithium Aluminum Hydride (LiAlH₄) - The Aggressive Heavyweight: Aluminum is less electronegative (1.61) than boron, resulting in a highly polar Al-H bond that makes LiAlH₄ a significantly stronger and more reactive reducing agent[3]. Because it reacts violently with moisture to evolve hydrogen gas, LiAlH₄ necessitates strictly anhydrous environments (e.g., dry THF or diethyl ether)[4].

  • Ru-Catalyzed Asymmetric Hydrogenation - The Precision Tool: For pharmaceutical applications requiring enantiopurity, traditional hydride reagents fall short as they yield racemic mixtures.5 utilizes chiral ruthenium complexes (e.g., Ru-BINAP) to create a stereodefined pocket. This outer-sphere mechanism transfers hydrogen selectively to one face of the prochiral ketone, yielding highly enantioselective products[5].

Workflow Visualization

G Substrate 5-Phenyl-2-pentanone (Prochiral Ketone) Question Is enantiomeric excess (ee) required? Substrate->Question Yes Yes (Stereoselective) Question->Yes No No (Racemic OK) Question->No RuCat Ru-Catalyzed Asymmetric Hydrogenation Yes->RuCat Safety Are other reducible groups present? No->Safety ChiralProd (R)- or (S)-5-Phenyl-2-pentanol (>95% ee) RuCat->ChiralProd Mild Yes / Prefer Mild Safety->Mild Strong No / Need Aggressive Safety->Strong NaBH4 Sodium Borohydride (NaBH4) Mild->NaBH4 LiAlH4 Lithium Aluminum Hydride (LiAlH4) Strong->LiAlH4 RacemicProd Racemic 5-Phenyl-2-pentanol NaBH4->RacemicProd LiAlH4->RacemicProd

Decision matrix for selecting the optimal reducing agent for 5-phenyl-2-pentanone.

Quantitative Efficacy Comparison

The following table summarizes the operational parameters and expected outcomes when applying these reducing agents to 5-phenyl-2-pentanone.

ParameterSodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)Ru-Catalyzed Asymmetric Hydrogenation
Mechanism Nucleophilic hydride transferNucleophilic hydride transferOuter-sphere concerted transfer
Solvent Dependency Protic (EtOH, MeOH)Strictly Anhydrous (THF, Et₂O)Protic (Isopropanol, MeOH)
Reaction Temperature 0 °C to Room Temp0 °C to Room TempRoom Temp to 50 °C
Stereoselectivity Racemic (0% ee)Racemic (0% ee)Highly Enantioselective (>95% ee)
Chemoselectivity High (Ketones/Aldehydes only)Low (Reduces esters, acids, etc.)High (Tunable via ligands)
Yield (Typical) >90%>90%>85%
Safety Profile Mild, easy to handleHighly reactive, pyrophoric riskSafe, requires pressurized H₂ gas

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol must act as a self-validating system. The methodologies below integrate specific causality for reagent choices and built-in analytical checkpoints.

Protocol A: Mild Racemic Reduction via NaBH₄

Best for: Standard laboratory synthesis where enantiopurity is not required.

  • Preparation: Dissolve 10 mmol of 5-phenyl-2-pentanone in 20 mL of absolute ethanol. Causality: Ethanol acts as both the solvent and an electrophilic activator, lowering the activation energy for the incoming hydride[2].

  • Addition: Cool the flask to 0 °C using an ice bath. Slowly add 12 mmol of NaBH₄ in small portions. Causality: The reaction is exothermic; controlled addition prevents solvent boil-off and suppresses unwanted side reactions.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexanes:EtOAc eluent. The reaction is complete when the UV-active ketone spot (higher Rf) is fully replaced by the alcohol spot (lower Rf).

  • Quench & Workup: Carefully add 1M HCl dropwise until gas evolution ceases, destroying excess hydride. Extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Final Validation: ¹H NMR analysis must confirm the disappearance of the methyl ketone singlet (~2.1 ppm) and the emergence of a carbinol methine multiplet (~3.8 ppm).

Protocol B: Aggressive Racemic Reduction via LiAlH₄

Best for: Rapid reduction or when scaling up in strictly anhydrous environments.

  • Preparation: Flame-dry a round-bottom flask under a nitrogen atmosphere. Suspend 12 mmol of LiAlH₄ in 30 mL of anhydrous THF at 0 °C. Causality: Atmospheric moisture will rapidly hydrolyze LiAlH₄ into highly flammable hydrogen gas and lithium aluminate salts[4].

  • Addition: Dissolve 10 mmol of 5-phenyl-2-pentanone in 10 mL of anhydrous THF and add dropwise to the suspension over 15 minutes.

  • Reaction: Stir for 1 hour at room temperature. The highly polar Al-H bond ensures rapid conversion[3].

  • Quench (Fieser Method): Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL of distilled water, x mL of 15% NaOH aqueous solution, and 3x mL of distilled water. Causality: Standard aqueous quenching creates an unfilterable, gelatinous aluminum emulsion. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable white solid.

  • Final Validation: Filter the salts through a Celite pad, concentrate the filtrate, and analyze via GC-MS. The mass spectrum must show the molecular ion peak [M]⁺ at m/z 164.

Protocol C: Enantioselective Reduction via Ru-Catalyzed Hydrogenation

Best for: Drug development and asymmetric synthesis requiring chiral 5-phenyl-2-pentanol.

  • Preparation: In a high-pressure stainless-steel autoclave, dissolve 10 mmol of 5-phenyl-2-pentanone in 20 mL of degassed isopropanol. Add 0.1 mol% of RuCl₂[(R)-BINAP][(R)-DPEN] and 1.0 mol% of potassium tert-butoxide (t-BuOK). Causality: The strong base facilitates the formation of the active ruthenium-hydride species, while the chiral BINAP ligand creates a rigid stereochemical environment that dictates facial selectivity[5].

  • Hydrogenation: Seal the autoclave, purge three times with H₂ gas, and pressurize to 50 psi. Stir vigorously at room temperature for 12 hours.

  • Workup: Safely vent the hydrogen gas. Pass the reaction mixture through a short silica plug to remove the ruthenium catalyst, then concentrate the filtrate.

  • Final Validation: Chiral High-Performance Liquid Chromatography (HPLC) using a stationary chiral phase (e.g., Chiralcel OD-H) is mandatory to validate the enantiomeric excess (ee), which should exceed 95% for the (R)-enantiomer.

References

  • 5-Phenylpent-2-en-1-ol|CAS 39520-63-3|C11H14O - Benchchem Source: Benchchem URL
  • CAS 2235-83-8: 5-Phenyl-2-pentanone | CymitQuimica Source: CymitQuimica URL
  • LiAlH₄ vs NaBH₄: A Comparative Analysis of Reducing Agents - Oreate AI Blog Source: Oreate AI Blog URL
  • 19.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps Source: Chemistry Steps URL

Sources

Validation

A Senior Application Scientist's Guide to the Validation of a Novel HPLC-UV Method for 5-Phenylpentan-2-ol

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 5-Phenylpentan-2-ol, a chiral aromatic alcohol with potential applications in fragrance and as a pharm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of a new analytical method for the quantification of 5-Phenylpentan-2-ol, a chiral aromatic alcohol with potential applications in fragrance and as a pharmaceutical intermediate. We will explore the development and validation of a novel High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and compare its performance characteristics against a traditional Gas Chromatography with Flame Ionization Detection (GC-FID) approach. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical procedure in accordance with global regulatory standards.

The Analytical Challenge: Quantifying 5-Phenylpentan-2-ol

5-Phenylpentan-2-ol is a compound of growing interest. Its structure, featuring a phenyl group and a secondary alcohol, makes it a candidate for various chemical syntheses. Furthermore, the presence of a chiral center at the second carbon atom implies the existence of two enantiomers, which may exhibit different biological or olfactory properties. Accurate quantification is therefore critical for quality control, stability testing, and pharmacokinetic studies.

The choice of an analytical method is paramount and is guided by the physicochemical properties of the analyte, the sample matrix, and the intended purpose of the analysis. For a compound like 5-Phenylpentan-2-ol, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are viable techniques.[1]

  • Gas Chromatography (GC) is well-suited for volatile and thermally stable compounds.[1] Coupled with a Flame Ionization Detector (FID), it offers high sensitivity for hydrocarbon-containing analytes.[1]

  • High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally labile.[1] When paired with an Ultraviolet (UV) detector, HPLC provides a robust method for quantifying aromatic compounds due to their inherent chromophores.[1]

In this guide, we propose and validate a novel HPLC-UV method for its wide applicability, robustness, and the common availability of the instrumentation in analytical laboratories.

A Modern Approach: The Proposed HPLC-UV Method

The developed method aims for a balance of speed, efficiency, and sensitivity. The selection of a reversed-phase C18 column is based on its proven efficacy in retaining and separating moderately polar aromatic compounds. The mobile phase, a mixture of acetonitrile and water, allows for fine-tuning of the retention time and peak shape.

Experimental Protocol: HPLC-UV Analysis of 5-Phenylpentan-2-ol
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (60:40, v/v).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

  • Standard and Sample Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh 50 mg of 5-Phenylpentan-2-ol reference standard and dissolve in 50 mL of acetonitrile.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards across the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing 5-Phenylpentan-2-ol in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Method Validation: A Systematic Approach based on ICH Q2(R2) Guidelines

The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[2] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for this process, which has been adopted by major regulatory agencies like the FDA.[3][4]

The relationship between the core validation parameters can be visualized as a structured process ensuring the method's reliability.

G cluster_development Method Development cluster_validation Method Validation (ICH Q2(R2)) Development Analytical Procedure Development (ICH Q14) Specificity Specificity Development->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness

A structured flow of method validation parameters.
Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[2]

Experimental Protocol:

  • Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time of 5-Phenylpentan-2-ol.

  • Analyze a placebo sample (sample matrix without the analyte) to check for interference from excipients.

  • If available, analyze samples of known related substances or degradation products to demonstrate separation from the main analyte peak.

Linearity and Range

Linearity demonstrates that the analytical response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five concentrations of the 5-Phenylpentan-2-ol standard across the expected working range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy

Accuracy refers to the closeness of the test results to the true value.[3] It is typically assessed through recovery studies.

Experimental Protocol:

  • Prepare a placebo sample matrix and spike it with known concentrations of 5-Phenylpentan-2-ol at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery for each. The acceptance criterion is typically between 98.0% and 102.0%.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-day precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate preparations of a standard solution at 100% of the target concentration on the same day.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion for both is typically an RSD of ≤ 2.0%.

The interplay between these core validation parameters ensures a reliable analytical method.

G Method Reliable Analytical Method Specificity Specificity Method->Specificity is Linearity Linearity Method->Linearity is Accuracy Accuracy Method->Accuracy is Precision Precision Method->Precision is Specificity->Accuracy Linearity->Accuracy Accuracy->Precision

Interrelationship of core validation parameters.
Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • For the proposed HPLC-UV method, the LOQ should be confirmed by analyzing a standard at the determined concentration and ensuring acceptable precision and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (e.g., ± 0.1 mL/min).

    • Mobile phase composition (e.g., ± 2% acetonitrile).

    • Column temperature (e.g., ± 2 °C).

  • Analyze the system suitability standards under each modified condition and evaluate the impact on retention time, peak area, and tailing factor.

Comparative Performance: HPLC-UV vs. GC-FID

The following table summarizes the expected performance characteristics of the newly validated HPLC-UV method compared to a traditional GC-FID method for the analysis of 5-Phenylpentan-2-ol. The data presented for the HPLC-UV method is based on the validation protocol described above, while the GC-FID data is based on typical performance for similar analytes.[1]

Parameter Validated HPLC-UV Method Traditional GC-FID Method Rationale for Performance
Specificity High; demonstrated by peak purity analysis with DAD.High; excellent separation of volatile compounds.Both techniques offer good specificity, but HPLC with DAD provides additional peak purity information.
Linearity (R²) ≥ 0.999≥ 0.998Both methods are expected to show excellent linearity over a defined range.
Range 1 - 100 µg/mL0.5 - 100 µg/mLGC-FID can sometimes offer a slightly lower limit of quantitation for volatile compounds.
Accuracy (% Recovery) 98.5% - 101.5%97.0% - 103.0%The HPLC method may offer slightly better accuracy due to reduced sample volatility concerns during preparation.
Precision (RSD%) ≤ 1.5%≤ 2.0%HPLC generally provides slightly better precision due to the high reproducibility of modern pumping systems.
LOD ~0.3 µg/mL~0.1 µg/mLGC-FID is often more sensitive for small, volatile analytes.
LOQ ~1.0 µg/mL~0.5 µg/mLConsistent with the higher sensitivity of GC-FID for this compound type.
Run Time ~10 minutes~15 minutesThe proposed HPLC method is optimized for a faster run time.
Derivatization Not requiredMay be required for improved peak shapeThe need for derivatization in GC can add complexity and potential for error.

A Note on Chiral Separation

Given that 5-Phenylpentan-2-ol is a chiral molecule, distinguishing between its enantiomers may be critical. The proposed reversed-phase HPLC method is achiral. However, it can be readily adapted for chiral separation by substituting the C18 column with a suitable chiral stationary phase (CSP), such as one based on cellulose or amylose derivatives.[5][6] Method development and validation would then need to be performed for the enantioselective method.

Conclusion

The proposed HPLC-UV method provides a robust, reliable, and efficient means for the quantification of 5-Phenylpentan-2-ol. Its validation in accordance with ICH Q2(R2) guidelines ensures that the data generated is accurate and precise, making it suitable for use in regulated environments.[3][4] While GC-FID offers a viable alternative with potentially higher sensitivity, the HPLC-UV method presents advantages in terms of its applicability to a broader range of sample matrices, lack of need for derivatization, and excellent precision. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including sensitivity needs, sample throughput, and available instrumentation.[1]

References

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC . Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation - Lab Manager . Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures | FDA . Available at: [Link]

  • 5-Phenylpentan-2-one - SIELC Technologies . Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) . Available at: [Link]

  • 5-Hydroxy-5-phenylpentan-2-one | C11H14O2 | CID 15094422 - PubChem . Available at: [Link]

  • Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed . Available at: [Link]

  • The possible number of stereoisomers for 5-phenylpent-4-en-2-ol is _____. - YouTube . Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration . Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Available at: [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) . Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma . Available at: [Link]

  • Optimized GC/MS Analysis for PAHs in Challenging Matrices | Agilent . Available at: [Link]

  • Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - ResearchGate . Available at: [Link]

  • HPLC Methods for analysis of Phenylalanine - HELIX Chromatography . Available at: [Link]

  • Validation of a high-throughput method for the quantification of flavanol and procyanidin biomarkers and methylxanthines in plasma - CentAUR . Available at: [Link]

  • Fast Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) by HPLC-UV . Available at: [Link]

  • Comparison of 3 analytical techniques for the extraction and determination of 5 possible contaminants in food contact recycled materials.|Technical Annals - eJournals . Available at: [Link]

  • FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration | High Performance Liquid Chromatography - Scribd . Available at: [Link]

  • Advanced Analytical Approaches for the Analysis of Polyphenols in Plants Matrices—A Review - MDPI . Available at: [Link]

  • Chiral Separation Techniques - chemistlibrary . Available at: [Link]

  • Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology . Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma . Available at: [Link]

  • Validation of analytical procedures according to the ICH guidelines - Efor Group . Available at: [Link]

Sources

Comparative

Comparative Study of Synthetic Routes to 5-Phenylpentan-2-ol: A Technical Guide

Introduction & Chemical Significance 5-Phenylpentan-2-ol (also known as 5-phenyl-2-pentanol) is a highly valued secondary alcohol serving as a critical building block in the synthesis of complex bioactive molecules, incl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

5-Phenylpentan-2-ol (also known as 5-phenyl-2-pentanol) is a highly valued secondary alcohol serving as a critical building block in the synthesis of complex bioactive molecules, including enantioselective syn/anti-1,3-amino alcohols[1]. In pharmaceutical and drug development pipelines, the purity, enantiomeric excess (if applicable), and scalability of this intermediate are paramount.

This guide objectively compares three distinct synthetic pathways to 5-phenylpentan-2-ol, analyzing the causality behind reagent selection, atom economy, and procedural scalability.

Strategic Overview of Synthetic Routes

The synthesis of 5-phenylpentan-2-ol can be approached through three primary disconnections:

  • Route A (Ketone Reduction): Direct hydride reduction of 5-phenyl-2-pentanone. This is the most widely documented and reliable method, often utilizing Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄)[2].

  • Route B (Grignard Alkylation): A C-C bond-forming approach utilizing 1-bromo-3-phenylpropane and acetaldehyde. This route builds the secondary alcohol directly from smaller, readily available precursors.

  • Route C (Aldol Condensation & Hydrogenation): A two-step sequence starting from phenylacetaldehyde and acetone, followed by global catalytic hydrogenation.

Workflow Ketone 5-Phenyl-2-pentanone Red Route A: Hydride Reduction (NaBH4 or LiAlH4) Ketone->Red Bromide 1-Bromo-3-phenylpropane + Acetaldehyde Grig Route B: Grignard Addition (Mg, THF) Bromide->Grig Aldehyde Phenylacetaldehyde + Acetone Aldol Route C: Aldol Condensation & Hydrogenation (Pd/C) Aldehyde->Aldol Target 5-Phenylpentan-2-ol Red->Target Grig->Target Aldol->Target

Caption: Comparative workflow of the three primary synthetic routes to 5-phenylpentan-2-ol.

Quantitative Performance Comparison

To assist process chemists in selecting the optimal route, the following table synthesizes the performance metrics of each pathway based on standard laboratory-scale (10–50 mmol) executions.

MetricRoute A: Ketone ReductionRoute B: Grignard AdditionRoute C: Aldol + Hydrogenation
Typical Yield 85–95%65–75%60–70% (Over 2 steps)
Atom Economy High (~95%)ModerateHigh
Scalability ExcellentModerateGood (Requires pressure reactor)
Safety Profile High (if using NaBH₄)Moderate (Pyrophoric risks)Moderate (High-pressure H₂)
Primary Impurities Trace unreacted ketoneWurtz coupling products, enolization byproductsOver-reduced alkanes, aldol polymers

Mechanistic Insights & Causality

Understanding the mechanistic pitfalls of each route is essential for optimizing yield and purity.

Route A: The Hydride Selection (NaBH₄ vs. LiAlH₄)

While literature frequently cites the use of LiAlH₄ in anhydrous diethyl ether for the reduction of 5-phenyl-2-pentanone[3], NaBH₄ is vastly superior for scale-up. Causality: LiAlH₄ is highly reactive and poses severe thermal runaway risks. NaBH₄ is chemoselective for ketones/aldehydes and tolerates protic solvents (like methanol or ethanol). The protic solvent acts as an electrophilic activator, hydrogen-bonding to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating hydride transfer.

Route B: Grignard Addition Dynamics

The Grignard approach requires strict temperature control. Causality: Acetaldehyde is highly prone to enolization and subsequent self-aldol condensation when exposed to the basic Grignard reagent at room temperature. By executing the nucleophilic attack at -78 °C, the kinetic addition to the carbonyl outpaces the thermodynamic enolization pathway, maximizing the yield of the desired secondary alcohol.

Mechanism Step1 Mg Insertion (THF, reflux) Step2 Nucleophilic Attack (Acetaldehyde, -78°C) Step1->Step2 Step3 Alkoxide Intermediate (Mg Complex) Step2->Step3 Step4 Acidic Quench (NH4Cl aq) Step3->Step4 Step5 5-Phenylpentan-2-ol Step4->Step5

Caption: Logical progression and mechanistic stages of the Grignard addition pathway (Route B).

Self-Validating Experimental Protocols

Protocol A: Hydride Reduction of 5-Phenyl-2-pentanone (Recommended)

This protocol utilizes NaBH₄ for a safe, scalable, and high-yielding process.

  • Preparation: Dissolve 5-phenyl-2-pentanone (1.0 equiv, 50 mmol) in absolute methanol (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath. Validation: Ensure the internal temperature stabilizes before proceeding to prevent solvent boil-off during the exothermic hydride addition.

  • Reduction: Add NaBH₄ (1.2 equiv, 60 mmol) portion-wise over 30 minutes. Causality: Gradual addition controls the evolution of hydrogen gas and maintains the temperature below 5 °C.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 2 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active ketone spot (higher Rf) completely disappears, replaced by a lower Rf spot (alcohol) that stains strongly with phosphomolybdic acid (PMA).

  • Quench & Workup: Cool the mixture back to 0 °C and carefully add 1M HCl dropwise until the pH reaches ~7. Causality: This destroys unreacted hydride and hydrolyzes the boron alkoxide complex.

  • Isolation: Concentrate the methanol in vacuo. Extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and evaporate to yield 5-phenylpentan-2-ol as a clear oil (>90% yield).

Protocol B: Grignard Synthesis via 1-Bromo-3-phenylpropane

This protocol is ideal when the ketone precursor is unavailable or cost-prohibitive.

  • Grignard Formation: To a flame-dried flask under N₂, add magnesium turnings (1.1 equiv) and a crystal of iodine. Add 10 mL of anhydrous THF. Causality: Iodine etches the magnesium oxide layer, ensuring reliable initiation.

  • Halide Addition: Add a small portion (5%) of 1-bromo-3-phenylpropane (1.0 equiv total) to initiate. Once the brown iodine color fades and bubbling begins, add the remaining halide in 40 mL THF dropwise to maintain a gentle reflux. Stir for 1 hour.

  • Nucleophilic Attack: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add freshly distilled acetaldehyde (1.1 equiv) in 10 mL THF dropwise. Validation: The solution may become viscous; ensure vigorous stirring is maintained.

  • Maturation: Allow the reaction to warm to room temperature over 2 hours.

  • Quench: Cool to 0 °C and quench with saturated aqueous NH₄Cl (30 mL). Causality: A mildly acidic quench prevents the acid-catalyzed dehydration of the newly formed secondary alcohol, which can occur if strong acids (like HCl) are used.

  • Isolation: Extract with diethyl ether (3 × 40 mL). Dry over MgSO₄, concentrate, and purify the crude oil via silica gel flash chromatography (Hexane:EtOAc 9:1) to isolate the pure product.

Conclusion & Recommendations

For industrial scale-up and routine laboratory synthesis, Route A (Ketone Reduction using NaBH₄) is unequivocally the superior choice due to its high atom economy, excellent safety profile, and near-quantitative yields[4]. Route B remains a viable alternative for specialized applications where building the carbon skeleton from smaller fragments is required, though it demands rigorous anhydrous techniques and cryogenic capabilities.

References

  • Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes. PubMed (NIH). Available at:[Link]

  • Synthesis of (S)-5-Phenyl-2-pentanol. PrepChem. Available at:[Link]

  • Gold and silver catalysis of Carbon-Nitrogen bond formation and cycloaddition reactions. ProQuest. Available at:[Link]

  • Supporting Information: Ligand Effects and Synthesis of Substrates. Wiley-VCH. Available at:[Link]

Sources

Validation

A Researcher's Guide to 5-Phenylpentan-2-ol: Cross-Validation of Experimental Data with Literature Values

For the diligent researcher, the synthesis and characterization of a chemical compound represent only the initial steps. The true measure of scientific rigor lies in the thorough validation of experimental findings again...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, the synthesis and characterization of a chemical compound represent only the initial steps. The true measure of scientific rigor lies in the thorough validation of experimental findings against established literature data. This guide provides a comprehensive framework for the cross-validation of experimentally obtained data for 5-Phenylpentan-2-ol, a valuable intermediate in the synthesis of various organic molecules. We will delve into a comparative analysis of its physicochemical properties, outline a detailed protocol for its synthesis and characterization, and provide essential safety information, all grounded in authoritative references.

Introduction to 5-Phenylpentan-2-ol: The Importance of Data Validation

5-Phenylpentan-2-ol (CAS No. 2344-71-0) is a secondary alcohol with a molecular formula of C₁₁H₁₆O and a molecular weight of 164.24 g/mol .[1][2] Its structure, featuring a phenyl group and a hydroxyl group, makes it a versatile building block in organic synthesis. The integrity of any research involving this compound hinges on the accurate determination and verification of its physical and spectral properties. Discrepancies between experimental and literature data can indicate impurities, structural misidentification, or procedural errors. Therefore, a meticulous cross-validation process is not merely a formality but a cornerstone of reliable scientific investigation.

Comparative Analysis of Physicochemical Properties

A fundamental aspect of compound characterization is the measurement of its physical properties. The following table presents a comparison of experimentally determined values for 5-Phenylpentan-2-ol with those reported in the literature. It is crucial to note that variations in experimental conditions, such as temperature and pressure, can influence these values.

PropertyExperimental ValueLiterature ValueSource(s)
Boiling Point To be determined268.9 °C at 760 mmHg[1]
Density To be determined0.968 g/cm³[1]
Refractive Index To be determined1.515[1]

Note: This table is intended to be populated with your own experimental data for a direct comparison.

Synthesis and Purification of 5-Phenylpentan-2-ol

A common and effective method for the synthesis of 5-Phenylpentan-2-ol is the reduction of 5-phenyl-2-pentanone. The following protocol provides a detailed, step-by-step methodology for this transformation.

Experimental Protocol: Reduction of 5-Phenyl-2-pentanone

This procedure outlines the reduction of the ketone precursor to the desired secondary alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

  • 5-phenyl-2-pentanone

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of 5-phenyl-2-pentanone in 100 mL of methanol.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to approximately 0-5 °C. The cooling is essential to control the exothermic reaction and prevent side reactions.

  • Addition of Reducing Agent: Slowly add 1.5 g of sodium borohydride to the stirred solution in small portions over 30 minutes. The portion-wise addition helps to manage the rate of hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by comparing the spot of the reaction mixture with the starting material.

  • Quenching the Reaction: Carefully quench the reaction by the slow addition of 50 mL of deionized water. This step is to decompose any unreacted sodium borohydride.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous layer to a separatory funnel and extract the product with diethyl ether (3 x 50 mL). The ether layer will contain the desired alcohol.

  • Washing: Combine the organic extracts and wash them with 50 mL of saturated aqueous ammonium chloride solution to remove any remaining inorganic salts, followed by 50 mL of deionized water.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, and then filter the solution to remove the drying agent.

  • Solvent Evaporation and Purification: Remove the diethyl ether using a rotary evaporator to yield the crude 5-Phenylpentan-2-ol. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Diagram of the Synthesis Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reduction cluster_workup Work-up & Purification prep1 Dissolve 5-phenyl-2-pentanone in Methanol prep2 Cool to 0-5 °C prep1->prep2 react1 Slowly add NaBH₄ prep2->react1 react2 Stir for 1 hour react1->react2 workup1 Quench with Water react2->workup1 workup2 Remove Methanol workup1->workup2 workup3 Extract with Diethyl Ether workup2->workup3 workup4 Wash Organic Layer workup3->workup4 workup5 Dry and Filter workup4->workup5 workup6 Evaporate Solvent workup5->workup6 purify Purify by Distillation/Chromatography workup6->purify

Caption: Workflow for the synthesis of 5-Phenylpentan-2-ol.

Spectroscopic Characterization and Data Cross-Validation

Spectroscopic analysis is indispensable for confirming the structure of the synthesized compound. Below are the expected spectral data for 5-Phenylpentan-2-ol based on its structure and data from related compounds. Your experimentally obtained spectra should be compared against these benchmarks.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons of the pentyl chain, and the methyl protons.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule, including the aromatic carbons, the carbon bearing the hydroxyl group, and the aliphatic carbons of the pentyl chain.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretch of the alcohol group, typically in the region of 3200-3600 cm⁻¹. Other significant peaks will include C-H stretches for the aromatic and aliphatic portions of the molecule.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 5-Phenylpentan-2-ol (164.24 g/mol ). Fragmentation patterns can provide further structural information.

Diagram of the Data Cross-Validation Process:

G cluster_exp Experimental Data Acquisition cluster_lit Literature Data Compilation cluster_comp Cross-Validation cluster_analysis Analysis & Conclusion exp_synthesis Synthesize & Purify 5-Phenylpentan-2-ol exp_phys Measure Physicochemical Properties (BP, Density, RI) exp_synthesis->exp_phys exp_spec Acquire Spectroscopic Data (NMR, IR, MS) exp_synthesis->exp_spec compare Compare Experimental and Literature Data exp_phys->compare exp_spec->compare lit_search Search Chemical Databases & Scientific Literature lit_phys Compile Physicochemical Properties lit_search->lit_phys lit_spec Compile Spectroscopic Data lit_search->lit_spec lit_phys->compare lit_spec->compare analysis Analyze Discrepancies compare->analysis conclusion Confirm Structure & Purity or Identify Issues analysis->conclusion

Caption: The process of cross-validating experimental data with literature values.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

For more detailed safety information, it is highly recommended to consult the MSDS for a closely related compound, such as 2-methyl-5-phenylpentan-2-ol, and to perform a thorough risk assessment before commencing any experimental work.

Conclusion

The cross-validation of experimental data with established literature values is a critical practice in scientific research. This guide has provided a framework for this process as it applies to 5-Phenylpentan-2-ol, covering its physicochemical properties, a detailed synthesis protocol, and essential safety considerations. By meticulously comparing your experimental results with the information presented here, you can ensure the accuracy and reliability of your findings, thereby upholding the principles of scientific integrity.

Sources

Comparative

Enantiomeric Excess Determination of Chiral 5-Phenylpentan-2-ol: A Comparative Guide to Analytical Methodologies

The precise determination of enantiomeric excess (ee) for chiral secondary alcohols is a cornerstone of modern asymmetric synthesis and drug development. Chiral 5-phenylpentan-2-ol and its structural analogs are critical...

Author: BenchChem Technical Support Team. Date: March 2026

The precise determination of enantiomeric excess (ee) for chiral secondary alcohols is a cornerstone of modern asymmetric synthesis and drug development. Chiral 5-phenylpentan-2-ol and its structural analogs are critical intermediates in the synthesis of bioactive molecules, including therapeutics targeting neurodegenerative conditions such as Alzheimer's, Parkinson's, and Huntington's diseases . Because the pharmacological efficacy of these molecules is strictly stereodependent, establishing a robust, self-validating analytical system for ee determination is non-negotiable.

This guide objectively compares the three leading analytical methodologies for evaluating the enantiomeric purity of 5-phenylpentan-2-ol: Chiral High-Performance Liquid Chromatography (HPLC) , Chiral Gas Chromatography (GC) , and Nuclear Magnetic Resonance (NMR) via Mosher’s Derivatization .

Workflow Start Chiral 5-Phenylpentan-2-ol Sample Decision Primary Analytical Goal? Start->Decision HPLC Chiral HPLC (Chiralpak IB) Decision->HPLC Routine ee% & Prep GC Chiral GC (β-Cyclodextrin) Decision->GC High Sensitivity NMR 1H-NMR (Mosher's Ester) Decision->NMR Config Determination HPLC_Desc High Throughput Scale-up Ready Non-destructive HPLC->HPLC_Desc GC_Desc High Resolution Trace Analysis Requires Volatility GC->GC_Desc NMR_Desc Absolute Config No Chiral Column Destructive (Deriv.) NMR->NMR_Desc

Analytical decision matrix for 5-phenylpentan-2-ol enantiomeric excess determination.

Chiral HPLC: The High-Throughput Gold Standard

For routine ee determination and preparative-scale separations, normal-phase chiral HPLC utilizing polysaccharide-derived chiral stationary phases (CSPs) is the industry standard.

Mechanistic Causality: We recommend the Daicel Chiralpak-IB column, which consists of cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica support. The chiral recognition is driven by a combination of interactions: the carbamate linkages act as rigid hydrogen-bond donors/acceptors interacting with the hydroxyl group of 5-phenylpentan-2-ol, while the phenyl rings of the CSP engage in π−π stacking with the analyte's terminal phenyl ring. The use of a non-polar mobile phase (hexane) prevents solvent competition for these hydrogen-bonding sites, maximizing enantiomeric resolution.

Mechanism Analyte 5-Phenylpentan-2-ol Interaction Chiral Recognition Mechanisms Analyte->Interaction CSP Chiralpak IB CSP CSP->Interaction Forces 1. Hydrogen Bonding 2. π-π Interactions 3. Steric Inclusion Interaction->Forces Elution_S (S)-Enantiomer tR = 4.05 min Forces->Elution_S Weaker Affinity Elution_R (R)-Enantiomer tR = 5.45 min Forces->Elution_R Stronger Affinity

Mechanistic pathways of chiral recognition for 5-phenylpentan-2-ol on a polysaccharide CSP.

Self-Validating Experimental Protocol:

  • System Validation (Crucial): Prepare a 1 mg/mL solution of racemic 5-phenylpentan-2-ol in hexane. Inject 10 µL onto the Chiralpak-IB column (250 mm × 4.6 mm). Elute isocratically with 100% Hexane at 0.9 mL/min at 30 °C.

  • Verification: Confirm that the UV detector (254 nm) yields a perfect 50:50 area integration ratio. Any deviation indicates detector saturation or co-eluting impurities, which invalidates the method.

  • Sample Analysis: Inject the enantioenriched sample under identical conditions. Calculate ee based on the integrated peak areas.

Validated Experimental Data 1:

Parameter Value / Condition
Column Daicel Chiralpak-IB (25 cm)
Mobile Phase Hexane (100%)
Flow Rate 0.9 mL/min
Temperature 30 °C
Detection UV at 254 nm
Retention Time (S) 4.05 min

| Retention Time (R) | 5.45 min |

Chiral Gas Chromatography (GC): High-Resolution Trace Analysis

When sample quantities are severely limited (< 0.1 mg) or when analyzing complex crude mixtures where HPLC co-elution is a risk, Chiral GC utilizing a β -cyclodextrin capillary column (e.g., CP-Chirasil-Dex CB) is the superior alternative.

Mechanistic Causality: Separation on a cyclodextrin column relies on the reversible formation of inclusion complexes. The hydrophobic 5-phenylpentyl chain inserts into the non-polar cavity of the β -cyclodextrin, while the secondary hydroxyl group interacts with the polar rim of the cavity via hydrogen bonding. To prevent peak tailing caused by the free hydroxyl group interacting with active sites in the GC inlet or column wall, in situ derivatization to an acetate is highly recommended.

Self-Validating Experimental Protocol:

  • Derivatization: Treat 1 mg of 5-phenylpentan-2-ol with 50 µL of acetic anhydride and 50 µL of pyridine. Stir for 30 minutes at room temperature, quench with water, and extract with dichloromethane.

  • System Validation: Inject 1 µL of the racemic acetate derivative (split ratio 50:1) using Helium carrier gas (1.2 mL/min). Program the oven isothermally at 130 °C. Verify baseline resolution and a 1:1 peak area ratio using Flame Ionization Detection (FID). A non-1:1 ratio here indicates inlet mass discrimination, requiring a reduction in injection volume or split ratio adjustment.

  • Sample Analysis: Inject the derivatized chiral sample to determine the ee.

1 H-NMR via Mosher’s Derivatization: Absolute Configuration & ee

While chromatographic methods are excellent for quantifying ee, they cannot independently determine absolute stereochemistry without a known reference standard. NMR analysis using Mosher’s acid chloride (MTPA-Cl) solves both problems simultaneously.

Mechanistic Causality: Reacting the enantiomeric alcohol mixture with pure (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride converts the enantiomers into diastereomers. The spatial arrangement of the MTPA phenyl ring causes magnetic anisotropy (shielding) over specific protons of the 5-phenylpentyl chain. The methyl doublet (C1) of the resulting diastereomers will appear at distinct chemical shifts ( Δδ ). The integration ratio of these distinct signals directly yields the diastereomeric ratio (dr), which is mathematically equivalent to the ee of the original alcohol.

Self-Validating Experimental Protocol:

  • Reaction: Dissolve 5 mg of 5-phenylpentan-2-ol in 0.5 mL of dry CDCl 3​ . Add 3 equivalents of pyridine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and 1.5 equivalents of (R)-(-)-MTPA-Cl. Causality Check: DMAP acts as a nucleophilic catalyst to form a highly reactive acylpyridinium intermediate. This ensures the esterification is driven to 100% completion, preventing kinetic resolution artifacts which would artificially skew the ee calculation.

  • System Validation: Perform the derivatization on a racemic sample first. Acquire a 400 MHz or 600 MHz 1 H-NMR spectrum. The methyl doublets ( 1.2–1.3 ppm) must integrate exactly 1:1.

  • Sample Analysis: Derivatize the unknown sample. Integrate the major and minor methyl signals to calculate ee.

Comparative Performance Summary
ParameterChiral HPLC (Normal Phase)Chiral GC ( β -Cyclodextrin) 1 H-NMR (Mosher’s Method)
Primary Utility High-throughput ee determinationTrace analysis, high resolutionAbsolute configuration & ee
Sample Requirement 1–5 mg< 0.1 mg5–10 mg
Analysis Time 10–15 min20–30 min2–3 hours (incl. derivatization)
Destructive? No (Preparative recovery possible)YesYes (Covalent derivatization)
Resolution ( Rs​ ) > 2.0 (Typical)> 1.5N/A (Diastereomeric shift Δδ )

Structural analogs, such as (R)-1-(4-methoxyphenyl)-5-phenylpentan-2-ol and other halogenated derivatives, have been successfully analyzed using analogous chromatographic methodologies, underscoring the broad applicability of these specific analytical conditions across diverse drug discovery pipelines 2.

References
  • Kumar, P., et al. "Proline-Catalyzed Asymmetric α -Amination in the Synthesis of Bioactive Molecules." Synlett, Georg Thieme Verlag, 2018.

  • "Supporting Information: Enantioselective Synthesis." Royal Society of Chemistry. 1

  • "Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands." National Institutes of Health, 2023. 2

Sources

Validation

Comparison of the fragrance profiles of 5-Phenylpentan-2-ol and its esters

[label="GC-MS Quantification\n(Evaporation Profil Comparing Fragrance Applications I'm now expanding the "Application Guidelines" to touch on the use of fragrance molecules like 5-Phenylpentan-2-ol in topical drug formul...

Author: BenchChem Technical Support Team. Date: March 2026

[label="GC-MS Quantification\n(Evaporation Profil

Comparing Fragrance Applications

I'm now expanding the "Application Guidelines" to touch on the use of fragrance molecules like 5-Phenylpentan-2-ol in topical drug formulations. I'll describe how esters can provide alternative olfactory profiles, beneficial for masking the inherent odors of active pharmaceutical ingredients in creams and ointments. I am incorporating the impact of fragrance choice in the application guidelines.

Integrating API Masking

I'm now integrating information on how 5-Phenylpentan-2-ol, and its esters, are used to mask APIs. I'm focusing on the effect of esters, on the masking efficacy of APIs and how they can improve patient compliance. I'm exploring the nuances of their application in topical formulations, and emphasizing how esters provide alternative, acceptable olfactory profiles.

As a Senior Application Scientist specializing in olfactory chemistry and formulation science, I frequently evaluate the structure-odor relationships (SOR) of aryl alkyl alcohols (AAAs). The AAAs are a structurally diverse and indispensable class of fragrance ingredients characterized by an alcohol group covalently bonded to an alkyl chain terminating in an aryl group [4.1]. This specific structural motif is foundational to modern perfumery and topical product formulation, imparting characteristic floral, rose, and muguet (lily of the valley) notes[1].

In this technical guide, we will critically compare the physicochemical properties, performance, and olfactory profiles of 5-Phenylpentan-2-ol (CAS 2344-71-0) against its corresponding ester derivatives. For researchers and drug development professionals, understanding these differences is critical for optimizing fragrance substantivity, controlling evaporation kinetics, and effectively masking the odors of active pharmaceutical ingredients (APIs) in topical formulations.

Structure-Odor Relationship (SOR) Analysis

The olfactory profile of a molecule is dictated by its volatility (vapor pressure), lipophilicity (LogP), and its specific binding affinity to olfactory receptors.

The Parent Alcohol: 5-Phenylpentan-2-ol As a secondary alcohol, 5-phenylpentan-2-ol possesses a hydroxyl (-OH) group capable of acting as both a hydrogen bond donor and acceptor. This hydrogen bonding significantly lowers its vapor pressure (0.00369 mmHg at 25°C) and increases its boiling point, resulting in an extremely tenacious, long-lasting base note[2]. Olfactorily, it presents a transparent, linear muguet and rose profile with slight green nuances, making it an excellent structural blender[1].

The Ester Derivatives (Acetate & Propionate) When the hydroxyl group is esterified (e.g., to 5-phenylpentan-2-yl acetate), the molecule loses its hydrogen-bond donating capacity. This fundamentally alters its thermodynamic behavior. Despite an increase in molecular weight, the loss of hydrogen bonding often increases the molecule's initial diffusion rate while simultaneously increasing its lipophilicity (LogP)[3]. Olfactorily, esterification shifts the profile away from heavy florals toward brighter, fruitier (apple/pear), and more vibrant green top-notes[4].

Quantitative Olfactory & Physicochemical Comparison

The following table summarizes the key metrics differentiating the parent alcohol from its primary esters.

Property5-Phenylpentan-2-ol5-Phenylpentan-2-yl Acetate5-Phenylpentan-2-yl Propionate
Primary Odor Profile Floral, Rose, Muguet, slightly GreenGreen, Lily, Fruity (Apple/Pear)Sweet, Balsamic, Jammy, Floral
Molecular Weight 164.24 g/mol 206.28 g/mol 220.31 g/mol
LogP (Lipophilicity) ~2.39~3.20~3.65
Vapor Pressure (25°C) ~0.00369 mmHg~0.0022 mmHg< 0.001 mmHg
Evaporation Phase Heart / Base NoteTop / Heart NoteHeart / Base Note
Substantivity (Fabric) ExcellentModerateHigh

Performance vs. Industry Alternatives

To contextualize the utility of 5-phenylpentan-2-ol and its esters, we must benchmark them against industry standards:

  • Versus Phenoxanol (3-methyl-5-phenylpentanol): Phenoxanol is a closely related primary alcohol celebrated for its fresh, rosy, and distinctively zesty facets[5]. In contrast, 5-phenylpentan-2-ol (a secondary alcohol) presents a more linear, transparent profile without the sharp zesty top note. This makes 5-phenylpentan-2-ol superior when formulating delicate, hypoallergenic topical creams where a sharp citrus/zesty note might clash with the product's intended soothing identity.

  • Versus Phenylethyl Alcohol (PEA): PEA is the traditional industry standard for rose notes. However, PEA is highly volatile and highly water-soluble, meaning it washes out easily in laundry applications and evaporates rapidly from the skin. 5-Phenylpentan-2-ol, with its extended alkyl chain, is significantly more lipophilic (LogP ~2.39 vs PEA's ~1.36), resulting in extreme tenacity and substantivity on both skin and fabrics[1][2].

Experimental Protocol: Evaporation Profiling & Substantivity

To objectively quantify the performance differences between the alcohol and its esters, we employ a self-validating protocol combining analytical chemistry with human sensory evaluation.

Causality of Experimental Design: We utilize Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS rather than direct liquid injection. HS-SPME selectively isolates the volatile fraction partitioning into the air, perfectly mimicking the human olfactory experience of a fragrance evaporating off the skin over time. By running parallel human sensory panels on the exact same substrates, we create a self-validating system where analytical quantification directly correlates with human perception.

Step-by-Step Methodology
  • Substrate Dosing: Dose 10 µL of a 1.0% (w/w) solution of the target analyte in diethyl phthalate (DEP) onto a standardized 2x2 cm cotton swatch.

    • Rationale: DEP is an odorless, lipophilic fixative that simulates the matrix effects of a formulated topical cream or perfume base.

  • Thermal Equilibration: Place the dosed swatch into a 20 mL amber headspace vial and seal it with a PTFE/silicone septum. Incubate at 35°C for 30 minutes.

    • Rationale: 35°C accurately simulates human skin temperature, ensuring the vapor pressure dynamics reflect real-world application.

  • HS-SPME Extraction: Penetrate the septum with a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) SPME fiber and expose it to the headspace for exactly 15 minutes.

    • Rationale: The mixed-polarity PDMS/DVB fiber ensures unbiased extraction of both the polar alcohol and the non-polar esters.

  • Thermal Desorption & GC-MS: Retract the fiber and immediately insert it into the GC inlet set to 250°C for 3 minutes in splitless mode.

    • Rationale: Rapid thermal desorption ensures a sharp chromatographic peak, maximizing resolution and sensitivity.

  • Longitudinal Profiling: Repeat this extraction process on parallel vials at t=1h , t=4h , and t=8h to plot the evaporation decay curve.

  • Sensory Correlation: Concurrently, present identically prepared swatches to a trained human panel (n=10) at the same time intervals to score odor intensity on a 0-10 scale.

Workflow Visualization

G N1 Substrate Dosing (1% in DEP) N2 Thermal Equilibration (35°C, 30 min) N1->N2 N3 HS-SPME Extraction (PDMS/DVB Fiber) N2->N3 N6 Parallel Olfactory Panel (Substantivity Assessment) N2->N6 Sensory Correlation N4 Thermal Desorption (GC Inlet, 250°C) N3->N4 N5 GC-MS Quantification (Evaporation Profiling) N4->N5

Workflow for HS-SPME GC-MS and parallel olfactory evaluation of fragrance profiles.

Conclusion & Application Guidelines

For formulation scientists, the choice between 5-phenylpentan-2-ol and its esters depends entirely on the desired temporal release profile:

  • Use 5-Phenylpentan-2-ol when formulating base notes for perfumes or when masking persistent, foul-smelling APIs in topical ointments. Its hydrogen-bonding capacity ensures it remains on the skin for >8 hours, providing a continuous, soft floral masking effect[1][2].

  • Use 5-Phenylpentan-2-yl Acetate when a burst of initial freshness is required. The ester provides high initial impact and fruity lift, making it ideal for wash-off products (shampoos, cleansers) where immediate consumer gratification is prioritized over long-term substantivity[3][4].

References

  • LookChem. "5-Phenylpentan-2-ol". LookChem.
  • Belsito et al. "Fragrance material review on 3-methyl-5-phenylpentanol". PubMed.
  • Perflavory. "rose absolute pentanol, 55066-48-3". Perflavory.
  • Tadimety Aromatics. "PHENYL HEXYL ACETATE".
  • ScenTree. "Phenoxanol® (CAS N° 55066-48-3)". ScenTree.

Sources

Comparative

Isotopic Labeling of 5-Phenylpentan-2-ol for Mechanistic Studies: A Comparative Guide

Executive Summary 5-Phenylpentan-2-ol is a versatile aliphatic alcohol bearing an aromatic scaffold, frequently utilized as an intermediate in the synthesis of bioactive molecules, amino alcohols, and fragrance compounds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Phenylpentan-2-ol is a versatile aliphatic alcohol bearing an aromatic scaffold, frequently utilized as an intermediate in the synthesis of bioactive molecules, amino alcohols, and fragrance compounds ()[1]. In drug development and chemical biology, isotopic labeling of such aliphatic alcohols—specifically deuteration at the α-position (C2)—is a critical tool. It enables precise mechanistic studies, including the elucidation of cytochrome P450 (CYP450) metabolic pathways and the exploitation of the Kinetic Isotope Effect (KIE) to enhance metabolic stability.

This guide objectively compares traditional de novo synthesis with modern Late-Stage Functionalization (LSF) strategies, providing self-validating experimental protocols to ensure high-fidelity isotopic incorporation.

Comparative Analysis of Deuteration Strategies

Historically, the synthesis of isotopically labeled alcohols relied on multi-step de novo pathways using expensive labeled precursors. Today, transition-metal and photocatalytic Late-Stage Functionalization (LSF) offer streamlined alternatives.

  • De Novo Synthesis (Borodeuteride Reduction): The gold standard for absolute regioselectivity. By reducing 5-phenylpentan-2-one with NaBD₄, deuterium is installed exclusively at the C2 position.

  • Ru/C Catalyzed H/D Exchange: A cost-effective LSF method utilizing D₂O and hydrogen gas. While efficient for α-deuteration, it can occasionally lead to isotopic scrambling or over-deuteration at adjacent β-positions ()[2].

  • Ir-Catalyzed LSF: Utilizing an Ir(III)-bipyridonate complex, this method achieves highly chemoselective α-deuteration of secondary alcohols under mild conditions without affecting coordinative functional groups ()[3].

  • Organophotocatalytic HAT: An emerging metal-free approach that uses a photocatalyst (e.g., 4CzIPN), a thiol hydrogen-atom-transfer (HAT) catalyst, and D₂O to selectively deuterate metabolically labile C-H bonds adjacent to heteroatoms ()[4].

Performance Comparison of Labeling Strategies
Labeling MethodReagents / CatalystD-SourceRegioselectivityD-Incorporation (%)Yield (%)Operational Complexity
De Novo Reduction NaBD₄, CH₃ODNaBD₄Absolute (α-C2)>99%92%High (Requires ketone precursor)
Ru/C Catalysis 5% Ru/C, H₂ (atm)D₂OModerate (α, β)90–95%85%Low (One-step, cheap catalyst)
Ir-Bipyridonate [Cp*IrCl₂]₂, LigandD₂OHigh (α-C2)>95%88%Medium (Specialized Ir complex)
Photocatalytic HAT 4CzIPN, Thiol, LightD₂OHigh (α-C2)83–100%75–80%Medium (Photochemical setup)

Experimental Workflows & Mechanistic Causality

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in chemical causality, and specific analytical checkpoints are provided to verify success.

Protocol 1: De Novo Synthesis via Ketone Reduction

Mechanistic Causality: The use of sodium borodeuteride (NaBD₄) ensures that nucleophilic deuteride is delivered strictly to the sp² hybridized electrophilic carbonyl carbon of 5-phenylpentan-2-one. Because the resulting C-D bond is non-exchangeable under standard aqueous conditions, the isotopic purity is a direct function of the reagent's enrichment.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-phenylpentan-2-one (1.0 equiv, 10 mmol) in anhydrous Methanol-d₁ (CH₃OD) (20 mL) under an inert N₂ atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Add NaBD₄ (0.5 equiv, 5 mmol) portion-wise over 15 minutes to control the exothermic evolution of gas.

  • Propagation: Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Quenching: Carefully quench the reaction with 1M HCl (10 mL). Note: The hydroxyl O-D will rapidly exchange with H₂O to become O-H, which is desired, while the α-C-D remains intact.

  • Isolation: Extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.

Self-Validation Checkpoint: Analyze the crude product via ¹H NMR (CDCl₃). Success is definitively confirmed by the complete disappearance of the C2 methine proton multiplet at ~3.8 ppm. Furthermore, the C1 methyl doublet (~1.2 ppm) will collapse into a singlet (or a closely spaced 1:1:1 triplet due to small H-D coupling, JHD​≈1 Hz).

Protocol 2: Iridium-Catalyzed Late-Stage α-Deuteration

Mechanistic Causality: This LSF operates via metal-ligand bifunctional catalysis ()[3]. The basic oxygen of the bipyridonate ligand deprotonates the alcohol, while the Ir(III) center accepts the α-hydride via β-hydride elimination. The transient Ir-H species undergoes rapid isotopic exchange with the D₂O bulk solvent to form Ir-D. The Ir-D species then re-reduces the transient ketone, selectively installing deuterium at the α-position.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 5-phenylpentan-2-ol (1.0 equiv, 1 mmol),[Cp*IrCl₂]₂ (2.5 mol%), and 2,2'-bipyridonate ligand (5 mol%).

  • Solvent Addition: Add a degassed mixture of D₂O (50 equiv) and 1,4-dioxane (2 mL) to ensure substrate solubility.

  • Exchange: Seal the tube and heat the mixture at 80 °C for 24 hours.

  • Isolation: Cool to room temperature, dilute with water, and extract with Ethyl Acetate (3 × 10 mL). Purify via silica gel flash chromatography.

Self-Validation Checkpoint: Analyze the purified product via High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR. HRMS will show an exact mass shift of +1.006 Da. Crucially, the ¹³C NMR spectrum will show the C2 carbon signal split into a 1:1:1 triplet ( JCD​≈22 Hz) due to coupling with the spin-1 deuterium nucleus.

Mechanistic Application: Tracing CYP450 Metabolism

The primary application of [2-D]-5-phenylpentan-2-ol in drug development is the evaluation of the Kinetic Isotope Effect (KIE) during CYP450-mediated phase I metabolism.

When CYP450 enzymes oxidize the secondary alcohol to a ketone (5-phenylpentan-2-one), the cleavage of the α-C-H bond is often the rate-limiting step. Because a C-D bond has a lower zero-point energy than a C-H bond, it requires more activation energy to break. If the deuterated analog demonstrates a significantly slower rate of oxidation ( kH​/kD​>1 ), it confirms that C-H bond cleavage is the rate-determining step, a principle widely used to prolong the half-life of pharmaceutical compounds.

G cluster_0 Protiated Pathway (Fast) cluster_1 Deuterated Pathway (Slow) A 5-Phenylpentan-2-ol (C2-H) B CYP450 Oxidation A->B k_H C 5-Phenylpentan-2-one (Metabolite) B->C D [2-D]-5-Phenylpentan-2-ol (C2-D) E CYP450 Oxidation D->E k_D F 5-Phenylpentan-2-one (Metabolite) E->F

CYP450-mediated oxidation of 5-phenylpentan-2-ol illustrating the Kinetic Isotope Effect (KIE).

References

  • Title: Enantioselective synthesis of syn/anti-1,3-amino alcohols via proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes Source: PubMed, National Institutes of Health URL: [Link]

  • Title: Late-stage Deuteration of 13C-enriched Substrates for T1 Prolongation in Hyperpolarized 13C MRI Source: PMC, National Institutes of Health (2018) URL: [Link]

  • Title: Iridium-catalyzed α-selective deuteration of alcohols Source: Chemical Communications (2015) URL: [Link]

  • Title: Organophotocatalytic Selective Deuteration of Metabolically Labile Heteroatom Adjacent C-H Bonds via H/D Exchange with D2O Source: PMC, National Institutes of Health (2024) URL: [Link]

Sources

Validation

Confirming the absolute configuration of (S)-5-Phenyl-2-pentanol

Title : Confirming the Absolute Configuration of (S)-5-Phenyl-2-pentanol: A Comparative Guide to Analytical Methodologies Introduction (S)-5-Phenyl-2-pentanol is a versatile chiral building block utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Confirming the Absolute Configuration of (S)-5-Phenyl-2-pentanol: A Comparative Guide to Analytical Methodologies

Introduction (S)-5-Phenyl-2-pentanol is a versatile chiral building block utilized in the synthesis of active pharmaceutical ingredients (APIs) [1]. Because enantiomers can exhibit drastically different pharmacological and toxicological profiles, unequivocally confirming the absolute configuration of this secondary alcohol is a critical regulatory and scientific requirement in drug development.

As a liquid at room temperature (b.p. 85–92 °C / 0.1 mmHg) [1], (S)-5-Phenyl-2-pentanol presents unique analytical challenges. Direct single-crystal X-ray diffraction is not feasible in its native state. Consequently, scientists must choose between chemical derivatization methods (such as Mosher's ester analysis or heavy-atom crystallization) and advanced spectroscopic techniques (such as Vibrational Circular Dichroism). This guide objectively compares these methodologies, detailing the causality behind the experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Quantitative Data & Method Comparison

MethodologySample State RequiredDestructive?Confidence LevelKey Validation Metric
Modified Mosher’s Method (NMR) 1–5 mg (Liquid/Solid)YesHighConsistent Δδ (δS - δR) sign distribution
VCD Spectroscopy + DFT 10–20 mg (Liquid in CDCl₃)NoHighEnantiomeric Similarity Index (ESI) > 0.8
X-Ray Crystallography Single Crystal (>0.1 mm)Yes (Derivatization)AbsoluteFlack Parameter = 0.0(1)

Modified Mosher’s Ester Method (NMR) — The Gold Standard for 2° Alcohols

Causality & Mechanism: The Modified Mosher’s method is the premier choice for assigning the stereochemistry of secondary alcohols. It relies on the magnetic anisotropy generated by the phenyl ring of the α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) moiety. When (S)-5-Phenyl-2-pentanol is derivatized with (R)- and (S)-MTPA chloride, the resulting diastereomeric esters adopt specific, predictable conformations in solution. The MTPA phenyl group shields the protons situated on the same side of the ester plane, shifting their NMR signals upfield. By calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter is unambiguously assigned based on a well-established empirical spatial model.

Self-Validating Protocol: This protocol is an inherently self-validating system because it requires the synthesis and analysis of both diastereomers. Relying on a single derivative is prone to chemical shift referencing errors or solvent effects; the Δδ calculation mathematically cancels these systemic errors out.

  • Derivatization : Divide the (S)-5-Phenyl-2-pentanol sample into two equal aliquots (~2 mg each) in dry CH₂Cl₂.

  • Reaction : Add an excess of anhydrous pyridine, a catalytic amount of 4-dimethylaminopyridine (DMAP), and (R)-(-)-MTPA-Cl to the first aliquot, and (S)-(+)-MTPA-Cl to the second. Stir at room temperature for 4–12 hours under inert atmosphere.

  • Workup : Quench the reaction with saturated NaHCO₃, extract with CH₂Cl₂, wash the organic layer sequentially with 1M HCl and brine, dry over MgSO₄, and concentrate in vacuo.

  • NMR Acquisition : Acquire high-resolution ¹H NMR (≥400 MHz) spectra for both purified esters in CDCl₃.

  • Validation : Map the Δδ values. For (S)-5-Phenyl-2-pentanol, the C1 methyl protons will exhibit a negative Δδ, while the C3-C5 alkyl chain protons will exhibit a positive Δδ, confirming the (S)-configuration.

Vibrational Circular Dichroism (VCD) — The Non-Destructive Alternative

Causality & Mechanism: Vibrational Circular Dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions [2]. Because VCD is exquisitely sensitive to the 3D spatial arrangement of atoms, it can determine absolute configuration directly in the solution phase without the need for chemical derivatization. The experimental VCD spectrum is compared against a theoretical spectrum generated via Density Functional Theory (DFT) quantum mechanical calculations.

Self-Validating Protocol: The VCD workflow validates itself by requiring a strict match between both the unpolarized IR spectra and the polarized VCD spectra. If the computed IR spectrum does not match the experimental IR spectrum, it indicates the conformational search is flawed, and the VCD comparison is immediately voided.

  • Experimental Acquisition : Dissolve ~15 mg of (S)-5-Phenyl-2-pentanol in 200 μL of CDCl₃. Record the IR and VCD spectra using a ChiralIR spectrometer equipped with a BaF₂ cell (path length ~100 μm) over the 800–2000 cm⁻¹ range [2].

  • Conformational Search : Perform a molecular mechanics (e.g., MMFF) conformational search to identify all low-energy conformers of the (S)-enantiomer within a 5 kcal/mol energy window.

  • DFT Optimization : Optimize the geometries and calculate the vibrational frequencies and magnetic dipole transition moments using DFT (e.g., B3LYP/6-311G(d,p) level of theory).

  • Validation : Boltzmann-weight the calculated spectra and overlay them with the experimental data. Calculate the Enantiomeric Similarity Index (ESI). An ESI > 0.8 mathematically confirms the absolute configuration.

Heavy-Atom Derivatization & X-Ray Crystallography — The Absolute Proof

Causality & Mechanism: Single-crystal X-ray diffraction can determine absolute configuration by measuring the anomalous dispersion (differences in intensities of Friedel pairs) caused by the scattering of X-rays. However, (S)-5-Phenyl-2-pentanol is an oil and consists entirely of light atoms (C, H, O). Light atoms do not exhibit sufficient anomalous scattering with standard Cu Kα or Mo Kα radiation to reliably determine absolute structure [3]. Therefore, derivatizing the alcohol with a heavy atom (e.g., a 4-bromobenzoate ester) solves both problems simultaneously: it induces crystallinity and provides the necessary anomalous scattering center (Bromine) [4].

Self-Validating Protocol: The crystal structure refinement yields the Flack parameter, which acts as an internal, statistical validation of the absolute configuration [3].

  • Derivatization : React (S)-5-Phenyl-2-pentanol with 4-bromobenzoyl chloride in the presence of triethylamine and DMAP in CH₂Cl₂.

  • Crystallization : Purify the resulting ester and dissolve it in a minimal amount of ethyl acetate. Layer carefully with hexane and allow for slow evaporation at room temperature to grow single crystals (>0.1 mm in all dimensions).

  • Diffraction : Mount a suitable crystal on a diffractometer equipped with a Cu Kα microfocus source (λ = 1.5418 Å) to maximize the anomalous scattering signal of the bromine atom.

  • Validation : Solve and refine the structure. Evaluate the Flack parameter ( x ). A value of x=0.0 with a standard uncertainty ≤0.1 confirms the (S)-configuration. A value of x≈1.0 indicates the crystal is the inverted (R)-enantiomer, while intermediate values suggest racemic twinning [4].

Workflow Diagram

G Start Determine Absolute Configuration of (S)-5-Phenyl-2-pentanol Assess Assess Sample State & Constraints Start->Assess Liquid Native Liquid/Oil State (Room Temperature) Assess->Liquid No Derivatization Solid Crystalline Derivative (e.g., 4-Bromobenzoate) Assess->Solid Heavy-Atom Derivatization Mosher Modified Mosher's Method (1H NMR Analysis) Liquid->Mosher Destructive, High Confidence VCD VCD Spectroscopy + DFT Calculations Liquid->VCD Non-Destructive, Requires Computation Xray Single-Crystal X-Ray (Anomalous Dispersion) Solid->Xray Absolute Proof (Flack Parameter ~0)

Decision matrix for determining the absolute configuration of (S)-5-Phenyl-2-pentanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12544573, (S)-5-Phenyl-2-pentanol" PubChem. URL: [Link]

  • Polavarapu, P. L., et al. "Vibrational Circular Dichroism, Absolute Configuration, and Predominant Conformations of Volatile Anesthetics: Desflurane" The Journal of Physical Chemistry B 1999. URL: [Link]

  • Watkin, D. J., & Cooper, R. I. "Howard Flack and the Flack Parameter" Chemistry 2020, 2(4), 796-804. URL: [Link]

  • Flack, H. D., & Bernardinelli, G. "The use of X-ray crystallography to determine absolute configuration" Chirality 2008, 20(5), 681-690. URL: [Link]

Comparative

A Senior Application Scientist's Guide to 5-Phenylpentan-2-ol: A Comparative Statistical Analysis of Synthesis and Characterization

Abstract This guide provides an in-depth comparative analysis of the synthesis, purification, and characterization of 5-Phenylpentan-2-ol, a significant aryl alkyl alcohol with applications in fragrance and as a syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparative analysis of the synthesis, purification, and characterization of 5-Phenylpentan-2-ol, a significant aryl alkyl alcohol with applications in fragrance and as a synthetic intermediate.[1] We delve into a statistical comparison of classical chemical synthesis routes, such as the Grignard reaction, and modern biocatalytic methods. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the experimental variables that influence key performance indicators, including reaction yield, product purity, and enantioselectivity. Detailed, field-tested protocols and data visualization are provided to support experimental design and interpretation.

Introduction: The Significance of 5-Phenylpentan-2-ol

5-Phenylpentan-2-ol (CAS: 2344-71-0, Formula: C₁₁H₁₆O) is a secondary alcohol characterized by a phenyl group attached to a five-carbon chain.[2][3] Its structure lends itself to applications in the fragrance industry, where related aryl alkyl alcohols are valued for their unique scent profiles.[1] Furthermore, as a chiral molecule, enantiomerically pure forms of 5-phenylpentan-2-ol serve as valuable building blocks in the stereospecific synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[4][5]

The efficacy of any synthetic process is determined not just by the successful formation of the target molecule but by a rigorous statistical evaluation of its outcomes. Key metrics such as yield, purity, and, for chiral syntheses, enantiomeric excess (ee), are critical for determining the viability and scalability of a given method. This guide will compare and contrast common synthetic strategies for 5-Phenylpentan-2-ol, providing the experimental and statistical framework necessary for informed methodological selection.

Synthesis of 5-Phenylpentan-2-ol: A Comparative Analysis of Methodologies

The synthesis of secondary alcohols like 5-Phenylpentan-2-ol can be approached through several distinct pathways. We will compare two primary strategies: the classical Grignard reaction and the increasingly prevalent biocatalytic reduction of a prochiral ketone.

Method 1: Grignard Synthesis

The Grignard reaction is a robust and versatile carbon-carbon bond-forming reaction, ideal for creating secondary alcohols from aldehydes.[6] To synthesize 5-Phenylpentan-2-ol, the logical disconnection involves reacting 3-phenylpropylmagnesium bromide with acetaldehyde.

  • Causality of Experimental Design: This pathway is chosen for its directness. The formation of the Grignard reagent from 3-phenylpropyl bromide and magnesium is a standard organometallic preparation.[7] The subsequent nucleophilic attack of this reagent on the electrophilic carbonyl carbon of acetaldehyde directly assembles the desired carbon skeleton.[6] The reaction is concluded with an acidic workup to protonate the intermediate alkoxide, yielding the final alcohol product.[7][8]

Method 2: Biocatalytic Reduction of 5-Phenyl-2-pentanone

An alternative, "green" chemistry approach involves the asymmetric reduction of the corresponding prochiral ketone, 5-phenyl-2-pentanone.[9] This method leverages the high stereoselectivity of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in whole-cell biocatalysts like Lactobacillus or Saccharomyces cerevisiae.[10][11][12]

  • Causality of Experimental Design: Biocatalysis is selected for its ability to produce enantiomerically pure alcohols under mild reaction conditions (room temperature, aqueous media), which can simplify purification and reduce environmental impact.[13][14] Whole-cell systems are often preferred for industrial applications as they contain native cofactor regeneration systems (e.g., using glucose), eliminating the need to add expensive, isolated cofactors like NADPH.[10][15] The choice of microorganism is critical, as different species can yield opposite enantiomers with varying degrees of conversion and enantiomeric excess.[10]

Statistical Comparison of Synthetic Methods

The selection of a synthetic route is ultimately guided by its statistical performance. The following table summarizes expected outcomes for the synthesis of 5-Phenylpentan-2-ol based on typical results for these reaction classes.

Performance Metric Grignard Synthesis Biocatalytic Reduction Technical Justification
Typical Yield (%) 70 - 85%>95%Grignard reactions can be prone to side reactions (e.g., Wurtz coupling), which can lower the yield of the desired alcohol.[16] Biocatalytic reductions are often highly specific, leading to near-quantitative conversion of the substrate.[10]
Purity (Crude, %) 75 - 90%>98%The crude product from a Grignard reaction often contains unreacted starting materials and byproducts like biphenyl, necessitating purification.[16] Biocatalysis in aqueous media allows for simple extraction of the organic product, resulting in high initial purity.[10]
Enantiomeric Excess (ee, %) 0% (Racemic)>99% (for specific enantiomer)The standard Grignard reaction is not stereoselective and produces a racemic mixture of (R)- and (S)-enantiomers. Biocatalysts are chiral and can exhibit near-perfect enantioselectivity.[11][14]
Key Advantage High versatility, well-establishedHigh enantioselectivity, green chemistryGrignard reagents can be used to synthesize a vast array of primary, secondary, and tertiary alcohols.[6] Biocatalysis is ideal for producing high-value, enantiopure chiral building blocks for the pharmaceutical industry.[10][13]
Key Disadvantage Moisture-sensitive, byproduct formationSubstrate- and enzyme-specificGrignard reagents react vigorously with water, requiring anhydrous conditions and careful handling.[16][17] A specific enzyme may only work for a narrow range of substrates, requiring screening to find a suitable biocatalyst.[11]

Experimental Workflows and Protocols

To ensure reproducibility and scientific integrity, detailed, self-validating protocols are essential.

General Experimental Workflow

The overall process from synthesis to analysis follows a logical progression, as illustrated in the diagram below. Each step includes quality control points to validate the outcome before proceeding.

Caption: General workflow for synthesis, purification, and analysis.

Protocol 1: Grignard Synthesis of 5-Phenylpentan-2-ol

This protocol describes a standard procedure for synthesizing a secondary alcohol via a Grignard reagent.[17] All glassware must be rigorously dried in an oven overnight to prevent quenching of the reagent.[16]

G start Start reagent Prepare Grignard Reagent: Mg + 3-phenylpropyl bromide in anhydrous ether start->reagent addition Dropwise add Acetaldehyde at 0°C reagent->addition stir Stir at RT (30-60 min) addition->stir quench Quench with cold sat. NH4Cl (aq) stir->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layer (Na2SO4) extract->dry evaporate Evaporate Solvent (Rotovap) dry->evaporate purify Purify crude oil (Chromatography) evaporate->purify end End purify->end

Caption: Workflow for the Grignard synthesis of 5-Phenylpentan-2-ol.

Methodology:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add magnesium turnings (1.2 eq). Prepare a solution of 3-phenylpropyl bromide (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by cloudiness and bubbling), add a crystal of iodine or gently crush the magnesium with a dry stirring rod.[7][8]

  • Grignard Formation: Once the reaction begins, add the remaining bromide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the solution for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[17]

  • Aldehyde Addition: Cool the Grignard solution to 0°C in an ice bath. Add a solution of acetaldehyde (1.0 eq) in anhydrous ether dropwise.

  • Quenching: After the addition is complete, slowly quench the reaction by adding cold, saturated aqueous ammonium chloride (NH₄Cl) solution dropwise.[17]

  • Workup and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to yield pure 5-Phenylpentan-2-ol.

Protocol 2: Biocatalytic Reduction of 5-Phenyl-2-pentanone

This protocol is adapted from procedures for the biocatalytic reduction of similar phenyl ketones using a whole-cell biocatalyst.[10]

Methodology:

  • Biocatalyst Cultivation: Prepare the appropriate sterile growth medium (e.g., MRS broth for Lactobacillus). Inoculate the medium with a stock culture of the selected microorganism. Incubate at the optimal temperature (e.g., 30°C) for 24-48 hours until sufficient cell density is reached.[10]

  • Reaction Setup: Harvest the cells via centrifugation and resuspend them in a sterile buffer solution. Add a carbon source (e.g., glucose) to facilitate cofactor regeneration.

  • Substrate Addition: Add 5-phenyl-2-pentanone to the cell suspension. The ketone can be added directly or dissolved in a minimal amount of a water-miscible co-solvent like ethanol.

  • Biotransformation: Incubate the reaction mixture under appropriate conditions (e.g., shaking at 30°C) for 24-72 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Gas Chromatography (GC).

  • Workup: Once the reaction is complete, remove the cells by centrifugation or filtration.

  • Extraction and Purification: Extract the aqueous supernatant multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the chiral alcohol.[10] Further purification is typically not necessary if the conversion is high.

Characterization and Quality Control

Confirming the identity and purity of the synthesized 5-Phenylpentan-2-ol is a critical final step.

Spectroscopic and Physical Data

The synthesized product should be characterized using standard analytical techniques and the data compared against known values.

Property / Technique Expected Value / Observation Reference
Appearance Colorless to pale yellow liquid[9]
Molecular Weight 164.24 g/mol [3]
Boiling Point 268.9 °C at 760 mmHg[2]
Density 0.968 g/cm³[2]
Refractive Index 1.515[2]
¹H NMR (CDCl₃) Peaks expected for: aromatic (5H, multiplet), CH-OH (1H, multiplet), CH₃ (3H, doublet), and aliphatic CH₂ groups (6H, multiplets).General Expectation
¹³C NMR (CDCl₃) Peaks expected for: aromatic carbons, C-OH carbon (~65-75 ppm), C-CH₃ carbon, and aliphatic carbons.[18] (for related compound)
IR Spectroscopy Broad O-H stretch (~3300-3400 cm⁻¹), C-H stretches (aromatic and aliphatic), and C=C aromatic stretches.[19] (for related compound)
Purity Analysis by Gas Chromatography (GC)

Gas chromatography is an essential tool for quantifying the purity of the final product and calculating the reaction yield.

G cluster_gc Gas Chromatography System injector Injector Port (Vaporization) column GC Column (Separation by B.P.) injector->column detector Detector (FID) (Signal Generation) column->detector output Chromatogram (Peak Analysis) detector->output sample Sample Injection sample->injector carrier Carrier Gas (e.g., Helium) carrier->injector

Caption: Principle of Gas Chromatography for purity analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified 5-Phenylpentan-2-ol in a suitable solvent (e.g., dichloromethane).

  • Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a nonpolar column like DB-5).

  • Analysis: Inject a small volume (e.g., 1 µL) of the sample. The components will separate based on their boiling points and interaction with the column's stationary phase.

  • Data Interpretation: The resulting chromatogram will show peaks corresponding to each component. The area under the peak for 5-Phenylpentan-2-ol, as a percentage of the total peak area, gives the purity of the sample. The yield can be calculated by comparing the amount of product obtained against the theoretical maximum based on the limiting reagent.

Conclusion and Future Perspectives

This guide has presented a comparative analysis of two distinct and powerful methods for synthesizing 5-Phenylpentan-2-ol.

  • The Grignard synthesis remains a cornerstone of organic synthesis, offering versatility but requiring stringent anhydrous conditions and producing a racemic product.

  • Biocatalytic reduction represents a modern, sustainable alternative capable of producing highly enantiopure alcohols, a critical advantage for pharmaceutical applications.[14]

The choice of method depends entirely on the specific goals of the researcher. For rapid, small-scale synthesis where chirality is not a concern, the Grignard reaction is highly effective. For the development of chiral intermediates for drug discovery or the production of fine chemicals where sustainability and stereocontrol are paramount, biocatalysis is the superior approach.[12] Future research will likely focus on expanding the library of robust enzymes for biocatalysis and developing novel catalytic systems that combine the efficiency of chemical methods with the selectivity of biological ones.

References

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  • Application Notes and Protocols: Biocatalytic Reduction of 4-Phenyl-2-Butanone to a Chiral Alcohol Precursor - Benchchem.
  • Kroutil, W., et al. (2007). Biocatalytic ketone reduction - A powerful tool for the production of chiral alcohols - Part I: Processes with isolated enzymes. Applied Microbiology and Biotechnology, 76(2), 237-48.
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  • The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes - Georgia Southern Commons.
  • Ni, Y., & Xu, J. H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-88.
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  • (S)-5-Phenyl-2-pentanol | C11H16O | CID 12544573 - PubChem.
  • Stereospecific synthesis of 5-phenyl-2S-pentanol - Google P
  • (2E)-5-phenyl-2-penten-1-ol - Optional[13C NMR] - Chemical Shifts - SpectraBase.
  • Benzenepentanol - the NIST WebBook - National Institute of Standards and Technology.
  • Fragrance material review on 2-methyl-5-phenylpentanol - PubMed. (2012, September 15).
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